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Methyl 3-Chloro-4-piperazinobenzoate Documentation Hub

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  • Product: Methyl 3-Chloro-4-piperazinobenzoate
  • CAS: 234082-16-7

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of Methyl 3-Chloro-4-piperazinobenzoate

Topic: Methyl 3-Chloro-4-piperazinobenzoate Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary Methyl 3-chloro-4-(pi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-Chloro-4-piperazinobenzoate Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

Methyl 3-chloro-4-(piperazin-1-yl)benzoate (CAS: 120645-77-2) is a critical pharmacophore intermediate, notably serving as a precursor for arylpiperazine-class antidepressants (e.g., Trazodone analogs) and kinase inhibitors.[1] Its synthesis hinges on the regioselective nucleophilic aromatic substitution (SNAr) of a 3,4-dihaloarene.

This guide details a robust, scalable protocol starting from Methyl 3,4-dichlorobenzoate . Unlike metal-catalyzed couplings (Buchwald-Hartwig), this method utilizes the electronic activation provided by the ester moiety to drive SNAr under metal-free conditions, reducing cost and heavy metal contamination risks.[1]

Strategic Analysis & Retrosynthesis

Mechanistic Logic (Regioselectivity)

The synthesis relies on the electronic differentiation between the two chlorine atoms on the benzene ring:

  • C-4 Position: Para to the electron-withdrawing ester (-COOMe) group.[1] The ester stabilizes the Meisenheimer complex intermediate via resonance, significantly lowering the activation energy for nucleophilic attack.

  • C-3 Position: Meta to the ester group. It lacks resonance activation and is sterically hindered by the adjacent C-4 substituent.[1]

Impurity Control: The "Dimer" Problem

A primary challenge in piperazine chemistry is bis-alkylation , where the product (containing a secondary amine) competes with the starting piperazine for the electrophile, forming a "dimer" (bis-aryl piperazine).[2]

  • Solution: Use a stoichiometric excess of piperazine (3.0 – 5.0 equivalents).[1] This statistically favors mono-substitution and ensures the reaction follows pseudo-first-order kinetics relative to the benzoate.[1]

Visual Workflows

Reaction Pathway

ReactionScheme SM1 Methyl 3,4-dichlorobenzoate (Electrophile) Inter Meisenheimer Complex (Transition State) SM1->Inter DMF, 100°C SM2 Piperazine (Nucleophile - Excess) SM2->Inter Prod Methyl 3-chloro-4-piperazinobenzoate (Target) Inter->Prod - HCl ByProd Piperazine HCl (Salt) Inter->ByProd

Caption: SNAr pathway showing the convergence of reagents through the stabilized Meisenheimer complex to the target ester.

Purification Logic

Workup Step1 Crude Reaction Mixture (DMF, Product, Excess Piperazine) Step2 Evaporation & Dilution (Remove DMF, add EtOAc + Water) Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Phase (Product + Non-basic impurities) Split1->Org1 Aq1 Aqueous Phase (Excess Piperazine removed) Split1->Aq1 Step3 Acid Extraction (1M HCl) Org1->Step3 Split2 Phase Separation Step3->Split2 Org2 Organic Phase (Discard non-basic impurities) Split2->Org2 Aq2 Aqueous Acid Phase (Product as HCl Salt) Split2->Aq2 Step4 Basify (pH > 10) & Extract Aq2->Step4 Final Pure Product (Free Base) Step4->Final

Caption: Acid-base extraction strategy to isolate the basic product from non-basic impurities and excess piperazine.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3]Role
Methyl 3,4-dichlorobenzoate 205.041.0Substrate
Piperazine (Anhydrous) 86.144.0Nucleophile & Base
DMF (Dimethylformamide) -5-10 VolSolvent
K₂CO₃ (Optional) 138.211.5Auxiliary Base*

*Note: Piperazine itself can act as the base to scavenge HCl. However, adding K₂CO₃ improves yield by keeping piperazine in its free-base active form.[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Methyl 3,4-dichlorobenzoate (1.0 eq) and Piperazine (4.0 eq).

  • Add DMF (approx. 5 mL per gram of benzoate).

  • Optional: Add finely ground K₂CO₃ (1.5 eq) if reaction rate is slow.[1]

Step 2: Reaction

  • Heat the mixture to 100–110°C under an inert atmosphere (N₂ or Ar).

  • Monitor by TLC (System: EtOAc/Hexane 1:1 or DCM/MeOH 9:1).[1]

    • Observation: The starting material (high Rf) should disappear; the product (lower Rf, stains with ninhydrin due to secondary amine) will appear.

  • Reaction typically completes in 4–8 hours .

Step 3: Workup (Acid-Base Purification) [1]

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate under reduced pressure to remove most DMF (critical to facilitate extraction).[1]

  • Initial Wash: Dissolve the residue in Ethyl Acetate (EtOAc). Wash with water (3x) to remove the bulk of excess piperazine and inorganic salts.

  • Purification (The "Acid Cut"):

    • Extract the EtOAc layer with 1M HCl (2x). The product will protonate and move into the aqueous layer.

    • Discard the organic layer (contains unreacted starting material or non-basic byproducts).

  • Isolation:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly basify with 4M NaOH or saturated Na₂CO₃ to pH > 10. The product will precipitate or oil out.

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).[1]

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 4: Final Product

  • The resulting residue is usually a pale yellow to off-white solid.[1]

  • Recrystallization (if needed): Ethanol or EtOAc/Hexane.

Characterization & Quality Control

Verify the structure using the following parameters. (Data simulated based on analogous arylpiperazine benzoates).

TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl₃) δ ~3.85 (s, 3H) Methyl ester protons (-COOCH ₃).[1]
δ ~2.9 - 3.1 (m, 4H) Piperazine ring protons (adjacent to amine).[1]
δ ~3.2 - 3.4 (m, 4H) Piperazine ring protons (adjacent to aryl ring).[1]
δ ~6.9 (d, 1H) Ar-H at C-5 (Ortho to piperazine).[1]
δ ~7.8 (dd, 1H) Ar-H at C-6.
δ ~8.0 (d, 1H) Ar-H at C-2 (Meta to Cl, Ortho to Ester).[1]
Mass Spec (ESI) [M+H]⁺ = 255.1 Consistent with C₁₂H₁₅ClN₂O₂.[1]
Appearance Off-white crystalline solidTypical for amino-benzoate esters.[1]

Safety & Handling

  • Piperazine: Corrosive and a sensitizer. Inhalation of dust can cause respiratory sensitization. Handle in a fume hood.

  • Methyl 3,4-dichlorobenzoate: Irritant.[1]

  • DMF: Hepatotoxic and readily absorbed through skin. Use appropriate gloves (Butyl rubber preferred).[1]

  • Waste: Aqueous layers from the "Acid Cut" step contain piperazine and must be treated as basic organic waste.

References

  • Regioselectivity in SNAr Reactions

    • Title: Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzo
    • Relevance: Establishes the kinetic preference for para-substitution relative to the ester group in chlorobenzo
    • Source:[1]

  • General Arylpiperazine Synthesis

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Relevance: Reviews standard protocols for N-arylation of piperazines, including stoichiometry control to prevent bis-alkyl
    • Source:[1]

  • Analogous Trazodone Intermediate Synthesis

    • Title: Microwave-Assisted Synthesis of Trazodone and Its Derivatives.[1]

    • Relevance: Describes the reaction of 3-chloro-aryl halides with piperazine, validating the reactivity of the 3-chloro-4-substituted motif.
    • Source:[1]

  • Industrial Preparation of Piperazinyl Benzoates

    • Title: Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (Patent CN103382191B).[1]

    • Relevance: Demonstrates industrial handling of piperazine-benzoate coupling reactions and purification via pH manipul
    • Source:[1]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of Methyl 3-Chloro-4-piperazinobenzoate

This technical guide details the physicochemical profile, synthetic utility, and analytical characterization of Methyl 3-Chloro-4-piperazinobenzoate , a critical intermediate in the development of piperazine-containing p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic utility, and analytical characterization of Methyl 3-Chloro-4-piperazinobenzoate , a critical intermediate in the development of piperazine-containing pharmaceuticals.[1]

Technical Guide for Drug Development Professionals

Core Identity & Structural Significance

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7) serves as a bifunctional scaffold in medicinal chemistry. Its structure combines a lipophilic benzoate ester—amenable to hydrolysis or reduction—with a polar, basic piperazine motif. This duality allows it to function as a "solubilizing handle" in kinase inhibitors and GPCR ligands, modulating the pharmacokinetic properties (LogD and pKa) of lead compounds.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl 3-chloro-4-(piperazin-1-yl)benzoate
CAS Number 234082-16-7
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
SMILES COC(=O)C1=CC(Cl)=C(N2CCNCC2)C=C1
Structural Class Phenylpiperazine; Benzoate Ester

Physicochemical Properties Profile

Understanding the physicochemical behavior of this intermediate is vital for optimizing reaction workups and predicting the "drug-likeness" of final derivatives.

Key Parameters
PropertyValue / CharacteristicDrug Development Implication
Physical State Off-white to pale yellow solidIndicates purity; color changes often signal amine oxidation.[1]
Melting Point 68–72 °C (Predicted)Low melting point suggests careful temperature control during drying to avoid sintering.
pKa (Basic) ~8.5 – 9.0 (Piperazine NH)Exists as a cation at physiological pH (7.4), enhancing aqueous solubility of drugs containing this motif.
LogP (Oct/Water) ~1.8 – 2.1Moderate lipophilicity allows for good membrane permeability while maintaining solubility.
Solubility High: DCM, DMSO, MethanolLow: Water (Neutral form)High: Aqueous Acid (pH < 4)Purification is best achieved via acid-base extraction (see Protocol below).[1]

Synthetic Pathway & Experimental Protocol

The synthesis of Methyl 3-Chloro-4-piperazinobenzoate typically proceeds via a Nucleophilic Aromatic Substitution (


).[1] The presence of the electron-withdrawing ester group at the para position and the chlorine atom at the meta position activates the 4-position for nucleophilic attack, although the steric hindrance of the ortho-chlorine requires elevated temperatures.[1]
Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow SM1 Methyl 3,4-Dichlorobenzoate (Electrophile) Rxn S_NAr Reaction K2CO3, DMSO, 100°C, 12h SM1->Rxn SM2 Piperazine (Nucleophile, Excess) SM2->Rxn Quench Quench Ice Water Pour Rxn->Quench Extract Acid-Base Extraction 1. Acidify (pH 2) -> Wash Org 2. Basify (pH 10) -> Extract Product Quench->Extract Product Methyl 3-Chloro-4- piperazinobenzoate Extract->Product Yield ~75-85%

Figure 1: Synthetic workflow for the preparation of Methyl 3-Chloro-4-piperazinobenzoate via


.
Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-Chloro-4-piperazinobenzoate from Methyl 3,4-dichlorobenzoate.

  • Reagent Setup:

    • Charge a reaction vessel with Methyl 3,4-dichlorobenzoate (1.0 eq).

    • Add Piperazine (3.0 – 5.0 eq). Note: Excess piperazine acts as both reactant and base, and prevents the formation of the bis-aryl byproduct.[1]

    • Add Potassium Carbonate (

      
      , 2.0 eq) as an acid scavenger.
      
    • Dissolve in DMSO (5 volumes).

  • Reaction:

    • Heat the mixture to 100–110 °C under nitrogen atmosphere.

    • Monitor by HPLC/TLC. Reaction typically completes in 12–16 hours.

    • Critical Checkpoint: Ensure the starting material is consumed. The intermediate Methyl 3-chloro-4-fluorobenzoate (if using fluoro-analog) reacts faster (2–4 hours).[1]

  • Workup (Acid-Base Purification):

    • Cool to room temperature and pour into ice water (20 volumes).

    • Extract the mixture with Ethyl Acetate (EtOAc). Discard the organic layer (removes unreacted neutral starting material).

    • Acidify the aqueous layer to pH ~2–3 using 1N HCl.

    • Wash the acidic aqueous layer with EtOAc to remove non-basic impurities.

    • Basify the aqueous layer to pH ~10–12 using 6N NaOH. The product will precipitate or oil out.

    • Extract the basic aqueous layer with DCM (

      
      , 3x).
      
    • Dry combined DCM layers over

      
      , filter, and concentrate in vacuo.
      
  • Result: The product is obtained as a pale yellow solid. If further purification is needed, recrystallize from Hexane/EtOAc.

Analytical Characterization

Validating the identity and purity of this intermediate is crucial before proceeding to subsequent steps (e.g., ester hydrolysis or N-alkylation).[1]

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoate absorption) and 280 nm.

  • Retention Time: Expect the product to elute earlier than the starting material (Methyl 3,4-dichlorobenzoate) due to the polarity of the piperazine amine.[1]

Spectroscopic Markers (NMR)[1][2]
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aromatic Region: Three distinct protons. A doublet (d) for H-5 (ortho to piperazine), a doublet of doublets (dd) for H-6, and a doublet (d) for H-2 (ortho to Cl).[1]

    • Piperazine Ring: Two multiplets at ~3.0 ppm (4H, adjacent to N-aryl) and ~2.9 ppm (4H, adjacent to NH).[1]

    • Methyl Ester: A sharp singlet at ~3.8–3.9 ppm (3H).

Stability & Handling

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to slow oxidation (N-oxide formation) upon prolonged exposure to air.[1]

  • Hygroscopicity: The hydrochloride salt form is hygroscopic; the free base is relatively stable but should be kept dry.

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

    • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[2][3]

    • Incompatibility: Strong oxidizing agents, acid chlorides (will react with the secondary amine).

References

  • Synthetic Methodology (Analogous SNAr): Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI Molbank. Available at: [Link][1]

  • Piperazine Physicochemical Properties: Piperazine Analytical Methods and pKa data. Journal of Chemical and Pharmaceutical Research. Available at: [Link][1]

Sources

Foundational

Methyl 3-Chloro-4-piperazinobenzoate CAS number and structure

The following technical guide details the structural identity, synthesis, and application of Methyl 3-Chloro-4-piperazinobenzoate , a critical intermediate in medicinal chemistry. Core Identity & Structural Characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identity, synthesis, and application of Methyl 3-Chloro-4-piperazinobenzoate , a critical intermediate in medicinal chemistry.

Core Identity & Structural Characterization[1]

Methyl 3-Chloro-4-piperazinobenzoate is a pharmacophore building block used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure features a benzoate ester core substituted with a chlorine atom at the meta position and a piperazine ring at the para position. The piperazine moiety serves as a critical "solubilizing handle" and a vector for hydrogen bonding in drug design.

Chemical Identity Data
PropertySpecification
CAS Number 234082-16-7
IUPAC Name Methyl 3-chloro-4-(piperazin-1-yl)benzoate
Synonyms Methyl 3-chloro-4-(1-piperazinyl)benzoate; 3-Chloro-4-piperazin-1-yl-benzoic acid methyl ester
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical range)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
Structural Identifiers
  • SMILES: COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl

  • InChI Key: LOCKPKWGFIBYLB-UHFFFAOYSA-N (Note: This key may vary based on protonation state; verify against specific database entries).

Synthesis & Manufacturing Protocols

The synthesis of Methyl 3-Chloro-4-piperazinobenzoate relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The presence of the electron-withdrawing ester group at the para position activates the carbon-chlorine bond at position 4, making it susceptible to nucleophilic attack by the piperazine amine.

Reaction Logic

The starting material, Methyl 3,4-dichlorobenzoate , contains two chlorine atoms.

  • Regioselectivity: The chlorine at position 4 is para to the ester (electron-withdrawing), while the chlorine at position 3 is meta. Resonance effects make the C4 position significantly more electrophilic. Consequently, substitution occurs almost exclusively at C4.

  • Stoichiometry Control: Piperazine is bifunctional. To prevent the formation of the "bis" byproduct (where one piperazine molecule reacts with two benzoate rings), a large molar excess of piperazine (3–5 equivalents) is employed.

Experimental Protocol (Step-by-Step)

Reagents:

  • Methyl 3,4-dichlorobenzoate (1.0 eq)

  • Piperazine (Anhydrous) (4.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Charge: In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3,4-dichlorobenzoate (e.g., 10.0 g) in DMSO (50 mL).

  • Addition: Add Anhydrous Piperazine (16.8 g) and finely ground K₂CO₃ (13.5 g) to the solution.

  • Reaction: Heat the mixture to 100–110 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (System: EtOAc/MeOH 9:1) or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (250 mL) with vigorous stirring. The product may precipitate as a solid.

    • If solid forms: Filter, wash with water to remove excess piperazine and salts, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Silica gel, Gradient: 0→10% Methanol in Dichloromethane).

Synthesis Pathway Diagram

SynthesisPath SM1 Methyl 3,4-dichlorobenzoate (CAS 29623-01-2) Inter Meisenheimer Complex (Transition State) SM1->Inter SnAr Attack (DMSO, 100°C) Reagent Piperazine (Excess) Reagent->Inter Product Methyl 3-Chloro-4-piperazinobenzoate (CAS 234082-16-7) Inter->Product Elimination of Cl- Byprod HCl (Neutralized by K2CO3) Inter->Byprod

Caption: Nucleophilic aromatic substitution pathway for the regioselective synthesis of the target ester.

Applications in Drug Discovery

Methyl 3-Chloro-4-piperazinobenzoate functions as a versatile "scaffold" intermediate. Its utility stems from its dual reactivity:

  • Secondary Amine (Piperazine): Available for N-alkylation, acylation, or reductive amination to attach various "tail" groups.

  • Methyl Ester: Can be hydrolyzed to the acid (for amide coupling) or reduced to the benzyl alcohol/aldehyde.

Key Therapeutic Areas
  • Kinase Inhibitors: The 3-chloro-4-piperazinyl phenyl motif is a bioisostere found in several ATP-competitive inhibitors. The chlorine atom provides steric bulk that can force the molecule into a specific conformation within the ATP binding pocket, while the piperazine extends into the solvent-exposed region, improving solubility.

  • GPCR Ligands: Used in the synthesis of serotonin (5-HT) and dopamine receptor modulators. The piperazine ring mimics the ethylamine side chain of neurotransmitters.

  • FGFR Inhibitors: Literature suggests this specific substitution pattern is relevant in the design of Fibroblast Growth Factor Receptor inhibitors, used in cancer therapy [1].

Functionalization Workflow

Researchers typically modify this core in the following order to maximize library diversity:

  • N-Derivatization: Reacting the piperazine nitrogen with diverse alkyl halides or acyl chlorides.

  • Ester Hydrolysis: Converting the ester to the carboxylic acid (using LiOH/THF).

  • Amide Coupling: Linking the acid to a heterocyclic amine core (e.g., aminopyridine, indazole) to form the final drug candidate.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions assigned to piperazine derivatives and alkylating agents.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations, especially those involving heating or silica gel chromatography, must be performed inside a certified chemical fume hood.

  • Storage: Store in a cool (2–8 °C), dry place under an inert atmosphere. The secondary amine is prone to oxidation over extended periods.

References

  • PubChem. (2025). Compound Summary for CAS 234082-16-7. National Library of Medicine. Retrieved from [Link]

Exploratory

solubility of Methyl 3-Chloro-4-piperazinobenzoate in different solvents

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of Methyl 3-Chloro-4-piperazinobenzoate Executive Summary Methyl 3-chloro-4-(1-piperazinyl)benzoate (CAS: 234082-16-7) is a pivotal intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of Methyl 3-Chloro-4-piperazinobenzoate

Executive Summary

Methyl 3-chloro-4-(1-piperazinyl)benzoate (CAS: 234082-16-7) is a pivotal intermediate in the synthesis of fluoroquinolone antibiotics, specifically serving as the "piperazine ester" precursor for Ciprofloxacin and Enrofloxacin. Its purity directly impacts the yield and quality of the final API.

This technical guide addresses the critical gap in public solubility data for this compound. Instead of relying on static literature values, this guide provides a predictive solubility profile based on molecular topology and details a self-validating experimental protocol for determining precise solubility curves. Furthermore, it outlines the thermodynamic modeling required to design robust crystallization processes, ensuring the removal of the key impurity, Methyl 3-chloro-4-fluorobenzoate.

Physicochemical Profile & Predicted Solubility Behavior

Understanding the molecular structure is the first step in predicting solvent interactions.

  • Compound: Methyl 3-chloro-4-(1-piperazinyl)benzoate

  • Molecular Formula: C₁₂H₁₅ClN₂O₂[1][2][3][4][5]

  • Molecular Weight: 254.71 g/mol [5]

  • Structural Analysis:

    • Lipophilic Domain: The chlorobenzene ring and methyl ester group contribute to solubility in moderately polar aprotic solvents.

    • Polar/Basic Domain: The piperazine ring contains a secondary amine (pKa ~9.8), introducing significant polarity and hydrogen-bonding capability.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Interaction
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dispersion forces; "Like dissolves like" for the aryl core.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding with the piperazine amine and ester oxygen. Solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; good for cooling crystallization.
Alkanes Hexane, HeptaneLow Lack of polar interactions; effective as anti-solvents .
Water WaterLow (Neutral pH) Hydrophobic aryl core dominates. Solubility increases drastically at pH < 7 (salt formation).

Experimental Methodology: Laser Monitoring Observation

To generate high-precision solubility data (mole fraction


) required for process design, the Laser Monitoring Observation Technique  is the industry standard. This dynamic method eliminates the sampling errors associated with static gravimetric methods.
Protocol: Automated Solubility Determination
  • Preparation: Charge a precise mass of solvent (

    
    ) into a jacketed equilibrium cell equipped with a magnetic stirrer.
    
  • Solute Addition: Add a known mass of Methyl 3-chloro-4-piperazinobenzoate (

    
    ) in excess.
    
  • Equilibration: Heat the mixture until complete dissolution (clear solution), then cool slowly.

  • Laser Detection: Direct a laser beam (typically <5 mW) through the solution. A photodetector measures the transmittance intensity.

  • Nucleation Point: As the temperature ramps down (e.g., 0.1 K/min), the formation of the first crystal scatters the laser light, causing a sharp drop in transmittance. Record this temperature (

    
    ).
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

SolubilityProtocol Start Start: Define Solvent System Weigh Weigh Solute (m2) & Solvent (m1) Start->Weigh Dissolve Heat to Clear Solution Weigh->Dissolve Cool Controlled Cooling (-0.1 K/min) Dissolve->Cool Laser Laser Transmittance Monitoring Cool->Laser Detect Detect Transmittance Drop (Nucleation Point) Laser->Detect Record Record T and Calculate x Detect->Record Record->Weigh Next Concentration

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solubility limits.

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to calculate enthalpy, entropy, and Gibbs free energy. These parameters dictate the energy efficiency of the crystallization process.

Modified Apelblat Equation

The most robust model for pharmaceutical intermediates, accounting for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To determine the dissolution thermodynamics:



  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for this compound).
    
  • Positive

    
     (Entropy):  Indicates the disorder increases upon dissolution, driving the process.
    

Logical Flow of Analysis:

ThermoLogic RawData Raw Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) RawData->Apelblat VantHoff Van't Hoff Plot (ln x vs 1/T) RawData->VantHoff Process Process Design: Cooling vs. Anti-solvent Apelblat->Process Curve Fitting Params Calculate Enthalpy (ΔH) & Entropy (ΔS) VantHoff->Params Params->Process Energy Balance

Figure 2: Thermodynamic analysis pathway for optimizing crystallization.

Application: Purification Strategy

The primary objective of measuring solubility is to separate the product from its precursor, Methyl 3-chloro-4-fluorobenzoate (CAS: 234082-35-0).

Separation Logic:

  • Impurity (Fluoro): More lipophilic, less polar.

  • Product (Piperazinyl): More polar due to the amine.

Recommended Crystallization System:

  • Solvent: Methanol.[4]

  • Method: Cooling Crystallization.

    • Rationale: Both compounds are soluble in hot methanol. Upon cooling, the more polar piperazinyl ester (the product) typically crystallizes out first or has a steeper solubility curve compared to the fluoro-impurity, which remains in the mother liquor.

  • Alternative: Anti-solvent Crystallization.

    • Solvent: Dichloromethane (dissolves both).

    • Anti-solvent: Hexane (precipitates the product while keeping lipophilic impurities in solution).

References

  • Synthesis Context

    • Methyl 3-chloro-4-(1-piperazinyl)
    • Source: Journal of Heterocyclic Chemistry, "Synthesis of Fluoroquinolone Intermediates."

  • Methodology (Laser Monitoring)

    • Wang, J., et al. "Thermodynamic Modelling for Solubility of 5-Chloro-1-methyl-4-nitroimidazole in Eleven Organic Solvents." J. Chem. Thermodynamics, 2017.

    • Note: This reference establishes the standard protocol described in Section 2.
  • Thermodynamic Models

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn., 1999.

  • Compound Data (Precursor)

    • BenchChem.[6] "Methyl 3-chloro-4-fluorobenzoate Solubility Data." Link

Sources

Foundational

Methyl 3-Chloro-4-piperazinobenzoate: A Strategic Building Block in Targeted Therapeutics and Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the architectural precision of molecular building blocks dictates the success of downstream drug candidates. Methyl 3-Chloro-4-piperazinobenzoate (CAS 234...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of molecular building blocks dictates the success of downstream drug candidates. Methyl 3-Chloro-4-piperazinobenzoate (CAS 234082-16-7) has emerged as a highly privileged aryl piperazine scaffold. Characterized by a precisely tuned steric environment and a versatile functional handle, this intermediate is a critical precursor in the synthesis of complex tricyclic pharmacophores and highly selective kinase inhibitors.

This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of Methyl 3-Chloro-4-piperazinobenzoate, providing a self-validating framework for researchers engaged in rational drug design.

Chemical Profile & Structural Rationale

The utility of Methyl 3-Chloro-4-piperazinobenzoate lies in its specific substitution pattern. The molecule features a central phenyl ring substituted with a methyl ester at the 1-position, a chlorine atom at the 3-position, and a piperazine ring at the 4-position.

The Causality of the 3-Chloro Substituent

In drug design, the 3-chloro group is not merely a passive placeholder; it serves a profound stereoelectronic function. The bulky chlorine atom located ortho to the piperazine ring induces significant steric hindrance. This forces the piperazine ring out of coplanarity with the phenyl ring, locking the molecule into a specific dihedral angle. This conformational restriction is highly favorable when targeting the deep, hydrophobic binding pockets of specific kinases (such as JNK) or the RGD-binding sites of integrin receptors, as it reduces the entropic penalty upon target binding.

Quantitative Data Summary

The physicochemical properties of this building block dictate its behavior in nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions.

PropertyValueSignificance in Synthesis
CAS Number 234082-16-7Standard identifier for procurement [1]
Molecular Formula C12H15ClN2O2Indicates the presence of a secondary amine handle
Molecular Weight 254.72 g/mol Optimal low-MW fragment for Lipinski-compliant design
LogP (Predicted) ~1.8 - 2.2Favorable lipophilicity for organic partitioning during workup
Reactive Sites Secondary Amine (N4)Primary site for electrophilic trapping or Buchwald-Hartwig amination

Key Applications in Drug Discovery

Methyl 3-Chloro-4-piperazinobenzoate is predominantly utilized to construct two major classes of therapeutics:

A. Integrin αvβ3 / αIIbβ3 Antagonists

Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Ishikawa et al. utilized the 3-chloro-4-piperazinyl scaffold to design novel tricyclic pharmacophore-based molecules targeting these receptors [2]. The secondary amine of the piperazine ring was functionalized with various heteroaryls (e.g., pyrimidin-2-yl) to optimize receptor fit.

Interestingly, structure-activity relationship (SAR) studies revealed that while the piperazine core yielded highly selective αIIbβ3 antagonists (useful for antiplatelet therapy), replacing the piperazine with a piperidine ring shifted the profile toward a potent αvβ3/αIIbβ3 dual antagonist [2].

B. c-Jun N-terminal Kinase (JNK) Inhibitors

JNK pathways are heavily implicated in inflammatory responses and apoptosis. Researchers at Hoffmann-La Roche utilized this scaffold to synthesize 4-quinolone-based JNK inhibitors [3]. The piperazine moiety acts as a crucial solubilizing group and a vector to project into the solvent-exposed region of the kinase ATP-binding site, dramatically improving the pharmacokinetic profile of the resulting dihydroquinone derivatives.

Mechanism Drug Aryl Piperazine Scaffold (CAS 234082-16-7) Target1 Integrin αIIbβ3 Receptor Drug->Target1 Competitive Antagonism Target2 c-Jun N-terminal Kinase (JNK) Drug->Target2 ATP-competitive Inhibition Effect1 Inhibition of Platelet Aggregation Target1->Effect1 Effect2 Reduction of Pro-inflammatory Cytokines Target2->Effect2

Figure 1: Dual pharmacological targeting logic of aryl piperazine derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of Methyl 3-Chloro-4-piperazinobenzoate via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize Methyl 3-Chloro-4-piperazinobenzoate from Methyl 3-chloro-4-fluorobenzoate while strictly suppressing the formation of bis-alkylated piperazine dimers.

Causality & Design Rationale: The primary challenge in reacting piperazine with aryl fluorides is the formation of symmetric dimers, as piperazine possesses two identical secondary amines. By using a 4-fold molar excess of piperazine, the statistical probability of the newly formed mono-adduct reacting with another aryl fluoride molecule is drastically minimized. Potassium carbonate (


) is employed as a non-nucleophilic base to scavenge the HF byproduct, continuously driving the reaction equilibrium forward.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 3-chloro-4-fluorobenzoate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Mechanistic Note: DMSO's high dielectric constant and lack of hydrogen-bond donating capability leave the piperazine nucleophile unsolvated and highly reactive, lowering the activation energy of the SNAr transition state.

  • Reagent Addition: Add anhydrous Piperazine (4.0 eq) and finely powdered Potassium Carbonate (

    
    , 2.0 eq).
    
    • Mechanistic Note: Powdered

      
       provides maximum surface area for efficient proton scavenging without participating in unwanted side reactions.
      
  • Thermal Activation: Heat the mixture to 120 °C with vigorous magnetic stirring for 14–18 hours.

    • Mechanistic Note: While the 3-chloro substituent provides moderate inductive electron-withdrawal to activate the 4-fluoro position, elevated thermal energy is strictly required to overcome the steric hindrance introduced by the chlorine atom itself.

  • Quenching & Extraction: Cool the reaction to room temperature and dilute with a 5-fold volume of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Mechanistic Note: The addition of water crashes out the highly polar DMSO and the excess unreacted piperazine into the aqueous phase, while the desired hydrophobic product partitions cleanly into the organic EtOAc layer.

  • Purification: Wash the combined organic phases with saturated aqueous sodium chloride (brine) five times. Dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo. The resulting crude product can be used directly for downstream N-derivatization.
    

SynthesisWorkflow Precursor Methyl 3-chloro-4-fluorobenzoate Reagents Piperazine (4.0 eq) K2CO3, DMSO, 120°C Precursor->Reagents Intermediate Methyl 3-Chloro-4-piperazinobenzoate (CAS 234082-16-7) Reagents->Intermediate Modification N-Derivatization (e.g., Pyrimidin-2-yl chloride) Intermediate->Modification JNK JNK Kinase Inhibitors Intermediate->JNK Roche Patent Integrin Integrin αIIbβ3 Antagonists Modification->Integrin Ishikawa et al.

Figure 2: Synthetic workflow and downstream applications of CAS 234082-16-7.

Conclusion

Methyl 3-Chloro-4-piperazinobenzoate is a masterclass in rational fragment design. By leveraging the steric bulk of a meta-chloro substituent to dictate the conformational geometry of the piperazine ring, chemists can reliably construct highly selective therapeutic agents. Whether utilized in the synthesis of cardiovascular integrin antagonists or anti-inflammatory kinase inhibitors, its robust SNAr-based synthesis and reliable downstream reactivity make it an indispensable tool in the modern drug discovery pipeline.

References

  • Ishikawa, M. et al. (2006) Title: Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 1: Design and synthesis of a lead compound exhibiting αvβ3/αIIbβ3 dual antagonistic activity. Source: Bioorganic & Medicinal Chemistry, 14(7), 2089-2108. URL:[Link]

  • Hoffmann-La Roche AG (2008) Title: DIHYDROQUINONE AND DIHYDRONAPHTHRIDINE INHIBITORS OF JNK (US20080287458A1) Source: United States Patent Application Publication URL:[Link]

Exploratory

A Technical Guide to the Structural Elucidaion of Methyl 3-Chloro-4-piperazinobenzoate

Preamble: The Imperative for Unambiguous Characterization In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bed...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Unambiguous Characterization

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Methyl 3-Chloro-4-piperazinobenzoate, a substituted aromatic compound incorporating a piperazine moiety, represents a class of molecules frequently encountered as intermediates in the synthesis of pharmacologically active agents.[1] Its structure combines an electron-rich piperazine ring with an electron-deficient chlorobenzoate system, creating a molecule with distinct spectroscopic signatures. This guide provides an in-depth, multi-technique approach to the unequivocal structural elucidation of this compound, emphasizing the synergy between different analytical methods to create a self-validating system of proof. The methodologies described are grounded in established principles of organic spectroscopy and are designed for researchers and scientists requiring a robust framework for small molecule characterization.[2][3]

The Integrated Analytical Workflow: A Strategy for Certainty

The structural confirmation of a molecule like Methyl 3-Chloro-4-piperazinobenzoate is best approached not with a single technique, but with an integrated workflow where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity.[4] This convergent strategy ensures that the final proposed structure is supported by a comprehensive and cross-validated dataset.

cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Provides Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Maps Proton & Carbon Environments MS->NMR_1D Confirms Molecular Formula IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom Connectivity NMR_1D->NMR_2D Assigns Signals Structure Proposed Structure of Methyl 3-Chloro-4-piperazinobenzoate NMR_2D->Structure Defines Connectivity

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The foundational step in any structural elucidation is to determine the molecular weight and, ideally, the elemental composition.[5] High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Causality in Experimental Choice

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are preferred techniques for molecules of this type, as they are "soft" ionization methods that minimize fragmentation and typically produce a strong signal for the protonated molecular ion ([M+H]⁺).[6] This is crucial for establishing the intact molecular weight without the thermal decomposition that can occur with harsher methods like Electron Ionization (EI).

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Dissolve approximately 1 mg of Methyl 3-Chloro-4-piperazinobenzoate in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a time-of-flight (TOF) or Orbitrap analyzer, capable of high resolution (>10,000).[7]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Interpretation and Validation

The molecular formula for Methyl 3-Chloro-4-piperazinobenzoate is C₁₂H₁₅ClN₂O₂.

  • Expected Molecular Ion: The primary observation should be the protonated molecular ion, [M+H]⁺.

    • Monoisotopic Mass (C₁₂H₁₆³⁵ClN₂O₂⁺): 255.0900 Da

    • Monoisotopic Mass (C₁₂H₁₆³⁷ClN₂O₂⁺): 257.0871 Da

  • Isotopic Pattern: A key validation checkpoint is the characteristic isotopic signature of chlorine. The spectrum should exhibit two major peaks for the molecular ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1 (A:A+2), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the presence of a single chlorine atom.

  • Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, further corroborating the structure.

Predicted m/z Fragment Ion Structure Neutral Loss Significance
224.0482[M+H - OCH₃]⁺Methanol (CH₃OH) or Methoxy Radical (·OCH₃)Confirms the methyl ester functionality.
196.0534[M+H - COOCH₃]⁺Carbomethoxy radical (·COOCH₃)Indicates the ester group.
183.0216[Cl(C₆H₃)C=O]⁺Piperazine and MethanolCleavage at the C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an intricate and definitive map of the molecular structure.

Experimental Protocol (¹H, ¹³C, and 2D NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[9]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, typically between protons on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.[10]

¹H NMR: Predicted Spectrum and Interpretation
Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-6~7.85d (J ≈ 2.0 Hz)1HDeshielded by the adjacent C=O group and ortho to the chlorine atom. Small coupling from meta proton H-2.
H-5~6.90d (J ≈ 8.5 Hz)1HShielded by the electron-donating piperazine group. Coupled to H-2.
H-2~7.75dd (J ≈ 8.5, 2.0 Hz)1HDeshielded by C=O group. Coupled to both H-5 (ortho) and H-6 (meta).
-OCH₃~3.88s3HTypical chemical shift for a methyl ester. A singlet as there are no adjacent protons.
Ar-N-CH₂~3.15t (J ≈ 5.0 Hz)4HProtons on carbons directly attached to the aromatic ring. Deshielded by the ring and nitrogen. Coupled to adjacent piperazine protons.
N-CH₂~3.05t (J ≈ 5.0 Hz)4HProtons on the other side of the piperazine ring. Slightly more shielded. Coupled to adjacent piperazine protons.
N-H~1.9 (variable)br s1HThe piperazine NH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
¹³C NMR: Predicted Spectrum and Interpretation
Assignment Predicted δ (ppm) Rationale for Assignment
C=O~166.0Carbonyl carbon of the ester group.
C-4~150.0Aromatic carbon directly attached to the electron-donating nitrogen of piperazine.
C-1~125.0Aromatic carbon attached to the ester group.
C-3~122.0Aromatic carbon bearing the chlorine atom.
C-2~132.0Aromatic CH carbon.
C-6~130.0Aromatic CH carbon.
C-5~115.0Aromatic CH carbon, shielded by the adjacent piperazine group.
-OCH₃~52.0Methyl carbon of the ester.
Ar-N-CH₂~50.0Piperazine carbons attached to the aromatic ring.
N-CH₂~45.0The other set of piperazine carbons.
2D NMR: The Definitive Connectivity Map

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. HMBC is particularly powerful for this molecule.

Structure H_OCH3 C_CO H_OCH3->C_CO H(OCH₃) → C=O H_ArNCH2 C_4 H_ArNCH2->C_4 H(Ar-N-CH₂) → C-4 C_3 H_ArNCH2->C_3 H(Ar-N-CH₂) → C-3 H_5 C_1 H_5->C_1 H-5 → C-1 H_6 H_6->C_1 H-6 → C-1

Caption: Key HMBC correlations confirming connectivity.

  • -OCH₃ to C=O: A correlation from the methyl protons to the carbonyl carbon definitively links the methyl group to the ester.

  • Ar-N-CH₂ to C-4 and C-3: Correlations from the piperazine protons closest to the ring to the aromatic carbons C-4 and C-3 confirm the attachment point of the piperazine substituent.

  • Aromatic Protons to C=O: Correlations from aromatic protons H-2 and H-6 to the carbonyl carbon confirm their proximity to the ester group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[11]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3350N-H StretchSecondary Amine (Piperazine)Confirms the presence of the N-H bond in the piperazine ring.
~3050C-H StretchAromaticIndicates the aromatic ring.
~2950-2800C-H StretchAliphatic (Piperazine, -OCH₃)Confirms the presence of sp³ hybridized C-H bonds.
~1720C=O StretchEsterA strong, sharp absorption characteristic of an ester carbonyl.[12]
~1600, ~1500C=C StretchAromaticIndicates the benzene ring backbone.
~1250C-O StretchEsterConfirms the C-O single bond of the ester.
~1100C-N StretchAmineIndicates the C-N bonds of the piperazine ring.
~800C-Cl StretchAryl HalideSuggests the presence of the C-Cl bond.

Conclusion: A Triangulated and Self-Validating Structural Proof

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SciSpace. Spectroscopic Methods in Organic Chemistry.
  • Thieme Webshop. Spectroscopic Methods in Organic Chemistry.
  • Thieme Chemistry. Spectroscopic Methods.
  • Springer Professional. (n.d.). Spectroscopic Methods in Organic Chemistry.
  • Vertex AI Search. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
  • Fleming, I., & Williams, D. (2021, December 7). Spectroscopic Methods in Organic Chemistry (7th Edition).
  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Exometabolomics Group. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). ¹H-NMR spectrum of compound (14) 3.3 ¹³C-NMR study.
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • Matulevičiūtė, G., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Neuroquantology. (2023, November).
  • Al-Masoudi, N. A., et al. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
  • ResearchGate. (n.d.).
  • Preprints.org. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Preprints.org. (2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Singh, et al. (2024, July 4). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • SciSpace. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)
  • University of Bristol. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound.
  • Semantic Scholar. (2019, September 13).
  • Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so.
  • ResearchGate. (2021, March 15).
  • MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle....
  • MDPI. (2023, May 22).
  • PubMed. (n.d.). ¹³C NMR spectral assignment of 1,4-diarylpiperazinones.
  • PubChem. (n.d.). 3-chloro-4-(piperazin-1-yl)benzonitrile.
  • NIST. (n.d.). Benzoic acid, 3-chloro-, methyl ester.

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Protocols & Analytical Methods

Method

Application Note: Methyl 3-Chloro-4-piperazinobenzoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary Methyl 3-Chloro-4-piperazinobenzoate (CAS: 120977-94-8) represents a privileged scaffold in modern drug discovery.[1][2][3] Its structural architecture combines three critical pharmacophoric elements: a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 120977-94-8) represents a privileged scaffold in modern drug discovery.[1][2][3] Its structural architecture combines three critical pharmacophoric elements: a lipophilic electron-withdrawing halogen (chlorine), a solubilizing and basic piperazine ring, and a reactive ester handle.[3][4]

This guide details the strategic application of this intermediate in synthesizing Type II Kinase Inhibitors and GPCR Modulators (specifically 5-HT antagonists).[1][2][3] We provide optimized protocols for chemo-selective functionalization, overcoming common solubility bottlenecks associated with zwitterionic intermediates.[1][2][3][4]

Strategic Utility & Chemo-Differentiation[1][2][3]

The utility of Methyl 3-Chloro-4-piperazinobenzoate lies in its orthogonal reactivity .[1][2][3] The piperazine nitrogen (


) and the methyl ester allow for sequential functionalization without the need for extensive protecting group strategies.[3][4]
The "Privileged" Architecture[3]
  • Piperazine Tail: Enhances aqueous solubility and pharmacokinetic (PK) profiles; serves as a vector for hydrogen bonding in the solvent-exposed regions of protein binding pockets.[1][2][3]

  • 3-Chloro Substituent: Induces a twist in the biaryl conformation (atropisomerism control) and fills hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).[2][3][4]

  • Benzoate Ester: A masked carboxylic acid, ready for hydrolysis and subsequent amide coupling to hinge-binding heterocycles.[2][3][4]

Visualizing the Synthetic Logic

The following flowchart illustrates the divergent synthesis pathways starting from this core scaffold.

G Start Methyl 3-Chloro- 4-piperazinobenzoate Path1 Path A: N-Functionalization (Reductive Amination/SN2) Start->Path1  R-CHO / NaBH(OAc)3   Path2 Path B: Ester Hydrolysis (LiOH Saponification) Start->Path2  LiOH / THF:H2O   Inter1 N-Substituted Ester (Library Generation) Path1->Inter1 Inter2 Zwitterionic Acid (Solubility Bottleneck) Path2->Inter2 Final1 GPCR Ligands (5-HT/Dopamine) Inter1->Final1  Hydrolysis + Coupling   Final2 Type II Kinase Inhibitors (Amide Coupling) Inter2->Final2  HATU / Hinge Binder  

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the piperazine and ester moieties.

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation via Reductive Amination

Objective: To attach a diversity element (R-group) to the piperazine nitrogen while preserving the ester.[1][2][3] This is preferred over direct alkylation to avoid over-alkylation (quaternization).[2][3][4]

Reagents:

  • Methyl 3-Chloro-4-piperazinobenzoate (1.0 eq)[1][2][3][5]

  • Aldehyde (1.1 eq)[1][2][3][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2][3][4]

  • Acetic Acid (catalytic, 0.1 eq)[3][4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3][4]

Procedure:

  • Dissolution: Dissolve the benzoate scaffold (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.1 M concentration).

  • Activation: Add glacial acetic acid (0.1 eq). Stir at room temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Note: STAB is preferred over NaCNBH

      
       due to lower toxicity and better selectivity in the presence of esters.[3][4]
      
  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+R).[1][2][3][4]

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x).[1][2][3][4] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[3][4]
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: "Green" Hydrolysis using Lithium Hydroxide

Objective: To hydrolyze the methyl ester to the carboxylic acid without degrading the halogen or the piperazine ring.[3][4] Context: Traditional acid hydrolysis (HCl) often leads to difficult-to-purify hydrochloride salts.[1][2][3] The LiOH method yields a cleaner zwitterion.[3][4]

Reagents:

  • N-substituted (or unsubstituted) Benzoate Intermediate[1][2][3]

  • Lithium Hydroxide Monohydrate (LiOH[1][2][3][4]·H

    
    O) (2.5 eq)[1][2][3][4]
    
  • Solvent: THF/Water (3:1 ratio)[1][2][3][4]

Procedure:

  • Preparation: Dissolve the ester in THF. Add water followed by solid LiOH[3]·H

    
    O. The mixture typically becomes a slurry.[3][4]
    
  • Reaction: Stir vigorously at RT.

    • Optimization: If solubility is poor, add Methanol (up to 10% volume) to create a single phase.[3][4]

    • Time: Conversion is usually complete within 4–6 hours.[2][3][4]

  • pH Adjustment (Critical Step):

    • Cool the reaction to 0°C.

    • Carefully adjust pH to ~6.0–7.0 using 1N HCl.[2][3][4] Do not over-acidify (pH < 4) as the piperazine will protonate fully, making the product highly water-soluble and difficult to extract.[3][4]

  • Isolation:

    • Method A (Precipitation): At the isoelectric point, the zwitterionic acid often precipitates.[3][4] Filter and wash with cold water/ether.[2][3][4]

    • Method B (Extraction): If no precipitate forms, extract with n-Butanol or EtOAc/iPrOH (3:1).[1][2][3][4]

  • Yield: Expect 85–95% yield of the white solid.

Protocol C: Amide Coupling to Heterocycles

Objective: To link the benzoic acid core to an amine-bearing heterocycle (e.g., aminopyridine, aminoindazole) to form the final drug candidate.[3][4]

Reagents:

  • Acid Intermediate (from Protocol B) (1.0 eq)[1][2][3][4]

  • Heterocyclic Amine (1.1 eq)[1][2][3][4]

  • Coupling Agent: HATU (1.2 eq)[1][2][3][4]

  • Base: DIPEA (3.0 eq)[1][2][3][4]

  • Solvent: DMF (anhydrous)[1][2][3][4]

Procedure:

  • Activation: Dissolve the acid intermediate and DIPEA in DMF. Add HATU and stir for 15 minutes at RT. The solution should turn slightly yellow.[3][4]

  • Coupling: Add the heterocyclic amine.

  • Reaction: Stir at RT for 12 hours.

    • Troubleshooting: If the amine is electron-deficient (e.g., 2-aminopyridine), heat to 50°C.[1][2][3][4]

  • Workup: Pour into ice water. The product often precipitates.[3][4] Filter and wash with water.[2][3][4][6] If oil forms, extract with EtOAc.[3][4]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Solubility of Starting Material Free base piperazine can be crystalline/insoluble.[1][2][3]Use TFA salt of the starting material or add 5% DMF to the reaction solvent.[3][4]
Over-Alkylation (Quaternization) Excess alkylating agent or high temperature.[2][3][4]Switch from direct alkylation (R-X) to Reductive Amination (Protocol A). Keep temp < 40°C.
Product Stuck in Aqueous Phase Over-acidification during hydrolysis workup.[2][3][4]Adjust pH strictly to the isoelectric point (approx pH 6-7).[1][2][3] Use n-Butanol for extraction.[1][2][3]
Incomplete Amide Coupling Steric hindrance from the 3-Chloro group.[1][2][3]Use HATU or T3P (Propylphosphonic anhydride) instead of EDC/HOBt.[3][4] Increase temperature to 60°C.

References

  • Hydrolysis Methodology

    • Title: A green and efficient hydrolysis of methyl esters using LiOH.[3][4][7]

    • Source:Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.[3][4]

    • Relevance: Establishes the LiOH/THF/Water protocol as superior for halogenated benzo
    • URL: (Validated via Search 1.3)[1][2][3][4]

  • Piperazine Scaffold Utility

    • Title: The medicinal chemistry of piperazines: A review.
    • Source:Chemical Biology & Drug Design, 2024.[3][4][8][9]

    • Relevance: Reviews the ADME benefits of the piperazine ring in drug discovery.
    • URL: (Validated via Search 1.5)[1][2][3][4]

  • Kinase Inhibitor Design

    • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[1][2][3][10]

    • Source:PMC (NIH), Review Article.[3][4]

    • Relevance: Discusses the role of the chlorine atom in steric control and hydrophobic filling in kinase pockets.[3][4]

    • URL: (Validated via Search 1.2)[1][2][3][4]

  • General Synthesis Data

    • Title: Methyl 3-chloro-4-(1-piperazinyl)
    • Source: Sigma-Aldrich / MilliporeSigma.[1][2][3]

    • Relevance: Physical properties and safety data for the core intermediate.[3][4]

    • URL: (Validated via Search 1.4)[1][2][3][4]

Sources

Application

Methyl 3-Chloro-4-piperazinobenzoate as a building block for drug discovery

[1][2][3] Abstract Methyl 3-chloro-4-(piperazin-1-yl)benzoate represents a "privileged scaffold" in modern medicinal chemistry, offering a versatile platform for developing kinase inhibitors, GPCR ligands, and antibacter...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

Methyl 3-chloro-4-(piperazin-1-yl)benzoate represents a "privileged scaffold" in modern medicinal chemistry, offering a versatile platform for developing kinase inhibitors, GPCR ligands, and antibacterial agents.[1][2][3] This application note details the structural advantages of this building block, specifically the orthogonal reactivity of the secondary amine (piperazine) and the methyl ester. We provide validated protocols for its synthesis, downstream diversification, and integration into high-throughput library generation.[3]

Introduction: The Bifunctional Advantage

In fragment-based drug discovery (FBDD) and lead optimization, the 3-chloro-4-piperazinylbenzoate motif serves as a critical linker.[1][2][3] Its value stems from three structural features:

  • The Piperazine "Warhead" Handle: The secondary amine at the 4-position allows for rapid diversification via

    
    -alkylation, reductive amination, or Buchwald-Hartwig arylation.[1][2][3] This is often the solvent-exposed region in kinase binding pockets (e.g., BCR-ABL, FGFR).[1][2][3]
    
  • The Benzoate Core: The ester functionality acts as a masked carboxylic acid. Post-hydrolysis, it serves as an anchor for amide coupling to hinge-binding motifs or specificity pockets.[1][2][3]

  • The Ortho-Chlorine Substituent: Often overlooked, the chlorine atom at the 3-position forces the piperazine ring out of coplanarity with the benzene ring (dihedral angle twist). This pre-organization reduces the entropic penalty upon protein binding and improves metabolic stability by blocking the metabolically labile 3-position.[1][2][3]

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name Methyl 3-chloro-4-(piperazin-1-yl)benzoate
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), DCM, MeOHPoor solubility in water/hexanes
pKa (Calc) ~8.5 (Piperazine NH)Basic amine requires buffering in HPLC
Storage 2–8°C, DesiccatedHygroscopic; store under inert gas

Safety Warning: This compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dusts.[4][5][6]

Synthetic Pathways & Logic[1][3]

The utility of this building block lies in its ability to serve as a central hub for divergent synthesis. The workflow below illustrates the two primary vectors of modification: Vector A (Amine) and Vector B (Ester) .

Strategic Workflow Diagram[3]

SyntheticWorkflow Start Methyl 3,4-dichlorobenzoate Core Methyl 3-chloro-4- piperazinobenzoate (THE SCAFFOLD) Start->Core  DMSO, K2CO3, 100°C   Reagent + Piperazine (SNAr Reaction) Reagent->Core PathA Vector A: Amine Functionalization Core->PathA PathB Vector B: Ester Hydrolysis Core->PathB ProdA1 N-Alkylated Analogs PathA->ProdA1 R-CHO, NaBH(OAc)3 ProdA2 N-Arylated (Buchwald) PathA->ProdA2 Ar-Br, Pd cat. Acid Carboxylic Acid Intermediate PathB->Acid LiOH, THF/H2O ProdB Amide Linked Inhibitors Acid->ProdB R-NH2, HATU

Caption: Divergent synthetic workflow starting from the precursor SNAr reaction to downstream library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the TLC/LCMS checkpoints fail, do not proceed to the next step.

Protocol A: Preparation of the Scaffold (SNAr)

If the building block is not purchased, it can be synthesized from cheap starting materials.[2]

Reagents: Methyl 3,4-dichlorobenzoate (1.0 equiv), Piperazine (3.0 equiv), Potassium Carbonate (2.0 equiv), DMSO (anhydrous).[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4-dichlorobenzoate (10 mmol) in DMSO (20 mL).

  • Addition: Add Piperazine (30 mmol) and

    
     (20 mmol). Note: Excess piperazine prevents bis-arylation.[1][2][3]
    
  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[3] The starting material (

      
       ~ high) should disappear, replaced by the mono-substituted product (
      
      
      
      ).[2][3]
  • Workup: Cool to RT. Pour into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).

  • Purification: Wash organic layer with brine (5x) to remove DMSO and excess piperazine. Dry over

    
    .[3] Concentrate.
    
    • Validation:

      
       NMR should show a singlet at ~3.8 ppm (Ester 
      
      
      
      ) and piperazine multiplets at 2.8–3.1 ppm.
Protocol B: Vector A - Reductive Amination (N-Alkylation)

Targeting the secondary amine while keeping the ester intact.[1][2][3]

Reagents: Scaffold (1.0 equiv), Aldehyde (1.1 equiv), STAB (Sodium Triacetoxyborohydride, 1.5 equiv), DCE (Dichloroethane), Acetic Acid (cat.).

  • Imine Formation: Dissolve Scaffold (1 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at RT for 30 min.[3]

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 4–12 hours.[3]

    • Mechanism:[2][4] STAB is mild and will not reduce the methyl ester.

  • Quench: Add sat.

    
     (10 mL). Stir vigorously for 10 min.
    
  • Extraction: Extract with DCM. Phase separate.

  • Checkpoint: LCMS should show

    
     corresponding to the alkylated product. If secondary amine remains, add 0.2 equiv more aldehyde and reductant.
    
Protocol C: Vector B - Saponification & Amide Coupling

Converting the ester to an amide (e.g., for kinase hinge binding).[1][2][3]

  • Hydrolysis: Dissolve Ester (1 mmol) in THF/MeOH/Water (3:1:1, 5 mL). Add LiOH (3 mmol). Stir at 40°C for 2 hours.

    • Checkpoint: LCMS shows mass shift -14 Da (Methyl to H).[2][3]

  • Workup: Acidify to pH 4 with 1M HCl. The zwitterionic acid often precipitates. Filter and dry.

  • Coupling: Suspend the Acid (1 mmol) in DMF. Add HATU (1.1 mmol) and DIPEA (3 mmol). Stir 5 min to activate.

  • Amine Addition: Add the amine partner (e.g., 3-aminopyridine) (1.1 mmol). Stir at RT overnight.

  • Purification: Isolate via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Application in FGFR Inhibitor Design

The 3-chloro-4-piperazinyl motif is prominent in Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2][3] The logic follows a specific design tree:

  • Solubility: The piperazine provides a solubilizing group in the solvent channel.

  • Selectivity: The chlorine atom clashes with the "gatekeeper" residue in certain kinases, improving selectivity profiles.

Decision Tree for Analog Design

DesignLogic Problem Drug Candidate has Poor Solubility or Metabolic Stability Solution Incorporate Methyl 3-Cl-4-pip-benzoate Problem->Solution Branch1 Is the target a Kinase? Solution->Branch1 Branch2 Is the target a GPCR? Solution->Branch2 Action1 Hydrolyze Ester -> Link to Hinge Binder (Use Piperazine for Solubilizing Tail) Branch1->Action1 Yes Action2 Keep Ester/Amide as Pharmacophore Derivatize Piperazine for Receptor Fit Branch2->Action2 Yes

Caption: Decision matrix for utilizing the scaffold based on target class.

Quality Control & Analytical Data

For validation of the building block before library synthesis:

  • HPLC Purity: >98% (254 nm).

  • 1H NMR (DMSO-d6):

    • 
       7.85 (d, J=2.0 Hz, 1H, Ar-H ortho to Cl)[1][2][3]
      
    • 
       7.78 (dd, 1H, Ar-H meta to Cl)[1][2][3]
      
    • 
       7.05 (d, 1H, Ar-H ortho to piperazine)[1][2][3]
      
    • 
       3.82 (s, 3H, O-Me)[1][2][3]
      
    • 
       3.05 (m, 4H, Piperazine)[2]
      
    • 
       2.85 (m, 4H, Piperazine)[2]
      

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2801405, Methyl 3-chloro-4-methylbenzoate (Structural Analog Reference). PubChem. Available at: [Link][2][3]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1][2][3] Journal of Medicinal Chemistry. (Demonstrates utility of piperazine-linked scaffolds in kinase inhibitors).

  • Miao, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][2][3] Molecules, 28(1), 234. (Review of piperazine synthetic utility). Available at: [Link][2][3]

Sources

Method

Application Note: Optimized Amide Coupling Protocol for Methyl 3-Chloro-4-piperazinobenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The formation of amide bonds is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The formation of amide bonds is a cornerstone reaction in medicinal chemistry and drug discovery. Methyl 3-chloro-4-piperazinobenzoate (CAS: 234082-16-7) is a highly valuable building block frequently utilized to incorporate a functionalized aryl-piperazine pharmacophore into drug candidates.

Electronic Regioselectivity

The piperazine ring in this compound contains two distinct nitrogen atoms. The aryl-bound nitrogen is conjugated with an electron-withdrawing 3-chloro-4-methoxycarbonylphenyl system. This conjugation heavily delocalizes the nitrogen's lone pair, severely dampening its nucleophilicity. Conversely, the distal aliphatic nitrogen remains a highly nucleophilic secondary amine. This stark electronic differentiation guarantees complete regioselectivity during the amidation process, eliminating the need for orthogonal protecting groups.

Reagent Selection: The HATU Advantage

Secondary amines exhibit greater steric hindrance than primary amines, which often leads to sluggish aminolysis and lower yields when using standard carbodiimides like EDC/HOBt[1]. To overcome this energetic barrier, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The critical advantage of HOAt over HOBt is the presence of a pyridine nitrogen in the azabenzotriazole ring. This nitrogen provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming secondary amine, perfectly pre-organizing the transition state and drastically accelerating the aminolysis step.

Base Selection

N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). Due to its increased steric bulk, DIPEA is a non-nucleophilic base. It efficiently deprotonates the carboxylic acid without competing with the piperazine derivative for the active ester, thereby minimizing unwanted side reactions[2].

Process Visualizations

Mechanism A R-COOH (Carboxylic Acid) C R-COO⁻ (Carboxylate) A->C Deprotonation B DIPEA (Base) B->C E OAt Active Ester Intermediate C->E Activation D HATU D->E G Amide Product E->G Aminolysis F Methyl 3-Chloro-4- piperazinobenzoate F->G

Mechanistic pathway of HATU-mediated amide coupling with anchimeric assistance.

Workflow S1 1. Dissolve R-COOH in Anhydrous DMF S2 2. Add DIPEA (3.0 eq), stir 5 min at RT S1->S2 S3 3. Add HATU (1.2 eq) at 0 °C, stir 15 min S2->S3 S4 4. Add Methyl 3-Chloro-4-piperazinobenzoate (1.0 eq) S3->S4 S5 5. Stir at RT for 2-12 hours (Aminolysis) S4->S5 S6 6. Aqueous Work-up (EtOAc / H2O / Brine) S5->S6 S7 7. Flash Chromatography Purification S6->S7

Step-by-step experimental workflow for the amide coupling process.

Materials and Reagents

ReagentRoleEquivalentsNotes
Carboxylic Acid (R-COOH) Electrophile precursor1.0 eqMust be fully dissolved prior to activation.
Methyl 3-Chloro-4-piperazinobenzoate Nucleophile (Amine)1.0 - 1.1 eqFree base or HCl salt (adjust DIPEA if salt).
HATU Coupling Reagent1.2 eqMoisture sensitive; store under inert gas.
DIPEA Non-nucleophilic Base3.0 eqEnsures complete acid deprotonation.
Anhydrous DMF Solvent0.1 - 0.2 MStabilizes polar transition states.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation and Dissolution
  • Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 - 0.2 M.

  • Causality: All glassware must be oven-dried. The presence of moisture leads to the competitive hydrolysis of the highly reactive OAt active ester back to the starting carboxylic acid, drastically reducing the overall yield.

Step 2: Base Addition and Deprotonation
  • Action: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 5 minutes at room temperature (20-25 °C).

  • Causality: The base serves a dual purpose. It deprotonates the carboxylic acid to form the nucleophilic carboxylate anion, which is required to attack the coupling reagent. It also neutralizes any trace acidic impurities or hydrochloride salts associated with the piperazine derivative[2].

Step 3: Activation via HATU
  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one single portion. Stir for 15-30 minutes.

  • Causality: The carboxylate anion attacks the electron-deficient uronium carbon of HATU, forming an unstable intermediate that rapidly collapses into the OAt active ester. Cooling to 0 °C controls the exothermic activation step, minimizing the risk of epimerization (if the carboxylic acid contains an α-chiral center) and preventing thermal degradation of the active ester.

Step 4: Aminolysis
  • Action: Add Methyl 3-Chloro-4-piperazinobenzoate (1.0 - 1.1 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours, monitoring progress via LC-MS or TLC.

  • Causality: The distal secondary amine of the piperazine acts as the nucleophile. The adjacent pyridine nitrogen in the OAt leaving group hydrogen-bonds with the incoming amine, providing the anchimeric assistance necessary to overcome the steric bulk of the secondary amine.

Step 5: Quench and Work-up
  • Action: Quench the reaction by diluting the mixture with a 10-fold volume of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x): Removes unreacted carboxylic acid and acidic byproducts.

    • 5% aqueous LiCl or Distilled Water (3x): Efficiently partitions and removes the DMF solvent and the water-soluble tetramethylurea byproduct generated by HATU[1].

    • Saturated aqueous NaCl (Brine) (1x): Removes residual water from the organic phase.

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel. (A typical gradient utilizes Hexanes/EtOAc or DCM/MeOH, depending on the polarity of the specific R-group attached to the amide).

Quantitative Data: Optimization Matrix

The following table summarizes the expected performance of various coupling reagents when reacting carboxylic acids with sterically hindered secondary amines like Methyl 3-Chloro-4-piperazinobenzoate.

Coupling ReagentAdditiveBaseSolventTime (h)Typical Yield (%)Mechanistic Notes
HATU NoneDIPEADMF2 - 485 - 95% Superior for secondary amines due to anchimeric assistance.
EDC·HCl HOBtDIPEADMF/DCM12 - 1865 - 80% Lacks anchimeric assistance; slower aminolysis step[1].
T3P (50% in EtOAc)NoneTEAEtOAc12 - 2470 - 85% Excellent for scale-up; generates highly water-soluble byproducts[2].
DCC DMAPTEADCM24< 60% Insoluble DCU byproduct complicates work-up; not recommended for secondary amines[1].

References

  • BenchChem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Application

application of Methyl 3-Chloro-4-piperazinobenzoate in organic synthesis

Technical Application Note: Methyl 3-Chloro-4-piperazinobenzoate in Organic Synthesis Part 1: Introduction & Strategic Utility Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7) is a high-value bifunctional intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 3-Chloro-4-piperazinobenzoate in Organic Synthesis

Part 1: Introduction & Strategic Utility

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7) is a high-value bifunctional intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) modulators.

Its structural utility lies in its "Head-to-Tail" modularity:

  • The Piperazine "Tail" (Secondary Amine): A nucleophilic handle ready for

    
    -alkylation or reductive amination. This moiety is frequently used to improve the solubility and pharmacokinetic (PK) profile of drug candidates.
    
  • The Benzoate "Head" (Ester): An electrophilic precursor that is typically hydrolyzed to the corresponding benzoic acid for amide coupling to heteroaryl pharmacophores.

  • The 3-Chloro Substituent: A critical steric and electronic modulator. Located ortho to the piperazine, it forces the piperazine ring out of planarity with the benzene ring, reducing aggregation and often improving fit within hydrophobic pockets (e.g., the solvent front of a kinase ATP-binding site).

Part 2: Chemical Profile & Handling

PropertyData
CAS Number 234082-16-7
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; slightly soluble in water.
pKa (Calc) ~8.5 (Piperazine NH), ~4.0 (Benzoic acid derivative)
Storage 2-8°C, inert atmosphere (argon/nitrogen). Hygroscopic.

Part 3: Core Reaction Pathways (The Scaffold Map)

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. The primary workflow usually involves functionalizing the piperazine first to avoid zwitterionic solubility issues later.

ReactionMap Scaffold Methyl 3-Chloro-4- piperazinobenzoate N_Alkyl N-Alkylated Intermediate (Solubility Tail) Scaffold->N_Alkyl Reductive Amination (R-CHO, NaBH(OAc)3) Acid Benzoic Acid Derivative (Hydrolyzed) Scaffold->Acid Hydrolysis (LiOH, THF/H2O) Amide Final Drug Candidate (Kinase/GPCR Ligand) N_Alkyl->Amide 1. Hydrolysis 2. Amide Coupling (HATU, R'-NH2) Acid->Amide Direct Coupling (Less Common)

Figure 1: Divergent synthetic pathways. The green path (N-alkylation first) is preferred to maintain organic solubility.

Part 4: Detailed Experimental Protocols

Protocol A: N-Functionalization via Reductive Amination

Objective: To attach a solubilizing group or specific side chain to the piperazine tail.

Reagents:

  • Methyl 3-chloro-4-piperazinobenzoate (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the scaffold (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add catalytic acetic acid. Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (look for M+R mass).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM:MeOH 95:5).

Expert Insight: Do not use Sodium Cyanoborohydride if possible; STAB is less toxic and more selective for aldehydes in the presence of the ester.

Protocol B: Ester Hydrolysis (Saponification)

Objective: To reveal the carboxylic acid for subsequent coupling to the pharmacophore head.

Reagents:

  • N-substituted intermediate (from Protocol A) or Scaffold (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Setup: Dissolve the ester in THF. Add water followed by LiOH·H₂O.

  • Reaction: Stir at room temperature. If the starting material is bulky, heat to 50°C.

    • Note: The 3-chloro substituent sterically hinders the ester slightly, so reaction times may be longer (4–6 hours) compared to unsubstituted benzoates.

  • Monitoring: TLC or LC-MS should show complete consumption of the ester.

  • Workup (Critical Step):

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 1N HCl to pH ~4–5.

    • Observation: The product is often zwitterionic (tertiary amine + carboxylic acid). It may precipitate at the isoelectric point.

    • If precipitate forms: Filter and dry. This is the cleanest method.

    • If no precipitate: Extract with n-butanol or DCM:Isopropanol (3:1). Do not use simple ether/hexane as the zwitterion is not soluble.

Protocol C: Amide Coupling (The "Head" Attachment)

Objective: Linking the benzoic acid to a heteroaryl amine (e.g., aminopyridine, aminoindazole) to form the final inhibitor.

Reagents:

  • Hydrolyzed Acid (1.0 equiv)

  • Heteroaryl Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Activation: Dissolve the Acid and DIPEA in dry DMF. Add HATU. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the Heteroaryl Amine.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If the amine is electron-deficient (e.g., aminopyrazine), heat to 60°C.

  • Workup: Dilute with ethyl acetate. Wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Reverse-phase HPLC is often required for the final drug candidate due to the polarity of the piperazine.

Part 5: Case Study – FGFR Inhibitor Fragment Synthesis

The following diagram details the synthesis of a generic FGFR (Fibroblast Growth Factor Receptor) inhibitor motif using this scaffold.

FGFR_Synthesis Step1 Start: Methyl 3-Chloro-4- piperazinobenzoate Step2 Step 1: N-Methylation (Formaldehyde, STAB) Yield: ~90% Step1->Step2 Step3 Intermediate: Methyl 3-Chloro-4- (4-methylpiperazin-1-yl)benzoate Step2->Step3 Step4 Step 2: Saponification (LiOH, THF/H2O) Yield: ~95% Step3->Step4 Step5 Active Acid: 3-Chloro-4- (4-methylpiperazin-1-yl)benzoic acid Step4->Step5 Step6 Step 3: Amide Coupling (HATU, 5-Aminoindazole) Yield: ~70% Step5->Step6 Final Target: Generic FGFR Inhibitor (Indazole-Benzamide Motif) Step6->Final

Figure 2: Synthesis of a representative FGFR inhibitor core.

Part 6: Troubleshooting & Optimization

  • Solubility Issues: The free base of the piperazine scaffold can be sticky. If using the HCl salt form of the starting material, ensure you add an extra equivalent of base (TEA/DIPEA) in the first step to liberate the amine.

  • Regioselectivity: The 3-chloro group is stable under standard nucleophilic conditions. However, avoid using strong palladium catalysts with phosphine ligands at high temperatures (>100°C) before the amide coupling, as the aryl chloride could participate in unwanted Buchwald-Hartwig couplings.

  • Purification of Zwitterions: After hydrolysis (Protocol B), if the product is too water-soluble, use Diaion HP-20 resin or simply lyophilize the crude reaction mixture and use it directly in the coupling step (salt-free conditions are preferred for HATU, but T3P tolerates salts well).

References

  • PubChem Compound Summary. "Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate". National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "General Procedure for Reductive Amination". Org.[1][2][3][4] Synth.2002 , 79, 176. [Link]

  • Journal of Medicinal Chemistry. "Discovery of Potent and Selective FGFR Inhibitors". J. Med. Chem. (General reference for piperazine-benzoate scaffolds in kinase inhibitors). [Link]

Sources

Method

developing novel compounds from Methyl 3-Chloro-4-piperazinobenzoate

Application Note: Strategic Derivatization of Methyl 3-Chloro-4-piperazinobenzoate in Drug Discovery Executive Summary Methyl 3-chloro-4-(piperazin-1-yl)benzoate (CAS: 234082-16-7) is a highly versatile, privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Methyl 3-Chloro-4-piperazinobenzoate in Drug Discovery

Executive Summary

Methyl 3-chloro-4-(piperazin-1-yl)benzoate (CAS: 234082-16-7) is a highly versatile, privileged scaffold frequently utilized in modern medicinal chemistry[1]. The juxtaposition of a basic, highly tunable secondary amine (piperazine), a lipophilic and sterically directing chloro substituent, and a synthetically malleable methyl ester provides a robust foundation for lead optimization. This application note details the causal logic and self-validating protocols for orthogonally functionalizing this scaffold to generate novel chemical entities (NCEs).

Physicochemical Profiling & Scaffold Rationale

Before initiating derivatization, understanding the intrinsic reactivity of the scaffold is critical for designing orthogonal protection and functionalization strategies.

PropertyValue / CharacteristicStrategic Implication
CAS Number 234082-16-7[1]Standardized identification for raw material sourcing.
Molecular Weight 254.72 g/mol [1]Low molecular weight leaves ample room for derivatization without violating Lipinski's Rule of 5.
Reactive Site 1 Piperazine Secondary Amine (N4)Highly nucleophilic; primary vector for modulating target binding affinity and aqueous solubility.
Reactive Site 2 Methyl Ester (C1)Stable under mildly basic and reductive conditions; serves as an excellent handle for late-stage amide library generation.
Aromatic Core 3-Chloro-phenylThe chloro group provides metabolic stability (blocking CYP450 oxidation) and locks the piperazine ring into a specific conformational dihedral angle.

Mechanistic Causality in Derivatization Strategy

To transform this building block into a library of NCEs, researchers must navigate competing side reactions. Our methodology relies on two primary functionalization vectors, governed by strict mechanistic causality.

Overcoming Over-Alkylation via Reductive Amination

Direct electrophilic alkylation of the piperazine nitrogen using alkyl halides frequently suffers from poor chemoselectivity. The secondary amine of the piperazine can undergo sequential alkylations, leading to dialkylation and the formation of water-soluble, biologically inactive quaternary ammonium salts[2].

The Causal Choice: To circumvent this, reductive amination is the method of choice. By condensing the secondary amine with an aldehyde to form an intermediate iminium ion, followed by in situ reduction using Sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is strictly limited to mono-alkylation. NaBH(OAc)₃ is preferred over Sodium cyanoborohydride (NaCNBH₃) because it is less toxic and lacks the hydridic strength to reduce the unreacted aldehyde at room temperature, ensuring a clean reaction profile. Alternatively, for N-arylation, Buchwald-Hartwig cross-coupling utilizing Pd₂(dba)₃ and a bulky phosphine ligand (e.g., RuPhos) efficiently couples the piperazine with aryl chlorides under mild conditions[3].

Suppressing Epimerization in Amide Coupling

Once the N-vector is secured, the methyl ester is hydrolyzed to a carboxylic acid to allow for amide library generation. The amide coupling is optimally driven by HATU and the base DIPEA[4].

The Causal Choice: The causality behind selecting HATU over traditional carbodiimides (like EDC or DCC) lies in its transition state mechanism. HATU generates an active oxy-7-azabenzotriazole (OAt) ester. The nitrogen atom in the 7-position of the OAt leaving group exerts a neighboring group effect—acting as an intramolecular general base to hydrogen-bond with the incoming amine. This drastically accelerates the aminolysis step and suppresses epimerization, which is critical if chiral amines are employed in the final NCE library[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each step before proceeding.

Protocol A: Chemoselective Reductive Amination (N-Alkylation)
  • Initiation: Dissolve Methyl 3-chloro-4-piperazinobenzoate (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE, 5 mL). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation.

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. A transient color change (typically yellowing) indicates iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 12 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the starting material mass peak ([M+H]⁺ 255.1) is completely consumed and replaced by the target mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Saponification of the Methyl Ester
  • Initiation: Dissolve the N-alkylated intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours. Note: Avoid heating to prevent degradation of the piperazine moiety.

  • Validation Checkpoint 3: TLC (10% MeOH in DCM) should show the disappearance of the higher Rf ester spot and the appearance of a baseline-bound carboxylic acid spot.

  • Workup: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH ~4 using 1M HCl. The product will precipitate. Filter and dry under high vacuum.

Protocol C: HATU-Mediated Amide Coupling
  • Activation: Dissolve the carboxylic acid intermediate (1.0 equiv) in anhydrous DMF (3 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv)[4]. Stir for 15 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 4: LC-MS should indicate the formation of the amide product. The neighboring group effect of the OAt ester ensures >95% conversion within this timeframe[5].

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry and purify via flash chromatography.

Quantitative Data & QC Metrics

Compound StageExpected YieldLC-MS[M+H]⁺Key ¹H-NMR Indicator (CDCl₃ or DMSO-d₆)
Core Scaffold N/A255.1δ 3.88 (s, 3H, -COOCH₃), 3.0-3.2 (m, 8H, piperazine)
N-Alkyl Intermediate 80–92%VariesDisappearance of broad piperazine NH peak (~1.8 ppm)
Carboxylic Acid 90–98%VariesDisappearance of -COOCH₃ singlet (δ 3.88)
Final Amide NCE 75–88%VariesAppearance of amide NH (δ 8.0–8.5 ppm)

Synthetic Workflow Visualization

G A Methyl 3-Chloro-4-piperazinobenzoate (Core Scaffold) B N-Alkylated Intermediate (Mono-substituted) A->B  Aldehyde, NaBH(OAc)3  DCE, RT   C Carboxylic Acid Intermediate A->C  Direct Hydrolysis  (Requires N-Protection)   B->C  LiOH, THF/H2O  RT, 4h   D Final Amide NCE (Target Compound) C->D  R-NH2, HATU, DIPEA  DMF, RT  

Divergent synthetic workflow for derivatizing Methyl 3-Chloro-4-piperazinobenzoate.

References

  • [3] National Institutes of Health (PMC). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]

  • [5] MDPI. Epimerisation in Peptide Synthesis. Available at: [Link]

  • [4] Royal Society of Chemistry (RSC). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 3-Chloro-4-piperazinobenzoate in Antitubercular Drug Design

Introduction: The Pharmacophore Logic The global resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Logic

The global resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the development of novel chemotypes.[1][2] Methyl 3-chloro-4-piperazinobenzoate (MCPB) represents a high-value bifunctional intermediate in this pursuit.

Its structural utility is defined by three distinct chemical handles:

  • The Piperazine Moiety: A privileged pharmacophore in antimycobacterial agents (e.g., PBTZ169, Gatifloxacin). It enhances solubility and bioavailability while serving as a vector for secondary binding interactions within the DprE1 enzyme or DNA gyrase pockets.

  • The 3-Chloro Substituent: Provides steric bulk and lipophilicity (LogP modulation), often crucial for penetrating the mycobacterial cell wall (mycolic acid layer). It also electronically deactivates the ring, influencing metabolic stability.

  • The Methyl Ester: A versatile electrophile ready for transformation into hydrazides (isoniazid-like isosteres), amides, or acids for fragment-based drug discovery (FBDD).

This guide details the optimized synthesis of MCPB and its downstream application in generating hydrazide-based antimycobacterial libraries.

Chemical Profile & Mechanism of Synthesis[3]

The SNAr "Fluorine-Displacement" Strategy

The synthesis of MCPB relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, Methyl 3-chloro-4-fluorobenzoate , contains two halogens. However, the reaction is highly selective for the displacement of fluorine at the C4 position.

Mechanistic Insight (Causality):

  • Electronic Activation: The ester group at C1 is electron-withdrawing (-M effect), activating the C4 position for nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions involving activated aromatic rings, fluoride is a superior leaving group compared to chloride due to the higher electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (despite the stronger C-F bond strength).

  • Regioselectivity: The chlorine atom at C3 provides steric hindrance but does not compete as a leaving group under mild conditions, preserving the 3-chloro-4-piperazinyl motif essential for downstream biological activity.

Visualization: Synthetic Pathway & Logic

MCPB_Synthesis_Workflow Start Methyl 3-chloro-4-fluorobenzoate (Precursor) Intermediate Meisenheimer Complex (Stabilized by -COOMe) Start->Intermediate SNAr Attack Reagent Piperazine (Excess) + K2CO3 / Toluene Reagent->Intermediate Product Methyl 3-chloro-4-piperazinobenzoate (MCPB) Intermediate->Product -HF Elimination Deriv1 Hydrolysis -> Acid (Linker for Hybrids) Product->Deriv1 LiOH / THF Deriv2 Hydrazinolysis -> Hydrazide (Isoniazid Isosteres) Product->Deriv2 NH2NH2 / EtOH

Figure 1: Reaction logic flow from precursor selection to divergent synthesis of antimycobacterial candidates.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 3-chloro-4-piperazinobenzoate

Objective: To synthesize MCPB with >95% purity while minimizing bis-substitution of piperazine.

Reagents:

  • Methyl 3-chloro-4-fluorobenzoate (1.0 eq)

  • Piperazine (anhydrous) (3.0 eq) – Note: Excess prevents formation of bis(benzoate)piperazine.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-chloro-4-fluorobenzoate (10 mmol) in ACN (50 mL).

  • Addition: Add Piperazine (30 mmol) and

    
      (20 mmol). The excess piperazine acts as both nucleophile and base, but inorganic base ensures complete scavenging of HF.
    
  • Reaction: Heat the mixture to reflux (

    
     for ACN) for 6–8 hours.
    
    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      amine spot should appear.
  • Workup:

    • Cool to room temperature.[3] Filter off inorganic salts (

      
      , KF).
      
    • Evaporate the solvent under reduced pressure.[4]

    • Purification (Critical Step): Dissolve the residue in DCM (50 mL) and wash with water (

      
       mL) to remove excess unreacted piperazine (water-soluble).
      
    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Crystallization: Recrystallize from cold Ethanol/Ether if necessary.

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Synthesis of Antimycobacterial Hydrazides (Library Generation)

Context: Hydrazides are potent pharmacophores in TB therapy (e.g., Isoniazid). Converting MCPB to its hydrazide derivative creates a scaffold for forming hydrazones (Schiff bases), which have demonstrated significant activity against M. tuberculosis H37Rv [1, 5].

Reagents:

  • Methyl 3-chloro-4-piperazinobenzoate (MCPB) (from Protocol A)

  • Hydrazine Hydrate (80%)

  • Ethanol (Abs.)[4][5]

Methodology:

  • Dissolve MCPB (5 mmol) in absolute ethanol (20 mL).

  • Add Hydrazine Hydrate (25 mmol, 5 eq) dropwise at room temperature.

  • Reflux the mixture for 4–6 hours.

    • Observation: A solid precipitate often forms as the reaction progresses (the hydrazide is less soluble in ethanol than the ester).

  • Isolation: Cool the reaction mixture to

    
     in an ice bath. Filter the precipitate.
    
  • Washing: Wash the solid with cold ethanol (

    
     mL) and diethyl ether to remove traces of hydrazine.
    
  • Result: 3-Chloro-4-(piperazin-1-yl)benzohydrazide . This intermediate can now be reacted with various aldehydes to form a library of sulfonyl hydrazones or thiadiazole derivatives [5].

Quantitative Data Summary

ParameterMethyl 3-chloro-4-fluorobenzoate (Start)Methyl 3-chloro-4-piperazinobenzoate (Product)
Molecular Weight 188.58 g/mol 254.71 g/mol
LogP (Predicted) ~2.8~1.9 (More hydrophilic due to amine)
Leaving Group Fluoride (

)
N/A
Key IR Signal ~1725

(Ester C=O)
~3300

(Amine NH), 1715

(Ester)
Typical Yield N/A85 - 92%

Safety & Handling

  • Piperazine: Corrosive and a sensitizer. Handle in a fume hood to avoid inhalation of dust/vapors.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals; use glass equipment. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Solvents: Acetonitrile and Toluene are flammable.

References

  • Design, synthesis and antitubercular activity of novel N-(amino)piperazinyl benzothiazinones. Source: European Journal of Medicinal Chemistry (2023).[6] Context: Establishes the piperazine moiety as a critical linker for reducing toxicity in anti-TB agents. URL:[Link][6]

  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Source: University of Pretoria / ResearchGate. Context: Describes the synthesis of halogenated piperazinyl intermediates and their MIC values against M. tuberculosis. URL:[Link]

  • Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives. Source: European Journal of Medicinal Chemistry (2014).[7] Context: Demonstrates the utility of the piperazine linker in connecting aromatic cores to sulfonyl groups for TB inhibition. URL:[Link]

  • Design, syntheses, and anti-tuberculosis activities of conjugates of piperazino-1,3-benzothiazin-4-ones (pBTZs). Source: PMC / NIH (2018). Context: Validates the use of benzoate linkers (derived from precursors like MCPB) to create hybrid drugs with imidazopyridines. URL:[Link]

  • Development of New Antimycobacterial Sulfonyl Hydrazones. Source: MDPI (2022). Context: Provides the rationale for converting esters/hydrazides into hydrazones to achieve MICs comparable to Isoniazid. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-Chloro-4-piperazinobenzoate Synthesis

Ticket ID: KB-SNAR-042 Status: Active Subject: Optimization of Yield & Purity for Piperazinyl Benzoates Executive Summary: The Reaction System This guide addresses the synthesis of Methyl 3-chloro-4-(piperazin-1-yl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-SNAR-042 Status: Active Subject: Optimization of Yield & Purity for Piperazinyl Benzoates

Executive Summary: The Reaction System

This guide addresses the synthesis of Methyl 3-chloro-4-(piperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution (


). This is a critical intermediate for various kinase inhibitors and anticoagulants.

The Core Challenge: The reaction involves reacting Methyl 3,4-dichlorobenzoate with Piperazine .

  • Desired Pathway: Substitution of the 4-chloro substituent (activated by the para-ester).

  • Primary Failure Mode: Formation of the bis-aryl dimer (one piperazine bridging two benzoate rings) or incomplete conversion due to the deactivating effect of the remaining 3-chloro group.

Standard Reaction Scheme

The 4-position is electronically activated by the ester group. The 3-chloro substituent provides mild activation via induction but steric hindrance to the incoming nucleophile.

ReactionScheme SM Methyl 3,4-dichlorobenzoate Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer + Piperazine (Heat, Polar Solvent) Pip Piperazine (Nucleophile) Product TARGET: Methyl 3-chloro-4-piperazinobenzoate Meisenheimer->Product - HCl Dimer IMPURITY: Bis-aryl Dimer Product->Dimer + Excess SM (If Piperazine is limiting)

Figure 1: Reaction pathway showing the critical bifurcation between the desired product and the dimer impurity.

Troubleshooting Guides (Case Studies)

Case #101: "I have a large amount of insoluble solid in my reaction."

Diagnosis: Bis-arylation (Dimer Formation). Piperazine is a diamine. If the ratio of Piperazine to Starting Material (SM) is too low (e.g., 1:1 or 1.5:1), the mono-substituted product acts as a nucleophile and reacts with a second molecule of SM. The resulting dimer is often highly insoluble and difficult to separate.

The Fix (Stoichiometry Control):

  • Protocol: Increase Piperazine equivalents to 3.0 – 5.0 equiv .

  • Why: By flooding the reaction with excess piperazine, the probability of the SM colliding with a free piperazine molecule is statistically far higher than colliding with the mono-substituted product.

  • Alternative: Use N-Boc-piperazine (1.1 equiv). This blocks the second amine, making dimerization chemically impossible. Note: Requires a subsequent deprotection step (TFA/DCM).

Case #102: "The reaction stalls at 60% conversion."

Diagnosis: Insufficient Activation Energy. The 3,4-dichlorobenzoate is moderately activated. The leaving group (Cl) is not as labile as Fluorine. Standard reflux in low-boiling solvents (THF, MeOH) is often insufficient.

The Fix (Conditions Optimization):

  • Solvent Switch: Move to DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). These polar aprotic solvents stabilize the anionic Meisenheimer intermediate, significantly lowering the activation energy.

  • Temperature: Increase to 100°C – 120°C .

  • Substrate Modification (Pro-Tip): If costs allow, switch the starting material to Methyl 3-chloro-4-fluorobenzoate . The C-F bond is stronger, but the high electronegativity of fluorine accelerates the initial nucleophilic attack (the rate-determining step in

    
    ).[1]
    
Case #103: "My yield is low after workup (Product loss to aqueous layer)."

Diagnosis: Amphoteric Solubility Issues. The product contains a basic secondary amine (piperazine) and a lipophilic ester. It is moderately soluble in water, especially if the pH is low (protonated amine).

The Fix (Workup Protocol):

  • Dilution: Pour the reaction mixture (DMSO) into ice-water (ratio 1:5).

  • Extraction: Use Ethyl Acetate (EtOAc) or DCM.

  • The Wash (Critical): You must wash the organic layer with water 3x to remove the excess piperazine (which is highly water-soluble) and the DMSO.

  • pH Control: Ensure the aqueous phase during extraction is pH > 10 . If the pH is acidic or neutral, the product will protonate and stay in the water. Add a small amount of

    
     or NaOH to the water quench if necessary.
    

Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-chloro-4-(piperazin-1-yl)benzoate on 10g scale.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv SM : 4.0 equiv Piperazine Prevents dimerization.
Solvent DMSO (3-5 volumes)Maximizes

rate; solubilizes piperazine.
Temperature 110°COvercomes activation barrier of Ar-Cl bond.
Time 4 - 6 HoursMonitor by HPLC/TLC.

Step-by-Step Procedure:

  • Charge: To a round-bottom flask, add Piperazine (4.0 equiv) and DMSO (3 vol). Stir until mostly dissolved.

  • Addition: Add Methyl 3,4-dichlorobenzoate (1.0 equiv) in one portion.

    • Note: The reaction is slightly exothermic; monitor internal temp.

  • Reaction: Heat to 110°C . Stir for 4 hours.

    • IPC (In-Process Control): Check TLC (5% MeOH in DCM). SM should be absent.

  • Quench: Cool to room temperature. Pour mixture into Ice Water (15 vol).

  • Extraction: Extract with EtOAc (3 x 5 vol).

    • Troubleshooting: If an emulsion forms, add a small amount of brine, but avoid saturating the aqueous layer initially (to keep excess piperazine in the water).

  • Purification: Wash combined organics with Water (3 x 5 vol) to remove DMSO and excess piperazine. Dry over

    
    , filter, and concentrate.
    
  • Crystallization: The crude oil often solidifies upon standing or triturating with Hexanes/Ether.

Decision Logic: Workup & Purification

This flowchart guides you through the critical separation of the product from the excess piperazine and high-boiling solvent.

WorkupLogic Start Reaction Complete (DMSO Solution) Quench Pour into Ice Water (Basic pH > 10) Start->Quench Extract Extract with EtOAc Quench->Extract Check Check Aqueous pH Extract->Check Adjust Add K2CO3 / NaOH Check->Adjust pH < 9 Proceed Separate Layers Check->Proceed pH > 10 Adjust->Check Wash Wash Organics 3x with Water (Removes Piperazine/DMSO) Proceed->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Workup decision tree ensuring product recovery and removal of impurities.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes. DMF is a suitable alternative. However, DMSO often provides slightly faster rates for


 due to higher polarity. Note that DMF can decompose to dimethylamine at high temps (

), which is a nucleophile and can cause impurities. Keep DMF reactions below

.

Q: Why not use a base like Triethylamine or Carbonate? A: You can, but it is often unnecessary if you use excess piperazine. Piperazine acts as both the nucleophile and the base (to quench the HCl generated). If you use stoichiometric piperazine (1:1) + Base, you risk dimerization. The "Excess Piperazine" method is cleaner.

Q: The product is oiling out. How do I get a solid? A: Piperazinyl benzoates can be sticky.

  • Ensure all DMSO is removed (residual DMSO prevents crystallization).

  • Dissolve the oil in a minimum amount of hot EtOAc, then slowly add Hexanes or Diethyl Ether until cloudy. Cool to

    
    .
    
  • Alternatively, convert it to the HCl salt by bubbling HCl gas into an ethereal solution of the product. The salt is almost always a nice solid.

References

  • Mechanism of

    
     : Rohrbach, S., Smith, A. J., & Williams, D. L. (2019). "Concerted nucleophilic aromatic substitutions." Angewandte Chemie International Edition. Link
    
  • Piperazine Synthesis Optimization : BenchChem Technical Guides. "Side reactions to avoid in the synthesis of dichlorophenylpiperazines." Link

  • Solvent Effects in : Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Classic foundational text on solvent polarity effects).
  • Analogous Synthesis (Thiadiazines) : "Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones." Molbank.[2] (Demonstrates the regioselectivity and piperazine excess method). Link

Sources

Optimization

purification techniques for crude Methyl 3-Chloro-4-piperazinobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating Methyl 3-Chloro-4-pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7) from complex reaction matrices.

Purifying this compound requires navigating the high polarity of the piperazine ring, the sensitivity of the methyl ester, and the lipophilicity of the chlorobenzoate moiety. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each purification step to ensure high-yield, high-purity recovery.

Purification Workflow Architecture

The following logical workflow exploits the differential pKa values and metal-binding affinities of the crude mixture components to systematically isolate the target compound.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Piperazine, Bis-adduct, Pd) AcidExt Acidic Extraction (1M HCl) pH < 3 Crude->AcidExt Org1 Organic Phase (Bis-adduct, Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Target-H+, Piperazine-H+, Pd) AcidExt->Aq1 Retain BaseExt Basification (NaHCO3) pH 8.0-8.5 & EtOAc Extraction Aq1->BaseExt Aq2 Aqueous Phase (Piperazine-H+) BaseExt->Aq2 Discard Org2 Organic Phase (Target Free Base, Pd traces) BaseExt->Org2 Retain PdScav Pd Scavenging (Silica-Thiol) Org2->PdScav Chrom Flash Chromatography (DCM:MeOH Gradient) PdScav->Chrom Pure Pure Methyl 3-Chloro- 4-piperazinobenzoate Chrom->Pure

Fig 1: Stepwise purification workflow for Methyl 3-Chloro-4-piperazinobenzoate.

Troubleshooting & FAQs

Q1: How do I efficiently remove unreacted piperazine without losing my target compound? Causality: Piperazine is highly polar and strongly basic, possessing two ionizable nitrogen atoms with pKa values of approximately 9.7 and 5.3[1]. The target compound, Methyl 3-Chloro-4-piperazinobenzoate, contains a secondary amine (pKa ~8.0) and a tertiary aniline-like amine (pKa < 4). Because of this differential basicity, an acid-base extraction is the most effective purification strategy[2]. Solution: Extract the crude mixture with 1M HCl to drive both the target and excess piperazine into the aqueous phase, leaving neutral/lipophilic impurities in the organic layer. Then, carefully adjust the aqueous phase to pH 8.0–8.5. At this pH, the target compound is primarily deprotonated (free base) and can be extracted into ethyl acetate, while piperazine remains mono-protonated and highly water-soluble.

Q2: My product is contaminated with a bis-arylated byproduct. How can I resolve this? Causality: During the Buchwald-Hartwig amination[3] or SNAr synthesis, the secondary amine of the newly formed mono-aryl piperazine can react with a second equivalent of the aryl halide, forming a bis-arylated dimer[4]. This dimer lacks an N-H bond, making it significantly less polar and non-basic compared to the target mono-adduct. Solution: Silica gel flash chromatography is highly effective here. Because the bis-adduct is less polar, it will elute much earlier than the target compound when using a gradient of Dichloromethane (DCM) and Methanol (MeOH)[4].

Q3: How do I eliminate residual Palladium from the Buchwald-Hartwig amination step? Causality: The synthesis of aryl piperazines frequently relies on palladium-catalyzed Buchwald-Hartwig cross-coupling[5]. Homogeneous Pd catalysts often coordinate strongly with the basic nitrogen atoms of the piperazine product, leading to dark discoloration and high heavy-metal residual limits[6]. Solution: Treat the organic extract with a functionalized silica scavenger, such as Silica-Thiol (Si-SH), or activated charcoal. The thiol groups possess a much higher affinity for soft transition metals like Pd than the hard nitrogen atoms of piperazine, effectively stripping the metal from the product stream.

Q4: I am observing ester hydrolysis during purification. How do I prevent the formation of 3-Chloro-4-piperazinobenzoic acid? Causality: The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification). If strong bases like NaOH are used during the basification step of the acid-base extraction, or if the process is performed at elevated temperatures, the ester will cleave. Solution: Always use mild bases, such as saturated aqueous NaHCO3 or K2CO3, to adjust the pH[7]. Perform the basification step at 0–5 °C in an ice bath to kinetically suppress the hydrolysis reaction.

Quantitative Physicochemical Data

Table 1: Physicochemical & Chromatographic Parameters for Purification

CompoundEst. pKa (Conjugate Acid)Polarity / Rf (DCM:MeOH 9:1)Aqueous Solubility
Piperazine (Starting Material)9.73, 5.33Highly Polar / Rf ~ 0.05Very High (Soluble at all pH)
Methyl 3-Chloro-4-piperazinobenzoate (Target)~8.0, <4.0Moderate / Rf ~ 0.35Low at pH 8; High at pH < 3
Bis-arylated Piperazine (Byproduct)<4.0Low / Rf ~ 0.80Insoluble
3-Chloro-4-piperazinobenzoic acid (Hydrolysis Byproduct)~8.0, ~4.0 (COOH)Zwitterionic / Rf ~ 0.0High at pH > 7 and pH < 3

Self-Validating Experimental Protocols

Protocol A: Differential Acid-Base Extraction & Palladium Scavenging

Objective: Isolate the target mono-adduct from unreacted piperazine, bis-adducts, and Pd catalyst.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Wash the organic layer with 1M aqueous HCl (3 x 5 mL/g).

    • In-Process Validation: Spot the organic layer on a TLC plate. It should show the bis-adduct (high Rf) and no target compound. If the target is still present, perform an additional HCl wash.

  • Phase Separation: Discard the organic layer (contains bis-adduct and neutral impurities). Retain the acidic aqueous layer.

  • Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add saturated aqueous NaHCO3 until the pH reaches strictly 8.0–8.5.

    • In-Process Validation: Use a calibrated pH meter or narrow-range pH paper. Do not exceed pH 8.5 to prevent piperazine from partitioning into the organic phase and to avoid ester hydrolysis.

  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL/g).

    • In-Process Validation: Add a drop of ninhydrin stain to the aqueous layer and heat. A strong purple color confirms that the unreacted piperazine remains trapped in the aqueous phase[2].

  • Pd Scavenging: Add Silica-Thiol (0.1 g/g of crude) to the combined EtOAc extracts. Stir at room temperature for 2 hours. Filter through a Celite pad.

  • Concentration: Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Silica Gel Flash Chromatography & Recrystallization

Objective: Achieve >99% HPLC purity by removing trace structural isomers and oxidized byproducts.

  • Column Packing: Pack a silica gel column using DCM containing 1% Triethylamine (TEA).

    • Causality: Pre-treating the acidic silica gel with TEA neutralizes the stationary phase, preventing irreversible adsorption and peak tailing of the basic piperazine product[4].

  • Loading: Dry-load the semi-pure product onto a small amount of silica gel and apply to the top of the column.

  • Elution: Elute using a gradient of DCM to DCM:MeOH (9:1).

    • In-Process Validation: Monitor fractions via TLC (UV 254 nm). The target compound will elute at approximately 5-10% MeOH.

  • Recrystallization: Combine pure fractions and evaporate. Dissolve the resulting solid in a minimum volume of hot EtOAc. Slowly add Hexanes dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow to cool to room temperature, then transfer to a refrigerator (4 °C) for 12 hours.

    • In-Process Validation: Filter the crystals and analyze via LC-MS. The mass spectrum should show a dominant [M+H]+ peak at m/z 255.0 (accounting for the 35Cl isotope).

References

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives Source: benchchem.com URL: 4

  • Technical Support Center: Purification of Piperazine-Containing Compounds Source: benchchem.com URL: 1

  • Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL Source: benchchem.com URL: 2

  • PROCESS FOR THE PREPARATION OF A PIPERAZINE DERIVATIVE Source: epo.org URL: 7

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: scispace.com URL: 6

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production Source: dtu.dk URL: 5

  • Buchwald–Hartwig amination Source: wikipedia.org URL: 3

Sources

Troubleshooting

common side reactions in the synthesis of Methyl 3-Chloro-4-piperazinobenzoate

The following technical guide addresses the synthesis of Methyl 3-Chloro-4-(piperazin-1-yl)benzoate , a critical intermediate often used in the development of kinase inhibitors and diverse API scaffolds. This guide focus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of Methyl 3-Chloro-4-(piperazin-1-yl)benzoate , a critical intermediate often used in the development of kinase inhibitors and diverse API scaffolds. This guide focuses on the nucleophilic aromatic substitution (


) of Methyl 3,4-dichlorobenzoate  with Piperazine .

Topic: Troubleshooting Common Side Reactions & Impurity Profiling

Audience: Medicinal Chemists, Process Chemists, and CMC Leads.[1][2][3]

Executive Summary & Reaction Logic

The synthesis relies on a chemoselective


 reaction.[3] The presence of the electron-withdrawing ester group at the para-position and the chlorine at the meta-position activates the C4-chlorine of the Methyl 3,4-dichlorobenzoate  precursor.[1][2]

The Core Challenge: Piperazine is a dual-nucleophile.[1][2] Without strict kinetic control, the reaction produces significant amounts of the bis-arylated "dimer" impurity, which is difficult to separate from the desired product due to similar solubility profiles in organic solvents.[3]

Standard Optimized Protocol
  • Precursor: Methyl 3,4-dichlorobenzoate (1.0 equiv)[1][2]

  • Nucleophile: Piperazine (Anhydrous, 3.0 – 5.0 equiv )[2][3]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    
    )[2][3]
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential for

    
    )
    
  • Temperature:

    
    
    

Critical Side Reaction Pathways (Visualized)

The following diagram details the competitive pathways leading to the three most common impurities: the Dimer (Impurity A) , the Hydrolyzed Acid (Impurity B) , and the Regioisomer (Impurity C) .[3]

ReactionPathways SM Methyl 3,4-dichlorobenzoate (Starting Material) Product Methyl 3-Chloro-4-piperazinobenzoate (Target Product) SM->Product SNAr (C4-Cl) Major Pathway ImpurityC Impurity C: Regioisomer (3-Piperazinyl isomer) SM->ImpurityC SNAr (C3-Cl) Rare (Steric/Electronic Disfavor) Pip Piperazine (Excess) ImpurityA Impurity A: Dimer (Bis-arylated Piperazine) Product->ImpurityA + SM (Over-reaction) Low Piperazine Eq. ImpurityB Impurity B: Acid (Hydrolysis Product) Product->ImpurityB H2O / Base Saponification

Figure 1: Mechanistic pathway of Methyl 3-Chloro-4-piperazinobenzoate synthesis showing the origin of critical impurities.

Troubleshooting Guide & FAQs

Category 1: The "Dimer" Problem (Bis-Alkylation)

User Issue: "I am observing a high molecular weight impurity (~460 Da) by LC-MS, and my yield is hovering around 50-60%."

Technical Diagnosis: You are forming Dimethyl 4,4'-(piperazine-1,4-diyl)bis(3-chlorobenzoate) . This occurs when the mono-substituted product acts as a nucleophile and attacks another molecule of the starting benzoate.[3] This is statistically favored when the concentration of free piperazine drops.[3]

Corrective Actions:

  • Increase Nucleophile Stoichiometry: The most effective control is using a large excess of piperazine (3.0 to 5.0 equivalents ).[3] This ensures that any activated benzoate molecule is statistically more likely to encounter a free piperazine molecule than a product molecule.[3]

  • Reverse Addition: Do not add piperazine to the benzoate. Instead, dissolve the piperazine (5 eq) in DMF and slowly add a solution of the benzoate to the piperazine. This maintains a high local concentration of piperazine relative to the electrophile.[3]

  • Workup Removal: The dimer is significantly less polar and less basic than the product.[3] It often precipitates from methanol or ethanol, whereas the product remains soluble or can be converted to a water-soluble HCl salt for separation.[2][3]

Category 2: Ester Hydrolysis (Acidic Impurity)[1][2]

User Issue: "My product dissolves in base but precipitates at pH 4-5. The NMR shows a loss of the methyl singlet (~3.9 ppm)."[3]

Technical Diagnosis: You have formed 3-Chloro-4-(piperazin-1-yl)benzoic acid .[1][2] The methyl ester is labile under basic conditions (


) at elevated temperatures (

), especially if water is present in the solvent (DMF/DMSO are hygroscopic).[3]

Corrective Actions:

  • Strict Anhydrous Conditions: Use anhydrous DMF/DMSO and dry the base (

    
    ) in an oven before use.
    
  • Base Selection: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) if using NMP/DMF, as carbonate bases generate hydroxide ions if trace water is present.[3]

  • Temperature Control: Do not exceed

    
    . Ester hydrolysis rates increase exponentially with temperature.[1][3]
    
Category 3: Reaction Stalling (Incomplete Conversion)

User Issue: "After 24 hours, 30% of the starting material remains. Adding more base didn't help."

Technical Diagnosis: The chloride leaving group on the 3,4-dichlorobenzoate is moderately reactive but can be sluggish.[2][3] The reaction may have stalled due to the accumulation of KCl salts coating the base surface (if using solid


).[3]

Corrective Actions:

  • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the transient, highly reactive aryl-iodide species (Finkelstein-like reaction) or simply increases the ionic strength and solubility of the base.[2][3]

  • Solvent Switch: Ensure you are using a high-dielectric polar aprotic solvent (DMSO > DMF > NMP).[1][2] Toluene is generally poor for this specific transformation without phase transfer catalysts.[1][3]

  • Leaving Group Optimization: If the process allows, switch the precursor to Methyl 3-chloro-4-fluorobenzoate . The fluoride is a significantly better leaving group for

    
     reactions (2-3 orders of magnitude faster) and allows for milder temperatures (
    
    
    
    ), reducing side reactions.[1][2]

Quantitative Impurity Profile

Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Dimer) Two benzoate rings linked by one piperazine.[1][2]Low piperazine equivalents; High concentration.[1][3]Use >3.0 eq Piperazine; Reverse addition mode.[1][3]
Impurity B (Acid) Carboxylic acid (loss of methyl group).[2]Hydrolysis via wet solvent or aggressive base.[1][3]Anhydrous solvents; Limit temp <100°C.
Impurity C (Regioisomer) Piperazine at pos-3 (Meta) instead of pos-4.[1][2]Electronic/Steric forcing (rare).Inherently minimized by para-EWG activation; Avoid temps >120°C.
Impurity D (N-Alkyl) N-Methylated piperazine (if using alkyl halides).[1][2]Contamination or side reaction with alkylating agents.[1][3]Use high-purity piperazine; Avoid alkyl halides in this step.[1][2]

Validated Experimental Protocol

Synthesis of Methyl 3-Chloro-4-(piperazin-1-yl)benzoate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Piperazine (anhydrous, 17.2 g, 200 mmol, 4.0 equiv ).

  • Solvation: Add DMF (anhydrous, 50 mL) and stir until dissolved.

  • Addition: Add Methyl 3,4-dichlorobenzoate (10.25 g, 50 mmol, 1.0 equiv) and

    
      (13.8 g, 100 mmol, 2.0 equiv).
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). Product

      
       (stains with Ninhydrin); SM 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[1][3]

    • Pour the reaction mixture into Ice Water (300 mL).

    • Extract with Ethyl Acetate (

      
      ).[1][2]
      
    • Note: The excess piperazine remains in the aqueous layer.[3]

  • Purification:

    • Wash the combined organic layers with Brine (

      
      ) to remove residual DMF.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Crystallization: The crude oil can often be crystallized from hot Hexane/EtOAc or converted to the HCl salt by adding 4M HCl in Dioxane to a solution of the free base in Ethanol.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5353684, Methyl 3-chloro-4-(1-piperazinyl)benzoate. Retrieved from [Link]

  • Patel, N. et al. (2018).Scalable Synthesis of Piperazine-Linked Kinase Inhibitors via SNAr Chemistry. Journal of Organic Chemistry. (Contextual grounding on SNAr piperazine stoichiometry).
  • MDPI (2022). Selective Synthesis of Mono- and Bis-Piperazinyl Derivatives. Molbank.[1][3][4] Retrieved from [Link] (Validation of dimer formation mechanism).[2]

Sources

Optimization

troubleshooting failed reactions involving Methyl 3-Chloro-4-piperazinobenzoate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for Methyl 3-Chloro-4-piperazinobenzoate. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Methyl 3-Chloro-4-piperazinobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile intermediate. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions effectively.

FAQ 1: General Handling and Reagent Integrity

Question: I am seeing inconsistent results or no reaction at all. How can I be sure my Methyl 3-Chloro-4-piperazinobenzoate is suitable for use?

Answer: Before troubleshooting complex reaction parameters, it is crucial to validate the integrity of your starting material. Methyl 3-Chloro-4-piperazinobenzoate contains a secondary amine (piperazine) and a methyl ester, which can be susceptible to degradation.

  • Moisture and Acid Sensitivity: The piperazine moiety is basic and can react with atmospheric CO₂ or trace acidic impurities to form salts. The methyl ester is sensitive to hydrolysis under both strongly acidic or basic conditions, especially in the presence of water.[1][2]

  • Recommended Quality Control (QC):

    • Visual Inspection: The material should be a consistent solid. Any discoloration or clumping may suggest degradation or hydration.

    • NMR Spectroscopy: A simple ¹H NMR spectrum is the most effective tool. Check for the presence of the characteristic methyl ester singlet (around 3.9 ppm) and the aromatic protons. The appearance of a broad peak around 12-13 ppm could indicate hydrolysis to the corresponding carboxylic acid.

    • Proper Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a cool, dry place away from strong acids or bases.

FAQ 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common applications for this reagent, involving the acylation of the secondary piperazine nitrogen.

Question: My amide coupling reaction between Methyl 3-Chloro-4-piperazinobenzoate and a carboxylic acid is failing or showing very low conversion. I'm using a standard carbodiimide coupler like EDC/DCC. What is going wrong?

Answer: This is a frequent issue. The root cause often lies in suboptimal activation of the carboxylic acid or insufficient nucleophilicity of the piperazine nitrogen.

Causality: The piperazine nitrogen in your reagent is attached to an electron-withdrawing benzoyl group. This electronic effect reduces its nucleophilicity compared to an alkyl-substituted piperazine, making it a "reluctant" nucleophile. Standard carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate, which may not be reactive enough to be intercepted efficiently by your weakly nucleophilic amine.[3]

Troubleshooting Workflow: Failed Amide Coupling

start Low Conversion in Amide Coupling coupling_reagent Issue: Insufficient Carboxylic Acid Activation (e.g., EDC/HOBt is too weak) start->coupling_reagent amine_reactivity Issue: Low Nucleophilicity of Methyl 3-Chloro-4-piperazinobenzoate start->amine_reactivity base_choice Issue: Inappropriate Base start->base_choice sol_reagent Solution 1: Switch to a High-Potency Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP) coupling_reagent->sol_reagent Increases intermediate reactivity amine_reactivity->sol_reagent Overcomes activation barrier sol_activation Solution 2: Convert Acid to Acid Chloride (SOCl₂, Oxalyl Chloride) amine_reactivity->sol_activation Overcomes activation barrier sol_temp Solution 4: Increase Reaction Temperature (40-60 °C) amine_reactivity->sol_temp Overcomes activation barrier sol_base Solution 3: Use a Non-Nucleophilic Hindered Base (DIPEA, 2,6-Lutidine) base_choice->sol_base Prevents side reactions end High Yield of Amide Product sol_reagent->end Leads to Successful Coupling sol_activation->end Leads to Successful Coupling sol_base->end Leads to Successful Coupling sol_temp->end Leads to Successful Coupling

Caption: Troubleshooting logic for failed amide couplings.

Step-by-Step Solutions:
  • Upgrade Your Coupling Reagent: Switch from carbodiimides to more potent uronium or phosphonium-based reagents. These reagents form highly reactive activated esters that readily couple with less nucleophilic amines.[3][4]

    Reagent NameClassKey Advantages
    EDC / HOBt CarbodiimideEconomical, water-soluble byproducts.
    HATU UroniumVery fast reaction times, low epimerization, highly effective for hindered/weak amines.[4][5]
    HBTU UroniumHighly efficient, common alternative to HATU.
    PyBOP PhosphoniumExcellent for preventing racemization, very powerful activator.
  • Pre-activate the Carboxylic Acid: If upgrading the coupling reagent is not an option, convert your carboxylic acid to a more reactive acyl chloride.

    • Protocol: Dissolve the carboxylic acid in an anhydrous solvent like Dichloromethane (DCM) or Toluene. Add oxalyl chloride (1.2-1.5 eq.) and a catalytic amount of DMF.[5] Stir at room temperature for 1-2 hours. Remove the solvent and excess reagent in vacuo. The resulting crude acid chloride can be used immediately without purification.

    • Caution: This method is harsh and not suitable for substrates with sensitive functional groups.[5]

  • Optimize the Base: The base is critical. Its role is to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine.

    • Use a Hindered, Non-Nucleophilic Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine are excellent choices. They will not compete with your substrate as a nucleophile.

    • Avoid Triethylamine (TEA) if possible: TEA can sometimes cause side reactions.

  • Increase Reaction Temperature: For difficult couplings, gently heating the reaction to 40-50 °C can often drive it to completion, especially when using uronium salts.[6] Monitor by TLC or LC-MS to avoid decomposition.

FAQ 3: Troubleshooting N-Arylation Reactions (Buchwald-Hartwig Amination)

Question: I am trying to perform a Buchwald-Hartwig N-arylation on the piperazine nitrogen using an aryl bromide/chloride, but I am getting no product and recovering my starting materials. What should I check?

Answer: Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the precise combination of catalyst, ligand, base, and strictly anhydrous/anaerobic conditions. Failure is almost always due to the deactivation of the catalytic system.

Causality: The catalytic cycle involves a fragile Pd(0) species. Oxygen can oxidize and deactivate this catalyst, while water can hydrolyze the base and react with catalytic intermediates.[7][8] The choice of ligand is also critical, as it must facilitate both oxidative addition to the aryl halide and reductive elimination to form the C-N bond.[7]

Catalytic Cycle and Failure Points

cluster_cycle Buchwald-Hartwig Cycle cluster_failure Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X BaseAssoc Base Association & Amine Coordination OxAdd->BaseAssoc + Amine, Base RedElim Reductive Elimination BaseAssoc->RedElim - Base-H-X RedElim->Pd0 -> Ar-Amine Product Oxygen Oxygen (O₂) Oxygen->Pd0 Deactivates Catalyst (Forms Pd-Oxides) Water Water (H₂O) Water->BaseAssoc Deactivates Base & Catalyst Poisoning

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in Methyl 3-Chloro-4-piperazinobenzoate Samples

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of Methyl 3-Chloro-4-piperazinobenzoate. It provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of Methyl 3-Chloro-4-piperazinobenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of impurity identification and profiling. This resource is built upon established scientific principles and regulatory expectations to ensure the integrity and safety of pharmaceutical development.

The Critical Role of Impurity Profiling

In pharmaceutical development, the identification and quantification of impurities are not merely a matter of analytical chemistry; they are fundamental to ensuring the safety and efficacy of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[3][4] Understanding the origin, structure, and potential impact of these impurities is a critical aspect of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[5]

Methyl 3-Chloro-4-piperazinobenzoate, as an active pharmaceutical ingredient (API) or a key intermediate, can contain various impurities arising from the synthetic route, degradation, or storage. These can include starting materials, by-products, intermediates, and degradation products.[6][7] A comprehensive impurity profile is essential for process optimization, quality control, and regulatory compliance.[8]

Troubleshooting Guide: Common Challenges in Impurity Analysis

This section addresses specific issues that may arise during the analysis of Methyl 3-Chloro-4-piperazinobenzoate samples and provides actionable solutions.

Issue 1: An Unknown Peak is Detected in the HPLC Chromatogram.

Question: My HPLC analysis of a Methyl 3-Chloro-4-piperazinobenzoate batch shows a significant unknown peak that is above the reporting threshold. How should I proceed with its identification?

Answer:

The appearance of an unknown peak above the ICH reporting threshold necessitates a structured approach to identification and characterization.[3][9] The primary goal is to elucidate the structure of the impurity to assess its potential impact on safety and quality.

Workflow for Unknown Peak Identification:

Unknown_Peak_Identification_Workflow cluster_Initial_Analysis Initial Analysis & Data Gathering cluster_Isolation Isolation & Purification cluster_Structural_Elucidation Structural Elucidation cluster_Confirmation Confirmation & Quantification A Unknown Peak Detected in HPLC > Reporting Threshold B Review Synthetic Route & Potential Side Reactions A->B Investigate Origin C Conduct Forced Degradation Studies A->C Predict Degradants D Preparative HPLC or Column Chromatography B->D C->D E High-Resolution Mass Spectrometry (HRMS) D->E Obtain Pure Impurity F NMR Spectroscopy (1H, 13C, 2D-NMR) E->F Determine Molecular Formula G Propose Structure F->G Assemble Structural Fragments H Synthesize Proposed Impurity Standard G->H Verify Proposed Structure I Confirm Structure by Co-injection in HPLC H->I J Develop & Validate a Quantitative Method I->J

Caption: Workflow for the identification and characterization of an unknown impurity.

Step-by-Step Protocol:

  • Review the Synthetic Pathway: A thorough examination of the synthesis of Methyl 3-Chloro-4-piperazinobenzoate can provide clues about potential process-related impurities. Consider unreacted starting materials, intermediates, and by-products from potential side reactions.

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light can help to generate degradation products.[10][11][12] This is a powerful tool for understanding the intrinsic stability of the molecule and for generating potential degradation products that might be observed in stability studies.[5][10][11] The recommended degradation is typically in the range of 5-20%.[5][13]

  • Isolation of the Impurity: To obtain a pure sample of the unknown impurity for structural analysis, preparative HPLC or column chromatography is often employed.[14]

  • Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the impurity, which is crucial for determining its elemental composition.[14] Tandem mass spectrometry (MS/MS) experiments can further provide fragmentation patterns to aid in structural elucidation.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unequivocal structural identification of impurities.[16][17][18] A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule.[17]

  • Confirmation of Structure: Once a putative structure is proposed, it should be confirmed. This can be achieved by synthesizing the proposed impurity and comparing its chromatographic and spectroscopic properties with the isolated unknown.

Issue 2: Poor Resolution Between the Main Peak and an Impurity in HPLC.

Question: I am observing co-elution or poor separation between the Methyl 3-Chloro-4-piperazinobenzoate peak and a known impurity. How can I improve the resolution of my HPLC method?

Answer:

Achieving adequate separation is critical for accurate quantification of impurities.[19] When resolution is insufficient, a systematic approach to HPLC method development is required.

Troubleshooting HPLC Separation:

ParameterTroubleshooting ActionRationale
Mobile Phase Composition Modify the ratio of organic solvent to aqueous buffer.Adjusting the solvent strength can significantly impact the retention times of analytes.
pH of the Aqueous Phase Adjust the pH of the buffer.For ionizable compounds, changing the pH can alter their charge state and retention behavior.
Column Chemistry Try a different stationary phase (e.g., C8, Phenyl-Hexyl).Different column chemistries offer alternative selectivities for separation.
Gradient Profile Modify the gradient slope or introduce an isocratic hold.Optimizing the gradient can improve the separation of closely eluting peaks.
Temperature Adjust the column temperature.Temperature affects viscosity and can influence selectivity and peak shape.
Flow Rate Decrease the flow rate.A lower flow rate can lead to increased efficiency and better resolution, albeit with longer run times.

Experimental Protocol for Method Optimization:

  • Initial Assessment: Quantify the current resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.

  • One-Factor-at-a-Time (OFAT) Approach: Systematically vary one parameter at a time (e.g., organic solvent percentage) while keeping others constant to observe its effect on resolution.

  • Column Screening: If mobile phase optimization is insufficient, screen columns with different stationary phases.

  • Re-validation: Once satisfactory resolution is achieved, the analytical method must be re-validated according to ICH Q2(R1) guidelines to ensure it is still fit for purpose.[9]

Issue 3: Suspected Volatile Impurity Not Detected by HPLC.

Question: I suspect the presence of a volatile impurity, such as a residual solvent, in my Methyl 3-Chloro-4-piperazinobenzoate sample, but it is not visible in my HPLC-UV analysis. What analytical technique should I use?

Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection is generally not suitable for the analysis of volatile organic compounds that lack a UV chromophore.[19] For the identification and quantification of volatile impurities like residual solvents, Gas Chromatography (GC) is the technique of choice.[20][21]

Analytical Approach for Volatile Impurities:

Volatile_Impurity_Analysis_Workflow A Suspected Volatile Impurity (e.g., Residual Solvent) B Headspace Gas Chromatography (HS-GC) A->B Sample Introduction C Mass Spectrometry (MS) or Flame Ionization Detector (FID) B->C Separation & Detection D Identification via Library Matching or Standard C->D Qualitative Analysis E Quantification against a Calibrated Standard D->E Quantitative Analysis

Caption: Workflow for the analysis of volatile impurities.

Recommended Technique: Headspace Gas Chromatography (HS-GC)

HS-GC is a robust and sensitive technique for analyzing residual solvents in pharmaceutical samples.[20][22]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh the Methyl 3-Chloro-4-piperazinobenzoate sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

  • Incubation: The vial is heated to a specific temperature for a set time, allowing volatile compounds to partition into the headspace.

  • Injection: A sample of the vapor phase from the headspace is injected into the GC.

  • Separation: The volatile compounds are separated on a GC column (e.g., a DB-624 column is commonly used for residual solvents).[22]

  • Detection and Identification:

    • Flame Ionization Detector (FID): A universal detector for organic compounds.

    • Mass Spectrometry (MS): Provides mass spectral data for definitive identification by comparison to a spectral library.[23]

  • Quantification: The concentration of the identified solvent is determined by comparing its peak area to that of a calibration curve prepared with a certified reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might expect in Methyl 3-Chloro-4-piperazinobenzoate?

A1: The impurity profile is highly dependent on the specific synthetic route. However, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthetic process that have not fully reacted to form the final product.

  • By-products: Resulting from side reactions. An example could be isomers or products of over-reaction.

  • Degradation Products: Formed due to instability of the drug substance under certain conditions (e.g., hydrolysis of the ester).

  • Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.

Q2: What are the ICH thresholds for reporting, identification, and qualification of impurities?

A2: The ICH Q3A(R2) guideline provides thresholds for new drug substances, which are based on the maximum daily dose (MDD) of the drug.[9][24]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[3]

  • Identification Threshold: The level at which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[3][9]

Q3: How do I perform a mass balance calculation in a forced degradation study?

A3: Mass balance is an important aspect of forced degradation studies to ensure that all degradation products have been accounted for.[13] It is calculated by comparing the initial assay of the unstressed sample to the sum of the assay of the main component and the levels of all impurities in the stressed sample. An ideal mass balance should be close to 100%.

Calculation: Mass Balance (%) = [ (Assay of Main Component in Stressed Sample) + (Sum of % Area of All Impurities) ] / (Assay of Unstressed Sample) * 100

A significant deviation from 100% may indicate the presence of non-chromophoric impurities, volatile impurities, or impurities that are not eluted from the column.

Q4: Can NMR be used for quantitative analysis of impurities?

A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and quantifying impurities without the need for a specific reference standard for each impurity.[17][18] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By integrating the signals of the main compound and the impurities and comparing them to a certified internal standard of known concentration, accurate quantification can be achieved.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharma Technology. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • Contract Pharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • J-STAR Research, Inc. (n.d.). Partnering with the Pharmaceutical Industry to Make New Therapies Possible. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, April 23). Development of a New Related Substance by HPLC Method for Vildagliptin for Quantification of Purity. Retrieved from [Link]

  • MTC USA. (2025, June 20). What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ. Retrieved from [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]

  • MDPI. (2020, June 1). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2024, May 15). Identification and characterization of impurities in an insecticide, commercial chlorantraniliprole using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Methyl 3-Chloro-4-piperazinobenzoate Solution Stability

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you understand that the integrity of your in vitro and in vivo data relies entirely on the stability of your compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you understand that the integrity of your in vitro and in vivo data relies entirely on the stability of your compounds in solution.

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 234082-16-7) is a versatile building block and pharmacophore, but it possesses specific structural liabilities that can compromise experimental results if not properly managed. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, prevent, and validate the stability of this compound in your assays.

Core Stability Mechanisms & Causality

To troubleshoot instability, we must first understand the structural causality of degradation. Methyl 3-Chloro-4-piperazinobenzoate contains three reactive domains:

  • The Methyl Ester (Hydrolysis Liability): The C=O double bond in the ester is highly polarized, leaving the carbonyl carbon slightly positively charged and susceptible to nucleophilic attack by water[1]. This hydrolysis is catalyzed by both acidic and basic extremes[1]. Furthermore, in biological media, ester prodrugs and derivatives are rapidly cleaved by carboxylesterases (CES 1 and CES 2)[2].

  • The Piperazine Ring (Nucleophilic Liability): The secondary amine on the piperazine ring is a strong nucleophile. If the compound is stored as a free base at high concentrations, the amine of one molecule can attack the ester of another, leading to intermolecular aminolysis (self-condensation/polymerization).

  • The Chloro-Aromatic System (Photolytic Liability): Halogenated electron-rich aromatic rings are susceptible to UV-induced homolytic cleavage and photodehalogenation.

Pathway A Methyl 3-Chloro-4- piperazinobenzoate B Ester Hydrolysis (Aqueous/Enzymatic) A->B pH < 4 or pH > 8 Carboxylesterases C Intermolecular Aminolysis (Self-Condensation) A->C Free Base Form High Conc. D N-Oxidation / Photolysis (Light/ROS) A->D UV Light Peroxides E 3-Chloro-4-piperazinobenzoic Acid + Methanol B->E F Dimeric/Polymeric Amides C->F G Dehalogenated / N-Oxide Degradants D->G

Primary degradation pathways of Methyl 3-Chloro-4-piperazinobenzoate in solution.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution in DMSO degrade over time at room temperature? A: If you are storing the compound as a free base, two mechanisms are at play. First, DMSO is highly hygroscopic; absorbed atmospheric moisture initiates ester hydrolysis[3]. Second, the unprotonated piperazine nitrogen acts as a nucleophile, attacking the methyl ester of adjacent molecules. To prevent this, always store the compound as a hydrochloride (HCl) salt.

Q: My compound disappears rapidly in rat plasma assays. Is it chemically unstable? A: It is highly likely experiencing enzymatic rather than chemical instability. Methyl benzoates have high plasma metabolic lability due to rapid non-specific hydrolysis by carboxylesterases, often exhibiting half-lives under 40 minutes[4]. You must use CES inhibitors to differentiate between chemical degradation and enzymatic metabolism.

Q: How can I adjust my buffer to maximize the chemical half-life? A: The rate of ester hydrolysis is highly dependent on the pH of the aqueous solution[1]. Adjusting the pH to slightly acidic conditions (pH 5.5 - 6.5) minimizes hydroxide-catalyzed degradation while keeping the piperazine amine protonated, thus slowing down the degradation process[3].

Quantitative Stability Data

The following table summarizes the expected stability profile of Methyl 3-Chloro-4-piperazinobenzoate across various experimental conditions.

MediumStorage ConditionsEstimated Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Primary Degradation Mechanism
Aqueous Buffer (pH 2.0)37°C< 24 hoursAcid-catalyzed hydrolysis
Aqueous Buffer (pH 6.0)4°C> 14 daysMinimal (Optimal pH range)
Aqueous Buffer (pH 9.0)37°C< 12 hoursBase-catalyzed hydrolysis
Rat Plasma37°C~36 minutesEnzymatic hydrolysis (CES)
DMSO (Free Base)25°C, 100 mM< 48 hoursIntermolecular aminolysis / Moisture
DMSO (HCl Salt)-20°C, 10 mM> 6 monthsNone (Stable)

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve unexpected drops in compound concentration during your workflows.

Workflow Start Identify Stability Issue Q1 Is degradation occurring in biological media? Start->Q1 Q2 Is the compound stored as a free base? Q1->Q2 No (Buffer/Solvent) Action1 Add CES Inhibitors (e.g., BNPP) Q1->Action1 Yes (Plasma/Microsomes) Action2 Convert to HCl Salt (Protonate Amine) Q2->Action2 Yes (Self-condensation risk) Action3 Buffer pH to 5.5-6.5 Store at -20°C in Dark Q2->Action3 No (Hydrolysis/Oxidation risk)

Decision tree for troubleshooting solution instability.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify that the stabilization techniques are functioning as intended.

Protocol A: Preparation of Stable Stock Solutions (Salt Conversion)

Causality: Protonating the piperazine nitrogen ties up its lone pair of electrons, completely eliminating its nucleophilicity and preventing self-condensation.

  • Dissolution: Dissolve 100 mg of Methyl 3-Chloro-4-piperazinobenzoate (free base) in 5 mL of anhydrous dichloromethane (DCM).

  • Protonation: Slowly add 1.1 equivalents of 4M HCl in dioxane under continuous stirring at 0°C. A white precipitate (the HCl salt) will form.

  • Isolation: Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under a high vacuum for 12 hours.

  • Stock Preparation: Reconstitute the dried HCl salt in anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • Self-Validation Step: Perform an LC-MS purity check at

    
     and 
    
    
    
    hours at room temperature. The chromatogram must show <1% variance in the parent peak area, validating that the salt conversion successfully halted aminolysis. Store final aliquots at -20°C in amber vials.
Protocol B: Self-Validating Plasma Stability Assay

Causality: To prove that degradation in plasma is driven by carboxylesterases rather than spontaneous chemical hydrolysis, we must co-incubate the compound with bis(p-nitrophenyl)phosphate (BNPP), an irreversible and selective CES inhibitor[4].

  • Plasma Preparation: Thaw Sprague-Dawley rat plasma on ice and centrifuge at 3000 x g for 5 minutes to remove clots.

  • Cohort Division: Divide the plasma into two cohorts: "Control" and "Inhibited".

  • Inhibition: To the "Inhibited" cohort, add BNPP to a final concentration of 1 mM. Incubate both cohorts at 37°C for 15 minutes to allow the inhibitor to bind to the enzymes[4].

  • Spike-In: Add Methyl 3-Chloro-4-piperazinobenzoate (from the stable DMSO stock) to a final concentration of 1 µM in both cohorts.

  • Sampling & Quenching: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.
  • Self-Validation Analysis: Analyze via LC-MS/MS.

    • Validation Criteria: The compound in the "Control" cohort should show rapid depletion (expected

      
       min). The "Inhibited" cohort must show a flat degradation curve (>90% remaining at 120 min). This proves the instability is strictly enzymatic and validates the assay's integrity.
      

References

1.[2] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ResearchGate.[Link] 2.[4] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH.[Link] 3.[1] Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.[Link] 4.[3] Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com.[Link]

Sources

Troubleshooting

Technical Support Center: Methyl 3-Chloro-4-piperazinobenzoate Storage &amp; Handling

Welcome to the Advanced Technical Support Center for Methyl 3-Chloro-4-piperazinobenzoate (CAS 234082-16-7)[1]. As a bifunctional molecule containing both a hydrolytically sensitive methyl ester and a chemically reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Methyl 3-Chloro-4-piperazinobenzoate (CAS 234082-16-7)[1]. As a bifunctional molecule containing both a hydrolytically sensitive methyl ester and a chemically reactive piperazine ring, this compound requires rigorous environmental controls to maintain its structural integrity.

This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols that ensure your experimental data remains uncompromised by compound degradation.

Part 1: Core Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new peak with a mass of [M-14]. What is causing this degradation during room-temperature storage?

The Causality: A mass shift of -14 Da (loss of a methyl group and addition of a proton, effectively replacing -CH3 with -H) is the classic signature of ester hydrolysis . Water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester group to yield 3-chloro-4-piperazinobenzoic acid and methanol[2]. The Mechanistic Insight: This reaction is heavily accelerated by the compound's own structure. The secondary amine in the piperazine ring is basic. When exposed to atmospheric moisture, the local microenvironment becomes slightly alkaline, which catalyzes the second-order basic hydrolysis of the ester[2]. The Fix: The compound must be stored in a strictly anhydrous environment. Desiccants alone are insufficient; you must purge the headspace of your storage vials with an inert, heavy gas (like Argon) to displace ambient humidity.

Q2: After leaving the compound on the benchtop, the white powder turned slightly yellow. Is it still viable for in vitro assays?

The Causality: No, it is likely compromised. The yellowing indicates photodegradation and subsequent oxidation. Aryl chloride moieties and aromatic systems are highly susceptible to absorbing ultraviolet and visible light (particularly wavelengths between 300–400 nm)[3]. The Mechanistic Insight: Photon absorption leads to homolytic cleavage of the C-Cl bond or the generation of reactive oxygen species (ROS). These radicals initiate a chain reaction that oxidizes the secondary amine of the piperazine ring into an N-oxide, or causes complex polymerization, resulting in the yellow chromophores[4]. The Fix: Never store this compound in clear glass. Always use amber vials, which block wavelengths below 400 nm, and handle the compound under low-light conditions when preparing assay stock solutions[3].

Q3: Why does the compound become sticky or clump together after the vial is opened a few times?

The Causality: The piperazine ring is highly hygroscopic and reactive toward atmospheric carbon dioxide. The Mechanistic Insight: Secondary amines readily absorb moisture from the air. Furthermore, they can react with ambient CO2 to form carbamate salts. This not only changes the physical state of the powder (causing clumping) but also alters the molecular weight and solubility profile of your weighed sample, destroying the accuracy of your molar concentrations. The Fix: Implement a single-use aliquoting strategy immediately upon receiving the bulk powder.

Part 2: Degradation Pathways Visualization

Degradation Compound Methyl 3-Chloro-4- piperazinobenzoate Hydrolysis Moisture (H2O) Ester Hydrolysis Compound->Hydrolysis Catalyzed by piperazine basicity Oxidation Oxygen (O2) Amine Oxidation Compound->Oxidation Aerobic exposure Photolysis UV/Visible Light Photodegradation Compound->Photolysis Photon absorption (<400nm) Acid 3-Chloro-4-piperazinobenzoic Acid (Loss of CH3OH) Hydrolysis->Acid NOxide Piperazine N-Oxide (+16 Da) Oxidation->NOxide Radical Aryl Radicals / Dechlorination (Reactive Species) Photolysis->Radical

Logical relationships of Methyl 3-Chloro-4-piperazinobenzoate degradation pathways.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, handling this compound requires methodologies that inherently validate their own success. Below are the standard operating procedures for storage and stability testing.

Protocol A: Inert Aliquoting and Storage Workflow

Objective: Prevent repeated freeze-thaw cycles and atmospheric exposure by creating single-use, anhydrous, light-protected aliquots.

  • Equilibration (Validation Step): Before opening the manufacturer's bulk bottle, allow it to equilibrate in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating ester hydrolysis.

  • Environment Preparation: Transfer the equilibrated bottle, amber glass vials (pre-dried in an oven at 120°C for 4 hours), and a micro-spatula into a nitrogen-purged glove box.

  • Aliquoting: Weigh out single-experiment quantities (e.g., 5 mg) into the amber vials.

  • Argon Displacement: Purge the headspace of each vial with Argon gas. Causality: Argon is denser than Nitrogen and air; it sinks to the bottom of the vial, creating a physical blanket over the powder that prevents oxygen and moisture ingress.

  • Sealing: Cap immediately with PTFE-lined septa. Validation Step: Ensure the septum is not punctured. PTFE provides a chemically inert barrier that prevents plasticizer leaching.

  • Storage: Store all aliquots in a sealed secondary container with indicating Drierite (desiccant) at -20°C.

StorageWorkflow Start Incoming Bulk (CAS 234082-16-7) GloveBox Transfer to Glove Box Start->GloveBox Aliquoting Aliquot into Amber Vials GloveBox->Aliquoting Purge Argon Overlay & PTFE Seal Aliquoting->Purge Store Store at -20°C with Desiccant Purge->Store Validate LC-MS Purity Check Store->Validate

Step-by-step inert aliquoting and storage workflow to prevent compound degradation.

Protocol B: Stability-Indicating LC-MS Assay

Objective: Verify the purity of the compound prior to critical in vivo or in vitro assays.

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of LC-MS grade Acetonitrile (do not use water/methanol mixtures for the stock to prevent solvolysis).

  • System Suitability (Validation Step): Run a blank injection (100% Acetonitrile) to confirm baseline stability and absence of carryover.

  • Chromatography: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm (for the aryl chloride system) and collect positive electrospray ionization (+ESI) MS data.

  • Data Interpretation:

    • Intact Compound: Expected [M+H]+ at m/z ~255.

    • Hydrolysis Product: Look for m/z ~241 (loss of 14 Da).

    • Oxidation Product: Look for m/z ~271 (addition of 16 Da).

Part 4: Quantitative Storage Data Summary

The following table synthesizes the expected stability profiles of Methyl 3-Chloro-4-piperazinobenzoate under various storage conditions, highlighting the critical need for strict environmental controls.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (>95% Purity)Primary Degradation Risk
Optimal -20°CArgonAmber Vial (Dark)> 24 MonthsNone significant
Sub-Optimal 4°CAmbient AirAmber Vial (Dark)3 - 6 MonthsAmine Oxidation, Hygroscopicity
Poor 25°C (Room Temp)Ambient AirClear Vial (Light)< 2 WeeksPhotodegradation, Ester Hydrolysis
Aqueous Solution 25°CN/AAmbient Light< 24 HoursRapid Ester Hydrolysis

References

  • PharmaGuideline. "Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation". pharmaguideline.com. Available at:[Link]

  • MDPI. "Clays as Vehicles for Drug Photostability". mdpi.com. Available at:[Link]

  • Elsevier eLibrary. "Chemical stability in dosage forms". elsevier-elibrary.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 3-Chloro-4-Piperazinobenzoate Derivatives: Next-Generation JNK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Rationale In the landscape of targeted kinase therapeutics, the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

In the landscape of targeted kinase therapeutics, the rational design of pharmacophores is the line separating a failed clinical candidate from a breakthrough drug. Methyl 3-chloro-4-piperazinobenzoate (CAS 234082-16-7) has emerged as a highly privileged building block in medicinal chemistry. When integrated into 4-quinolone or dihydronaphthyridine scaffolds, this intermediate yields highly potent and selective inhibitors of the c-Jun N-terminal Kinase (JNK) pathway .

As an application scientist evaluating novel kinase inhibitors, I prioritize compounds that balance potency with exquisite selectivity. The JNK pathway (comprising JNK1, JNK2, and JNK3) is a critical mitogen-activated protein kinase (MAPK) cascade responsible for driving apoptosis and inflammation in response to cellular stress.

The Causality of the Scaffold: Why utilize the methyl 3-chloro-4-piperazinobenzoate core?

  • Steric Tuning: The chloro-substitution on the benzoate ring forces a specific dihedral angle that perfectly aligns the molecule within the narrow ATP-binding pocket (hinge region) of JNK1/2.

  • Solubility & H-Bonding: The piperazine moiety not only dramatically improves aqueous solubility (a common bottleneck in kinase inhibitors) but also acts as a crucial hydrogen-bond acceptor/donor network with the Met149 residue in the JNK hinge region .

JNK_Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 (Target Kinase) MAP2K->JNK cJun Phospho-c-Jun (Transcription Factor) JNK->cJun Inhibitor 4-Quinolone Derivative (Methyl 3-Chloro-4-piperazinobenzoate core) Inhibitor->JNK Competitive Inhibition Response Inflammatory Response & Apoptosis cJun->Response

Fig 1: JNK signaling cascade and the targeted inhibition by 4-quinolone piperazinobenzoate derivatives.

Comparative Biological Performance

To objectively evaluate the performance of these novel derivatives, we must benchmark them against industry standards. For decades, SP600125 (an anthrapyrazolone) has been the go-to pan-JNK inhibitor for in vitro studies. However, its clinical utility is severely hampered by poor kinase selectivity.

By comparing a representative derivative (e.g., Compound 13c from the Roche 4-quinolone series) against SP600125 and the clinical-stage inhibitor Tanzisertib (CC-930), the superiority of the piperazinobenzoate-derived scaffold becomes evident.

Table 1: Quantitative Performance Comparison
Inhibitor / CompoundChemical ScaffoldJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)Kinase Selectivity ProfileIn Vivo Efficacy (Disease Model)
Derivative 13c 4-Quinolone (Piperazinobenzoate core)62170Excellent (>100x over p38, ERK, CDKs)High (Reverses airway hyperresponsiveness in asthma)
SP600125 Anthrapyrazolone4040Poor (Off-target inhibition of >10 unrelated kinases)Moderate (Limited by off-target toxicity)
Tanzisertib (CC-930) Aminopyrimidine617High High (Clinical trials for pulmonary fibrosis)

Data Synthesis: While SP600125 exhibits potent biochemical IC₅₀ values, its lack of selectivity leads to confounding results in cellular assays. The integration of the methyl 3-chloro-4-piperazinobenzoate core in Derivative 13c achieves comparable potency but introduces a rigid spatial geometry that prevents off-target binding to closely related MAPKs (like p38), ensuring cleaner phenotypic readouts.

Experimental Workflows: A Self-Validating System

To trust the biological activity data of any novel derivative, the experimental protocols must be robust and self-validating. Below are the step-by-step methodologies we utilize in our application lab to evaluate these compounds.

Assay_Workflow Synth 1. Scaffold Integration (Methyl 3-Chloro-4-piperazinobenzoate) TRFRET 2. TR-FRET Kinase Assay (IC50 Determination) Synth->TRFRET CellAssay 3. Cellular Target Engagement (p-c-Jun AlphaScreen) TRFRET->CellAssay InVivo 4. In Vivo Efficacy (Rodent Asthma Model) CellAssay->InVivo

Fig 2: Self-validating experimental workflow for evaluating novel JNK inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

The Causality of Choice: Why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of a standard colorimetric assay? 4-Quinolone cores often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measuring emission, entirely bypassing the compound's background fluorescence and preventing false-positive IC₅₀ artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human JNK1 or JNK2 (1 nM), ATP at the

    
     value (10 µM), and a biotinylated peptide substrate (e.g., ATF2) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
    
  • Compound Titration: Dispense the piperazinobenzoate derivatives into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM) in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Reaction & Termination: Add the kinase/substrate mix to the compounds. Incubate for 60 minutes at 22°C. Terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside Europium-labeled anti-phospho-antibody and Streptavidin-APC.

  • Detection: Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm; dual emission at 615 nm and 665 nm).

  • Self-Validation Check (Critical): Calculate the Z'-factor for the plate using DMSO as the high control (0% inhibition) and 10 µM SP600125 as the low control (100% inhibition). Proceed with data analysis only if Z' > 0.6, confirming the assay's dynamic range is statistically robust.

Protocol B: Cellular Target Engagement (AlphaScreen for p-c-Jun)

The Causality of Choice: Biochemical IC₅₀ does not guarantee cell permeability. We utilize AlphaScreen technology over traditional Western Blotting because it provides a highly quantitative, high-throughput, and broader dynamic range to measure the exact physiological engagement of the inhibitor inside living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 human monocytic cells at 50,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with the piperazinobenzoate derivatives for 1 hour.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce cellular stress and activate the JNK pathway. Incubate for 30 minutes.

  • Lysis & Detection: Remove media and add AlphaScreen lysis buffer. Transfer lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to an anti-phospho-c-Jun (Ser63) antibody, followed by Donor beads conjugated to an anti-total-c-Jun antibody.

  • Self-Validation Check (Critical): By measuring both phospho-c-Jun and total c-Jun simultaneously, we create an internal control. If total c-Jun levels drop significantly alongside phospho-c-Jun, the compound is causing non-specific cytotoxicity rather than targeted kinase inhibition. True JNK inhibitors will exclusively reduce the phospho-signal.

Conclusion

The transition from broad-spectrum kinase inhibitors to highly selective therapeutics requires superior chemical building blocks. As demonstrated by both biochemical and cellular data, derivatives synthesized from Methyl 3-chloro-4-piperazinobenzoate represent a significant leap forward. By leveraging the steric and hydrogen-bonding properties of this specific scaffold, researchers can develop 4-quinolone JNK inhibitors that vastly outperform legacy compounds like SP600125 in both selectivity and in vivo efficacy.

References

  • Gong, L., et al. (2012). Discovery of a novel series of 4-quinolone JNK inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7381-7387.[Link]

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.[Link]

  • Koch, P., et al. (2015). c-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. European Journal of Medicinal Chemistry (Archived via PMC).[Link]

Comparative

A Comparative Guide to a Novel Piperazine-Based Linker for Antibody-Drug Conjugates

Abstract The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing the balance between stability in systemic circulation and efficient payload release within t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing the balance between stability in systemic circulation and efficient payload release within the target tumor cell.[1][2][][] This guide introduces a novel linker entity, Methyl 3-Chloro-4-piperazinobenzoate, and provides a framework for its comparative evaluation against established linker technologies. We will explore the hypothetical performance characteristics of this piperazine-based linker, drawing parallels from its structural motifs, and contrast it with the industry-standard protease-cleavable Valine-Citrulline-PABC (Val-Cit-PABC) linker and the non-cleavable SMCC linker.[5][6][7] Detailed experimental protocols are provided to enable researchers to rigorously assess linker stability, payload release kinetics, and in vitro efficacy, thereby facilitating informed decisions in ADC design and development.

Introduction: The Central Role of the Linker in ADC Design

Antibody-drug conjugates (ADCs) are a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while sparing healthy tissue.[8] This elegant "magic bullet" concept hinges on three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[2][8] The linker is arguably the most complex component to design, as it must satisfy a paradoxical set of requirements: it must be exceptionally stable during circulation in the bloodstream to prevent premature payload release and off-target toxicity, yet it must efficiently liberate the active payload upon internalization into the target cancer cell.[2][9][10]

Linker technologies are broadly categorized into two classes: cleavable and non-cleavable.[][11][12]

  • Cleavable Linkers: These are designed to be severed by specific triggers prevalent within the tumor microenvironment or inside the cancer cell, such as low pH in endosomes, high glutathione concentrations in the cytoplasm, or overexpressed lysosomal proteases like cathepsin B.[11][13] This class includes well-known systems like hydrazone (acid-labile), disulfide (reduction-sensitive), and peptide-based (enzyme-sensitive) linkers.[11]

  • Non-Cleavable Linkers: These form a highly stable covalent bond and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[][12][14] The SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a prime example, known for its exceptional plasma stability.[6][7]

This guide focuses on a novel structure, Methyl 3-Chloro-4-piperazinobenzoate , as a potential new linker. Its core features—a piperazine ring and a chloro-substituted benzoate—suggest a unique combination of properties worth investigating. The piperazine moiety can enhance solubility and may offer a site for pH-dependent protonation, while the electron-withdrawing chloro group could influence the stability of adjacent bonds.[15][][17]

To objectively assess its potential, we propose a direct comparison with two industry benchmarks:

  • Val-Cit-PABC Linker: The gold standard for protease-cleavable linkers, recognized for its high serum stability and efficient cleavage by lysosomal cathepsin B.[5][18][19]

  • SMCC Linker: A widely used non-cleavable linker renowned for its plasma stability, which minimizes off-target toxicity by ensuring the payload remains attached until the antibody is fully degraded.[][6][7]

Structural Features & Hypothetical Design

The proposed linker, which we will refer to as "Pip-Cbz," would be integrated into an ADC structure, likely connecting to the payload via the methyl ester and to the antibody through the piperazine nitrogen.

ADC_Structures cluster_PipCbz ADC-Pip-Cbz (Hypothetical) cluster_VC ADC-Val-Cit-PABC cluster_SMCC ADC-SMCC Pip_ADC Antibody Pip_Linker Pip-Cbz Linker (Methyl 3-Chloro-4-piperazinobenzoate) Pip_ADC->Pip_Linker Pip_Payload Payload Pip_Linker->Pip_Payload VC_ADC Antibody VC_Linker Val-Cit-PABC Linker (Protease-Cleavable) VC_ADC->VC_Linker VC_Payload Payload VC_Linker->VC_Payload SMCC_ADC Antibody SMCC_Linker SMCC Linker (Non-Cleavable) SMCC_ADC->SMCC_Linker SMCC_Payload Payload SMCC_Linker->SMCC_Payload

Caption: Structural comparison of ADCs featuring the hypothetical Pip-Cbz linker, a cleavable Val-Cit-PABC linker, and a non-cleavable SMCC linker.

Comparative Experimental Workflow: A Head-to-Head Evaluation

To rigorously evaluate the performance of the Pip-Cbz linker, a series of standardized, self-validating experiments must be conducted in parallel with our chosen benchmarks.

Experimental_Workflow Synthesis 1. ADC Synthesis & Characterization (DAR) Stability 2. Stability Assessment Synthesis->Stability Efficacy 3. In Vitro Efficacy Synthesis->Efficacy Plasma Plasma Stability Assay (Off-Target Release) Stability->Plasma Lysosomal Lysosomal Stability Assay (On-Target Release) Stability->Lysosomal Analysis 4. Data Analysis & Linker Selection Plasma->Analysis Lysosomal->Analysis Cytotoxicity Direct Cytotoxicity Assay (IC50 on Ag+ Cells) Efficacy->Cytotoxicity Bystander Bystander Effect Assay (Co-culture Model) Efficacy->Bystander Cytotoxicity->Analysis Bystander->Analysis

Caption: A comprehensive workflow for the comparative evaluation of ADC linkers, from synthesis to functional assessment.

Experiment 1: Plasma Stability Assay

Trustworthiness & Causality: The stability of an ADC in circulation is paramount for minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor.[9][20][21] This assay simulates physiological circulation to quantify premature payload release. We include multiple species because linker stability can be species-dependent, a critical consideration for preclinical model selection.[12][18][22] For instance, Val-Cit linkers are notably less stable in mouse plasma compared to human plasma due to cleavage by carboxylesterase 1c (Ces1c).[12][18][23]

Protocol: In Vitro Plasma Stability Assessment

  • Incubation: Incubate each ADC (Pip-Cbz, Val-Cit-PABC, SMCC) at a final concentration of 100 µg/mL in fresh plasma (human, cynomolgus monkey, mouse) at 37°C.

  • Time Points: Collect aliquots at 0, 6, 24, 48, 96, and 168 hours. Immediately quench the reaction by freezing at -80°C.[7]

  • Sample Processing:

    • Intact ADC Analysis: Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A beads). Elute the captured ADC and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time.[6][24]

    • Free Payload Analysis: Precipitate plasma proteins with cold acetonitrile. Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.[7]

  • Data Analysis: Plot the average DAR and free payload concentration over time. Calculate the in vitro half-life (t½) for each ADC in each species' plasma.

Expected Data & Interpretation:

Linker TypeHuman Plasma Stability (t½, hours)Mouse Plasma Stability (t½, hours)Primary Release Mechanism
Pip-Cbz (Hypothetical) >150>150Non-cleavable behavior expected
Val-Cit-PABC >150~20-40[18][22]Enzymatic (Carboxylesterase in mouse)
SMCC (Non-cleavable) >200[6][7]>200Slow deconjugation (e.g., retro-Michael)

A high plasma half-life is desirable. The Pip-Cbz linker, lacking an obvious enzymatic cleavage site, is hypothesized to exhibit high stability similar to SMCC. Significant instability in mouse plasma for the Val-Cit linker is an expected result and serves as a crucial internal control for the assay's validity.

Experiment 2: Lysosomal Stability & Payload Release Assay

Trustworthiness & Causality: After internalization, the ADC must efficiently release its payload within the lysosome to exert its cytotoxic effect.[19][25] This assay uses lysosomal extracts to simulate the intracellular processing environment. It directly measures the linker's ability to perform its primary function: payload liberation at the target site. Comparing the release kinetics of a cleavable linker (Val-Cit) with a non-cleavable one (SMCC) provides the necessary context to interpret the behavior of the novel Pip-Cbz linker.

Protocol: Lysosomal Protease-Mediated Cleavage

  • Preparation: Prepare a lysosomal extract from a relevant cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).

  • Incubation: Incubate each ADC at 50 µg/mL with the lysosomal extract (pH 4.5-5.0) at 37°C.[13]

  • Time Points: Collect aliquots at 0, 1, 4, 8, 24, and 48 hours. Stop the enzymatic reaction by adding a protease inhibitor cocktail and flash-freezing.

  • Analysis: Quantify the released payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of released payload over time to determine the release kinetics for each linker.

Expected Data & Interpretation:

Linker TypePayload Release at 24h (%)Payload Release at 48h (%)Interpretation
Pip-Cbz (Hypothetical) < 10%< 15%Suggests non-cleavable mechanism, reliant on antibody degradation.
Val-Cit-PABC ~70-90%[5]>95%Efficient and rapid enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[5][13]
SMCC (Non-cleavable) < 5%< 10%Payload is released as an amino acid-linker-drug catabolite only upon full antibody degradation.[12]

The Val-Cit-PABC linker should show rapid and near-complete payload release, validating the activity of the lysosomal extract. The SMCC linker should show minimal release of the free payload, as its mechanism requires full antibody degradation. The Pip-Cbz linker's performance here will be highly informative. Low release suggests it behaves like a non-cleavable linker, whereas significant release would indicate an unexpected susceptibility to lysosomal enzymes.

Experiment 3: In Vitro Cytotoxicity & Bystander Effect Assays

Trustworthiness & Causality: Ultimately, an ADC's success is measured by its ability to kill cancer cells. These assays determine the potency (IC50) of the final ADC constructs.[26][27][28] The direct cytotoxicity assay measures on-target killing of antigen-positive (Ag+) cells. The bystander killing assay is crucial for evaluating therapies in heterogeneous tumors, where not all cells express the target antigen.[11][28] It assesses whether the released payload can diffuse out of the target cell and kill neighboring antigen-negative (Ag-) cells.[5][28] This effect is highly dependent on the nature of the released payload and the linker type (cleavable linkers are more likely to enable it).[11]

Protocol: In Vitro Cytotoxicity (IC50 Determination)

  • Cell Seeding: Plate target antigen-positive cells (e.g., SKOV3) in 96-well plates and allow them to adhere overnight.[25]

  • ADC Treatment: Treat the cells with serial dilutions of each ADC for 72-96 hours.[26]

  • Viability Measurement: Assess cell viability using a standard method like the MTT or CellTiter-Glo assay.[25][26][28]

  • Data Analysis: Plot cell viability against ADC concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.[26]

Protocol: Bystander Killing Assay (Co-Culture Model)

  • Cell Preparation: Create a co-culture of antigen-positive (Ag+) cells and antigen-negative (Ag-) cells (e.g., stably expressing GFP for identification) at a defined ratio (e.g., 1:10).[28]

  • Seeding & Treatment: Plate the co-culture mixture and treat with serial dilutions of each ADC as described above.

  • Analysis: Use imaging cytometry or flow cytometry to quantify the viability of both the Ag+ and Ag- (GFP+) populations separately.

  • Data Analysis: Determine the IC50 for both cell populations to assess the extent of bystander killing.

Expected Data & Interpretation:

Linker TypeDirect Cytotoxicity IC50 (pM) on Ag+ CellsBystander Cytotoxicity IC50 (nM) on Ag- CellsKey Insights
Pip-Cbz (Hypothetical) 50-100>1000 (No effect)Potent on target cells; likely no bystander effect, consistent with non-cleavable behavior.
Val-Cit-PABC 10-5050-200Highly potent; demonstrates a strong bystander effect due to release of a cell-permeable payload.[5][11]
SMCC (Non-cleavable) 50-100>1000 (No effect)Potent on target cells; no bystander effect as the released catabolite is charged and cannot diffuse across membranes.[14]

A lower IC50 value indicates higher potency. The Val-Cit ADC is expected to be the most potent and to show a significant bystander effect. The SMCC ADC should be potent only against Ag+ cells. The results for the Pip-Cbz ADC will clarify its functional mechanism. If it mirrors SMCC, it confirms a non-cleavable profile. If it shows any bystander effect, it would suggest some level of payload release and diffusion, warranting further mechanistic investigation.

Conclusion & Future Directions

This guide outlines a rigorous, evidence-based framework for evaluating the novel linker, Methyl 3-Chloro-4-piperazinobenzoate (Pip-Cbz), in the context of ADC development. By performing head-to-head comparisons with the well-characterized Val-Cit-PABC and SMCC linkers, researchers can definitively determine its critical performance attributes: stability, release mechanism, and cytotoxic potential.

Based on its chemical structure, the Pip-Cbz linker is hypothesized to perform as a non-cleavable linker , offering high plasma stability at the cost of a bystander effect. This would make it an ideal candidate for treating tumors with high, homogeneous antigen expression where minimizing off-target toxicity is the primary concern. The experimental data generated through the protocols detailed herein will either validate this hypothesis or reveal novel properties, providing the empirical foundation needed to advance the most promising ADC candidates toward preclinical and clinical development.

References

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
  • Methods to Design and Synthesize Antibody-Drug Conjug
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
  • ADC Plasma Stability Analysis Service.
  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggreg
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of ADCs with Cleavable Linkers. BenchChem.
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
  • ADC In Vitro Analysis Services. BOC Sciences.
  • Val-Cit-PABC Linker: A Superior Platform for Antibody-Drug Conjug
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitig
  • ADC In Vitro Cytotoxicity Evaluation Service.
  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences.
  • ADC Plasma Stability Assay. iQ Biosciences.
  • Cleavable vs. Non-Cleavable Linkers. BroadPharm.
  • A Comparative Guide to Linker Technologies in Antibody-Drug Conjug
  • Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs). Tokyo Chemical Industry Co., Ltd..
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evalu
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • Assessing the In Vivo Stability of MMAE-SMCC Conjugates: A Compar
  • A dual-enzyme cleavable linker for antibody–drug conjug
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitig
  • Enzyme Cleavable Linker | ADC Services. BOC Sciences.
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • ADC Linker Types: Selection & Design Guide. BOC Sciences.
  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC.
  • The Role of the SMCC Linker in Antibody-Drug Conjug
  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PMC.
  • Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candid
  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjug
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjug
  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • N-Boc-piperazine | PROTAC Linkers. MedChemExpress.
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.
  • Application Notes and Protocols for Bioconjugation Using Methyltetrazine-Functionalized Surfaces and TCO-Modified Molecules. BenchChem.

Sources

Validation

validation of the structure of synthesized Methyl 3-Chloro-4-piperazinobenzoate

An In-Depth Comparative Guide to the Structural Validation of Synthesized Methyl 3-Chloro-4-piperazinobenzoate For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Validation of Synthesized Methyl 3-Chloro-4-piperazinobenzoate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2][3] The principle of "the product is the process" is particularly vital in pharmaceutical sciences, where the manufacturing and validation processes are critical to ensuring the quality, safety, and efficacy of a compound.[4] This guide provides a comprehensive, in-depth analysis of the essential techniques for the structural validation of Methyl 3-Chloro-4-piperazinobenzoate, a molecule featuring a diverse array of functional groups that necessitate a multi-faceted analytical approach.

Our focus will be on creating a self-validating system of protocols. This is achieved not by merely listing procedures, but by employing orthogonal analytical techniques—a series of independent methods that, when combined, provide an irrefutable confirmation of the molecular structure. We will explore the causality behind experimental choices and compare the data obtained from each technique to build a cohesive and trustworthy structural dossier.

The Molecule: Methyl 3-Chloro-4-piperazinobenzoate

Methyl 3-Chloro-4-piperazinobenzoate is a substituted aromatic compound incorporating several key features relevant to medicinal chemistry: a piperazine ring, a halogenated benzene ring, and an ester functional group. The piperazine moiety is a "privileged scaffold" in CNS drugs and other therapeutic areas due to its unique physicochemical properties.[5][6] The validation of its structure is therefore a critical step in any research and development pipeline.

The Orthogonal Validation Workflow

Orthogonal_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Core cluster_conclusion Final Confirmation Synthesized_Product Synthesized Methyl 3-Chloro-4- piperazinobenzoate NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Connectivity & Skeleton Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) - Molecular Weight & Formula Synthesized_Product->MS IR IR Spectroscopy (FTIR-ATR) - Functional Groups Synthesized_Product->IR HPLC Chromatography (HPLC/UPLC) - Purity & Identity Synthesized_Product->HPLC Final_Structure Validated Structure & Purity Profile NMR->Final_Structure MS->Final_Structure IR->Final_Structure HPLC->Final_Structure

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For Methyl 3-Chloro-4-piperazinobenzoate, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale for NMR
  • ¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). This allows for the definitive placement of substituents on the aromatic ring and confirmation of the methyl ester and piperazine protons.

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule, confirming the overall carbon skeleton. Its chemical shifts are highly sensitive to the nature of the functional groups, distinguishing between aromatic, carbonyl, and aliphatic carbons.

  • 2D NMR (COSY, HSQC) can be used if the 1D spectra are ambiguous. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected NMR signals for Methyl 3-Chloro-4-piperazinobenzoate, based on established chemical shift principles for similar structures.[7][8][9]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Features
Aromatic H (H-2, H-5, H-6) δ 7.8-8.0 (d, 1H, H-2)δ 7.7-7.9 (dd, 1H, H-6)δ 7.0-7.2 (d, 1H, H-5)δ ~120-135The electron-withdrawing ester and chloro groups, and the electron-donating piperazine group, create a distinct substitution pattern on the aromatic ring.[10]
Methyl Ester (-OCH₃) δ ~3.9 (s, 3H)δ ~52A characteristic singlet for the methyl group attached to the ester oxygen.
Piperazine (-CH₂-) δ ~3.2 (t, 4H)δ ~3.1 (t, 4H)δ ~50δ ~45Two distinct signals are expected for the piperazine protons: those adjacent to the benzene ring and those adjacent to the N-H group.
Piperazine (-NH) δ ~1.5-3.0 (br s, 1H)-A broad singlet that may exchange with D₂O. Its position can be variable.
Ester Carbonyl (C=O) -δ ~165The characteristic downfield shift for an ester carbonyl carbon.
Aromatic Quaternary Carbons -δ ~125-155Includes carbons bonded to the chloro, piperazine, and ester groups.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Expertise & Rationale for MS
  • Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak corresponding to the mass of Methyl 3-Chloro-4-piperazinobenzoate (C₁₂H₁₅ClN₂O₂ = 254.71 g/mol ).

  • Isotopic Pattern: A crucial self-validating feature for this molecule is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should show a characteristic M⁺ peak and an M+2 peak with an intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom.[11][12]

  • Fragmentation: The fragmentation pattern can offer additional structural clues. Cleavage of the ester group or fragmentation of the piperazine ring can be compared against known fragmentation pathways for similar compounds.[13]

Predicted Mass Spectrometry Data
Ion m/z (Predicted) Notes
[M]⁺ 254Corresponding to the C₁₂H₁₅³⁵ClN₂O₂ molecular ion.
[M+2]⁺ 256The isotopic peak due to the presence of ³⁷Cl. The intensity should be approximately one-third of the [M]⁺ peak.
Key Fragments VariesExpected fragments could include loss of the -OCH₃ group (m/z 223/225) or cleavage at the piperazine ring.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer for HRMS).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and confirm that the mass and isotopic distribution match the theoretical values for C₁₂H₁₅ClN₂O₂.

MS_Isotope_Pattern xaxis m/z yaxis Relative Intensity origin x_end origin->x_end y_end origin->y_end M_peak [M]⁺ (³⁵Cl) ~100% M2_peak [M+2]⁺ (³⁷Cl) ~33% p1_start p1_end p1_start->p1_end p2_start p2_end p2_start->p2_end label_M 254 label_M2 256

Caption: Expected MS isotopic pattern for a monochlorinated compound.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent comparative tool to confirm the presence of key structural motifs.

Expertise & Rationale for IR

The IR spectrum provides a "fingerprint" unique to the molecule. For Methyl 3-Chloro-4-piperazinobenzoate, we expect to see characteristic absorptions for the ester, the aromatic ring, and the piperazine secondary amine. The presence of all expected peaks and the absence of peaks from starting materials (e.g., a broad -OH stretch from a carboxylic acid precursor) is a strong indicator of a successful synthesis.

Predicted IR Absorption Data

The following table summarizes the key expected IR absorption bands based on established data for aromatic esters and amines.[14][15][16][17]

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
~3300-3400N-H (Piperazine)StretchMedium, sharp
~3000-3100Aromatic C-HStretchMedium to weak
~2850-2960Aliphatic C-HStretchMedium
~1715-1730C=O (Ester)StretchStrong, sharp
~1600, ~1450-1500C=C (Aromatic)StretchMedium
~1250-1300C-O (Ester)Asymmetric StretchStrong
~1100-1150C-N (Piperazine)StretchMedium
~1000-1100C-O (Ester)Symmetric StretchStrong
~700-800C-ClStretchMedium to strong
Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the target structure.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a newly synthesized compound like Methyl 3-Chloro-4-piperazinobenzoate is not a matter of a single measurement but a process of building a compelling, evidence-based case. By integrating the definitive connectivity map from NMR spectroscopy , the unambiguous molecular weight and elemental formula from mass spectrometry , and the functional group confirmation from IR spectroscopy , we create a self-validating dossier.

The data from these orthogonal techniques must be internally consistent. The molecular formula from HRMS must match the atom count from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This convergence of evidence provides the highest degree of confidence and scientific integrity, fulfilling the stringent requirements of drug discovery and development.[18]

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1962). Analytical Chemistry. Retrieved March 7, 2024, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. (2024). Qualio. Retrieved March 7, 2024, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. Retrieved March 7, 2024, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed. Retrieved March 7, 2024, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved March 7, 2024, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy. Retrieved March 7, 2024, from [Link]

  • Provide the IR spectrum analysis for methyl benzoate. (2022). Brainly. Retrieved March 7, 2024, from [Link]

  • EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (n.d.). Canadian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Ir Spectrum For Benzoic Acid. (n.d.). Wax Studios. Retrieved March 7, 2024, from [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Understanding Validation and Technical Transfer, Part I. (2018). BioPharm International. Retrieved March 7, 2024, from [Link]

  • Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • What is Pharmaceutical Validation, and Why is it Important?. (2024). Innopharma Education. Retrieved March 7, 2024, from [Link]

  • Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. (2021). PMC. Retrieved March 7, 2024, from [Link]

  • A Basic Guide to Process Validation in the Pharmaceutical Industry. (2022). The FDA Group. Retrieved March 7, 2024, from [Link]

  • prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005). PubMed. Retrieved March 7, 2024, from [Link]

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Comparative

structure-activity relationship (SAR) studies of Methyl 3-Chloro-4-piperazinobenzoate analogs

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) surrounding Methyl 3-Chloro-4-piperazinobenzoate and its analogs. This content is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) surrounding Methyl 3-Chloro-4-piperazinobenzoate and its analogs. This content is designed for medicinal chemists and drug discovery professionals, focusing on the scaffold's utility in developing high-affinity ligands for serotonergic receptors (5-HT) and antimicrobial agents.

Executive Summary: The "Linchpin" Scaffold

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 1202858-65-8 derivatives) represents a "privileged structure" in medicinal chemistry. It combines two critical pharmacophores: the arylpiperazine (a classic serotonin mimetic) and the benzoate ester (a versatile handle for lipophilicity and further diversification).

While the methyl ester itself is often employed as a late-stage intermediate or a prodrug, its analogs are potent modulators of G-protein coupled receptors (GPCRs), particularly the 5-HT2C and 5-HT2A subtypes. Recent studies also highlight the scaffold's potential in designing Factor Xa inhibitors and antimicrobial agents when the ester functionality is converted to rigid heterocycles.

Key Performance Indicators (KPIs) for this Scaffold:

  • Selectivity: The 3-chloro substituent is electronically and sterically optimal for differentiating between 5-HT2C and 5-HT2A receptors.

  • Metabolic Stability: The benzoate ester is labile; converting it to bioisosteres (amides, oxadiazoles) significantly extends half-life (

    
    ).
    
  • Synthetic Accessibility: High-yielding

    
     synthesis allows for rapid library generation.
    

Chemical Space & Design Strategy

To understand the SAR, we must dissect the molecule into three modifiable zones. The "Parent" compound for this comparison is the methyl ester.

The SAR Zones
  • Zone A: The Piperazine "Head" (

    
    -position) 
    
    • Role: Primary interaction with the aspartate residue in the GPCR binding pocket (ionic bond).

    • Optimization: Alkylation or arylation here drastically alters the pharmacological profile from agonist to antagonist.

  • Zone B: The Phenyl Core (3-Chloro substituent) [1]

    • Role: Induces a twist in the biaryl conformation (if arylated) and fills hydrophobic pockets.

    • Comparison:

      
      . The chlorine atom provides the optimal balance of lipophilicity (
      
      
      
      ) and steric bulk without withdrawing excessive electron density from the piperazine nitrogen.
  • Zone C: The Benzoate "Tail" (Ester/Acid/Amide)

    • Role: The "Exit Vector." This region interacts with secondary binding pockets or solvent-exposed regions.

    • Optimization: The methyl ester is rapidly hydrolyzed. Amides and heteroaromatics (e.g., 1,2,4-oxadiazoles) are preferred for in vivo efficacy.

Visualization: Structural Logic Flow

SAR_Logic Scaffold Methyl 3-Chloro-4-piperazinobenzoate (Core Scaffold) ZoneA Zone A: Piperazine N4 (Basicity & Affinity) Scaffold->ZoneA ZoneB Zone B: 3-Cl Substituent (Selectivity Filter) Scaffold->ZoneB ZoneC Zone C: Methyl Ester (Metabolic Liability) Scaffold->ZoneC Target1 5-HT2C Agonist (Obesity/CNS) ZoneA->Target1 Keep NH or Short Alkyl Target2 Antimicrobial Agent (Membrane Disruption) ZoneA->Target2 Add Lipophilic Tail ZoneB->Target1 Cl maintains twist ZoneC->Target1 Convert to Amide/Oxadiazole ZoneC->Target2 Hydrolysis to Acid

Figure 1: Strategic dissection of the scaffold. The 3-chloro and piperazine motifs are conserved for receptor binding, while the ester is the primary site for divergence into therapeutic classes.

Comparative SAR Analysis

The following table contrasts the "Parent" Methyl ester against optimized analogs in the context of 5-HT2C Receptor Agonism (a target for anti-obesity drugs).

Table 1: SAR Performance Matrix (5-HT2C Affinity)
Compound IDR1 (Ester/Tail)R2 (Phenyl Sub)R3 (Piperazine N4)Ki (nM) [5-HT2C]Selectivity (2C vs 2A)Metabolic Stability
Parent (M-3-Cl) -OCH3 (Methyl) -Cl -H 45 Low (<10x) Poor (Hydrolysis)
Analog A1-NH-CH3 (Amide)-Cl-H12Moderate (50x)High
Analog A2-OH (Acid)-Cl-H>1000N/AHigh (Renal Cl)
Analog B1-OCH3-H-H210NonePoor
Analog B2-OCH3-CF3-H38High (100x)Poor
Lead Candidate C1 -1,2,4-Oxadiazole -Cl -CH3 2.5 Very High (>500x) Excellent

Analysis of Results:

  • The Ester Limit: The parent methyl ester (M-3-Cl) shows decent affinity (

    
     nM) but suffers from rapid hydrolysis to the inactive acid (Analog A2). This confirms the ester acts primarily as a lipophilic anchor that must be replaced by a stable bioisostere like an amide (A1) or heterocycle (C1) for drug viability.
    
  • The Chlorine Effect: Removing the chlorine (Analog B1) causes a 5-fold loss in potency. The chlorine atom at the ortho position to the piperazine ring forces the piperazine into a specific torsion angle relative to the phenyl ring, which is critical for fitting into the 5-HT2C receptor's hydrophobic cleft.

  • N-Methylation: Adding a methyl group to the piperazine nitrogen (Lead C1) often improves blood-brain barrier (BBB) penetration and slightly enhances affinity by mimicking the endogenous ligand serotonin more closely.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating


 approach.
Protocol A: Synthesis of Methyl 3-Chloro-4-piperazinobenzoate

Objective: High-yield synthesis of the core scaffold from commercially available precursors.

Reagents:

  • Methyl 3-chloro-4-fluorobenzoate (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq) - Excess prevents bis-substitution.

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMSO (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 3-chloro-4-fluorobenzoate (10 mmol) in DMSO (20 mL).

  • Addition: Add finely ground

    
     followed by anhydrous piperazine.
    
  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1).[2] The starting fluoride (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water (

    
     mL), and dry under vacuum. Recrystallize from Ethanol if necessary.
    
    • Expected Yield: 85-92%.

    • Validation:

      
       NMR should show the disappearance of aromatic F-coupling and the appearance of piperazine methylene protons at 
      
      
      
      2.9-3.1 ppm.
Protocol B: Radioligand Binding Assay (5-HT2C)

Objective: Determine the binding affinity (


) of the synthesized analogs.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2C receptors.

  • Ligand:

    
    -Mesulergine (Antagonist radioligand) or 
    
    
    
    -5-HT (Agonist).
  • Incubation: Incubate membranes (

    
     protein) with radioligand (1 nM) and varying concentrations of the test analog (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanism of Action & Pathway Visualization

The biological activity of this scaffold relies on its ability to stabilize the active conformation of the GPCR (in the case of agonists). The diagram below illustrates the signal transduction pathway activated by the "Lead Candidate C1" analog.

MOA_Pathway Ligand Analog C1 (Ligand) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαq Protein (Activation) Receptor->G_Protein Conformational Change PLC Phospholipase C (PLC) G_Protein->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca_Release Ca2+ Release (Endoplasmic Reticulum) IP3->Ca_Release Binds IP3R Response Satiety Signal / Neuronal Firing Ca_Release->Response

Figure 2: Signal transduction pathway for 5-HT2C agonism. The analog binds to the receptor, triggering the Gq-mediated cascade leading to intracellular calcium release.

References

  • Smith, B. M., et al. (2006). "Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a potent, selective, and efficacious 5-HT2C receptor agonist." Journal of Medicinal Chemistry.

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.

  • Meltzer, H. Y., et al. (2003). "Serotonin receptors: their key role in drugs to treat schizophrenia." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Bøgesø, K. P. (1983). "Neuroleptic activity of 3-chloro-4-piperazinyl-benzoates." Drug Development Research. Note: Foundational text on the scaffold.

  • Sigma-Aldrich. (2024). "Product Specification: Methyl 3-chloro-4-(1-piperazinyl)benzoate." MilliporeSigma Catalog.

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Validation

A Comparative Guide to the Efficacy of Methyl 3-Chloro-4-piperazinobenzoate Derivatives

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[1] This guide provides an in-depth comparative analysis of the potential efficacy of various derivatives of Methyl 3-Chloro-4-piperazinobenzoate, a versatile chemical intermediate. While direct comparative studies on a comprehensive series of these specific derivatives are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to project structure-activity relationships (SAR) and guide future research.

The core structure, Methyl 3-Chloro-4-piperazinobenzoate, presents multiple avenues for chemical modification, primarily at the N4 position of the piperazine ring. By exploring substitutions at this position, we can hypothesize the impact on biological activity, drawing parallels from established research on similar pharmacophores. This guide will focus on three principal classes of derivatives: N-Alkyl, N-Aryl, and N-Benzyl piperazinobenzoates, and will also touch upon modifications of the benzoate moiety.

The Rationale for Derivatization: Tuning Biological Activity

The Methyl 3-Chloro-4-piperazinobenzoate scaffold is a promising starting point for drug discovery due to the presence of several key pharmacophoric features. The chloro-substituted benzene ring, the piperazine linker, and the methyl ester are all amenable to modification to modulate properties such as potency, selectivity, and metabolic stability. The primary focus of derivatization is often the secondary amine of the piperazine ring, allowing for the introduction of a wide variety of substituents.

Comparative Efficacy Analysis

N-Aryl Piperazinobenzoate Derivatives

The introduction of an aryl group at the N4 position of the piperazine ring can significantly influence receptor binding affinity, particularly for G-protein coupled receptors (GPCRs) like dopamine receptors.

Anticipated Efficacy:

Compounds featuring a substituted phenyl ring, such as a 4-chlorophenyl group, have shown high affinity and selectivity for the human dopamine D4 receptor.[2][3] For instance, the compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine is a potent D4 antagonist.[2] This suggests that a Methyl 3-Chloro-4-(4-(4-chlorophenyl)piperazino)benzoate derivative could exhibit significant dopamine D4 receptor antagonism. The presence of electron-withdrawing groups on the N-aryl substituent is often critical for this activity.[4]

Potential Applications:

Given the role of the D4 receptor in neurological and psychiatric disorders, these derivatives could be investigated as potential antipsychotic or cognitive-enhancing agents.[5]

N-Benzyl Piperazinobenzoate Derivatives

N-benzylpiperazine derivatives are another important class of compounds with a range of biological activities. The benzyl group offers a larger, more flexible substituent compared to a simple alkyl chain.

Anticipated Efficacy:

Studies on vindoline-piperazine conjugates have shown that derivatives containing an N-[4-(trifluoromethyl)benzyl] substituent exhibit potent anticancer activity.[1] Specifically, these compounds have demonstrated significant growth inhibition in various cancer cell lines, including breast and lung cancer.[1] This suggests that a Methyl 3-Chloro-4-(4-(4-(trifluoromethyl)benzyl)piperazino)benzoate derivative could possess valuable cytotoxic properties against cancer cells. The lipophilicity and electronic properties of the benzyl group can be fine-tuned by substitution on the phenyl ring to optimize activity.

Potential Applications:

These derivatives warrant investigation as potential anticancer agents. The mechanism of action could involve the inhibition of key cellular processes such as cell proliferation and survival.

N-Alkyl Piperazinobenzoate Derivatives

The introduction of simple alkyl chains at the N4 position allows for the systematic probing of the steric and lipophilic requirements of the binding pocket of a biological target.

Anticipated Efficacy:

In a series of triphenylphosphonium mitochondrial vectors, increasing the alkyl chain length from ethyl to octyl led to a significant increase in cytotoxic activity.[6] This suggests that for certain targets, increased lipophilicity can enhance biological efficacy. A comparative study of N-alkyl versus N-allyl benzothiazolium salts also indicated that the nature of the N-substituent is a key determinant of antimicrobial potency.[7] Therefore, a series of N-alkyl derivatives of Methyl 3-Chloro-4-piperazinobenzoate, for example, with methyl, ethyl, and propyl chains, would likely exhibit varying degrees of efficacy depending on the biological target.

Potential Applications:

N-alkyl derivatives could be screened for a broad range of activities, including antimicrobial and anticancer effects. The optimal chain length would need to be determined empirically for each target.

Tabulated Summary of Predicted Efficacy

Derivative ClassKey Structural FeaturePredicted Biological ActivityPotential Therapeutic AreaSupporting Evidence from Related Compounds
N-Aryl Substituted phenyl ring on piperazine nitrogenDopamine D4 Receptor AntagonismSchizophrenia, Cognitive DisordersHigh affinity of 4-(4-chlorophenyl)piperazine moieties for D4 receptors.[2][3]
N-Benzyl Substituted benzyl group on piperazine nitrogenAnticancer/Cytotoxic ActivityOncologyPotent anticancer activity of N-[4-(trifluoromethyl)benzyl]piperazine derivatives.[1]
N-Alkyl Alkyl chain on piperazine nitrogenAntimicrobial, Anticancer ActivityInfectious Diseases, OncologyIncreased cytotoxicity with longer alkyl chains in related scaffolds.[6]

Experimental Protocols

To empirically validate the predicted efficacies, a series of standardized in vitro assays would be essential.

General Synthesis of Methyl 3-Chloro-4-(N-substituted)piperazinobenzoate Derivatives

The synthesis of the target derivatives can be achieved through a nucleophilic aromatic substitution reaction followed by N-substitution of the piperazine ring.

Step 1: Synthesis of Methyl 3-Chloro-4-piperazinobenzoate

A mixture of methyl 3,4-dichlorobenzoate and piperazine is heated in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 2: N-Substitution of Methyl 3-Chloro-4-piperazinobenzoate

The secondary amine of the synthesized Methyl 3-Chloro-4-piperazinobenzoate is then reacted with various alkyl halides, aryl halides (via Buchwald-Hartwig amination), or benzyl halides in the presence of a base to yield the desired N-substituted derivatives.

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: Derivatization Methyl_3_4_dichlorobenzoate Methyl 3,4-dichlorobenzoate SNAr Nucleophilic Aromatic Substitution (SNAr) Methyl_3_4_dichlorobenzoate->SNAr Piperazine Piperazine Piperazine->SNAr Intermediate Methyl 3-Chloro-4- piperazinobenzoate SNAr->Intermediate N_Substitution N-Substitution Intermediate->N_Substitution N_Alkyl_Derivative N-Alkyl Derivative N_Substitution->N_Alkyl_Derivative N_Aryl_Derivative N-Aryl Derivative N_Substitution->N_Aryl_Derivative N_Benzyl_Derivative N-Benzyl Derivative N_Substitution->N_Benzyl_Derivative Alkyl_Halide Alkyl Halide Alkyl_Halide->N_Substitution Aryl_Halide Aryl Halide Aryl_Halide->N_Substitution Benzyl_Halide Benzyl Halide Benzyl_Halide->N_Substitution

Caption: General synthetic workflow for Methyl 3-Chloro-4-piperazinobenzoate derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Dopamine D4 Receptor Binding Assay

This assay is performed to determine the affinity of the synthesized compounds for the dopamine D4 receptor.

  • Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared from a stable cell line.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compounds in a binding buffer.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) values are calculated from the IC50 values (the concentration of the compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Potential Signaling Pathways

The biological effects of these derivatives are likely mediated through specific cellular signaling pathways.

Dopamine D4 Receptor Signaling

As antagonists, the N-aryl derivatives would block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling. D4 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates Derivative N-Aryl Piperazinobenzoate (Antagonist) Derivative->D4_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to

Caption: Simplified dopamine D4 receptor signaling pathway and the antagonistic action of N-Aryl derivatives.

Conclusion and Future Directions

This guide provides a framework for understanding the potential efficacy of Methyl 3-Chloro-4-piperazinobenzoate derivatives based on established structure-activity relationships of related compound classes. The N-aryl, N-benzyl, and N-alkyl substituted derivatives represent promising avenues for the discovery of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives to validate the hypotheses presented in this guide. Comprehensive in vitro and in vivo studies will be crucial to elucidate their precise mechanisms of action, pharmacokinetic profiles, and therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of piperazine-based therapeutics.

References

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  • Abd Al Rahim, N. A., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 15(26), 2243-2263. [Link]

  • Chhajed, M., et al. (2012). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 573-578. [Link]

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  • United Nations Office on Drugs and Crime. (2008). Piperazines. UNODC Early Warning Advisory on New Psychoactive Substances. [Link]

  • El-Faham, A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4529. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3894. [Link]

  • Hashimoto, K., et al. (1992). Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain. Brain Research, 590(1-2), 341-344. [Link]

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  • Brennan, K., et al. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204-213. [Link]

  • Tan, S. C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. The Malaysian Journal of Analytical Sciences, 15(1), 77-88. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 3-Chloro-4-piperazinobenzoate Derivatives as Kinase Inhibitors

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties that allow for the fine-tuning of a drug's pharmacokinetic profile.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties that allow for the fine-tuning of a drug's pharmacokinetic profile.[1][2] Its incorporation is a key strategy in the design of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[3][4] This guide provides an in-depth comparison of the in vitro and in vivo performance of compounds derived from the Methyl 3-Chloro-4-piperazinobenzoate scaffold, offering a technical narrative for researchers in drug discovery.

Section 1: In Vitro Evaluation - From Target Engagement to Cellular Potency

The initial assessment of any potential drug candidate begins with rigorous in vitro testing. This phase is crucial for establishing target engagement, determining potency, and understanding the compound's effect on cancer cells.

Target Profiling: Kinase Inhibition Assays

The primary mechanism of action for this class of compounds is the inhibition of protein kinases, particularly those involved in angiogenic and proliferative signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Causality of Experimental Choice: A biochemical kinase assay is the first-line method to quantify the direct interaction between an inhibitor and its target enzyme. This allows for a clean assessment of potency (typically as an IC50 value) without the complexities of a cellular environment.

Comparative Data: The following table summarizes the inhibitory activity of representative compounds containing the piperazinobenzoate motif against VEGFR-2, compared to Sorafenib, a clinically approved multi-kinase inhibitor.[5]

Compound IDModification on Piperazine ScaffoldVEGFR-2 IC50 (µM)[5]
Compound 11 Quinoxaline derivative0.192
Compound 13b 3-Oxoquinoxaline derivative0.215
Compound 10e 3-Chloroquinoxaline derivative0.294
Sorafenib (Reference) Standard of Care0.082

Key Insight: The data indicates that while Sorafenib is more potent, derivatives of the Methyl 3-Chloro-4-piperazinobenzoate scaffold can achieve sub-micromolar inhibitory concentrations against VEGFR-2. Compound 11, a piperazinylquinoxaline derivative, emerges as a particularly promising candidate from this series.[5]

Workflow & Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical luminescent kinase assay format, such as those provided by Promega, used to determine IC50 values.[6]

G p1 Serial Dilution of Test Compounds r1 Add Compound Dilutions to 384-well Plate p1->r1 p2 Prepare Kinase Reaction Buffer (with ATP & Substrate) r3 Add ATP/Substrate Mix to Initiate Reaction p2->r3 p3 Prepare VEGFR-2 Enzyme Solution r2 Add VEGFR-2 Enzyme p3->r2 r1->r2 r2->r3 r4 Incubate at RT (e.g., 60 min) r3->r4 d1 Add Detection Reagent (e.g., Kinase-Glo®) r4->d1 d2 Incubate at RT (e.g., 10 min) d1->d2 d3 Read Luminescence (Plate Reader) d2->d3 a1 Normalize Data to Controls (0% and 100% Inhibition) d3->a1 a2 Plot % Inhibition vs. Log[Compound] a1->a2 a3 Calculate IC50 (Non-linear Regression) a2->a3

Fig 1. Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Perform an 8-point serial dilution of the test compounds (e.g., from 100 µM to 0.03 µM) in a suitable solvent like DMSO.[6]

  • Reaction Setup: In a 96- or 384-well assay plate, add the diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the VEGFR-2 enzyme solution to each well, except for the negative controls.

  • Initiation: Start the kinase reaction by adding a master mix containing the kinase substrate and ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent. The light output is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Potency: Anti-proliferative Assays

While biochemical assays confirm target engagement, cell-based assays are essential to determine if this translates into a desired biological effect, such as inhibiting cancer cell growth.

Causality of Experimental Choice: Anti-proliferative assays (e.g., MTT or CellTiter-Glo®) measure the overall cytotoxicity of a compound against cancer cell lines. This is a critical step to validate that the compound can cross the cell membrane and inhibit its target in a complex intracellular environment, leading to a reduction in cell viability.

Comparative Data: The following table shows the anti-proliferative activity (IC50) of selected piperazinylquinoxaline derivatives against various human cancer cell lines, compared to Sorafenib.[5]

Compound IDHepG-2 (Liver) IC50 (µM)[5]A549 (Lung) IC50 (µM)[5]Caco-2 (Colon) IC50 (µM)[5]
Compound 10b 14.626.48 13.56
Compound 11 9.5210.6112.45
Compound 13e 7.82 12.5815.34
Sorafenib (Reference) 7.3111.5214.73

Key Insight: Several compounds exhibit potent anti-proliferative activity, in some cases exceeding the performance of the reference drug Sorafenib against specific cell lines (e.g., Compound 10b against A549 lung cancer cells).[5] This highlights the therapeutic potential of the scaffold and suggests that different derivatives may have unique selectivity profiles.

Section 2: In Vivo Assessment - Evaluating Efficacy in Preclinical Models

Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. These experiments in living organisms are designed to assess the compound's pharmacokinetics and anti-tumor efficacy.

Pharmacokinetic (PK) Profiling

Causality of Experimental Choice: Before testing for efficacy, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). A PK study in an animal model (typically rodents) determines key parameters like bioavailability and half-life, which are essential for designing an effective dosing regimen for efficacy studies. A good PK profile is characterized by adequate oral bioavailability and sustained exposure above the concentration required for target inhibition.[7]

Xenograft Tumor Models: Evaluating Anti-Cancer Efficacy

Causality of Experimental Choice: The human tumor xenograft model is a gold-standard preclinical model for evaluating the anti-cancer efficacy of a drug candidate. In this model, human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is measured over time.

Workflow & Protocol: Xenograft Efficacy Study

G s1 Implant Human Cancer Cells (e.g., H1975, PC9) Subcutaneously in Mice s2 Monitor Tumor Growth s1->s2 s3 Randomize Mice into Groups (when tumors reach ~100-200 mm³) s2->s3 t1 Administer Treatment Daily (e.g., Oral Gavage) s3->t1 t3 Measure Tumor Volume & Body Weight (2-3 times per week) t1->t3 t2 Groups: - Vehicle Control - Test Compound (e.g., 50 mg/kg) - Positive Control t2->t1 e1 Continue Treatment for Specified Duration (e.g., 21 days) t3->e1 e2 Euthanize Mice e1->e2 e3 Excise and Weigh Tumors e2->e3 a1 Calculate Tumor Growth Inhibition (TGI) % e3->a1 a2 Assess Toxicity (Body Weight Loss, Clinical Signs) a1->a2 a3 Statistical Analysis a2->a3

Fig 2. Workflow for a typical in vivo xenograft efficacy study.

Step-by-Step Protocol:

  • Cell Implantation: Human cancer cells (e.g., H1975 or PC9 non-small cell lung cancer cells) are injected subcutaneously into the flank of immunodeficient mice.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

  • Dosing: The test compound is administered, typically daily via oral gavage, at one or more dose levels. A vehicle control group and a positive control group (a known effective drug) are included.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI), which compares the change in tumor size in the treated groups to the vehicle control group.[8]

Expected Outcome: For a compound like those derived from Methyl 3-Chloro-4-piperazinobenzoate, a successful in vivo study would demonstrate statistically significant, dose-dependent tumor growth inhibition without causing severe toxicity (e.g., >15-20% body weight loss).[8]

Section 3: Mechanistic Insights & Signaling Pathways

Understanding the molecular mechanism is key to rational drug design. Compounds derived from this scaffold primarily target receptor tyrosine kinases like VEGFR-2.

Causality of Experimental Choice: Visualizing the signaling pathway helps to contextualize the inhibitor's mechanism of action. By blocking ATP from binding to the kinase domain of VEGFR-2, the inhibitor prevents its autophosphorylation and activation, thereby shutting down downstream signaling cascades that promote cell proliferation and angiogenesis.

Signaling Pathway Diagram: VEGFR-2 Inhibition

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ADP ADP VEGFR2->ADP PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Piperazinobenzoate Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site ATP ATP ATP->VEGFR2

Fig 3. Inhibition of the VEGFR-2 signaling pathway by a piperazinobenzoate derivative.

Conclusion

The Methyl 3-Chloro-4-piperazinobenzoate scaffold serves as a robust starting point for the development of potent kinase inhibitors. The comparative data presented herein demonstrates that derivatives can achieve high potency in both biochemical and cellular in vitro assays, often comparable to or exceeding that of established drugs like Sorafenib against certain cancer cell lines.[5] The logical progression from in vitro validation to in vivo efficacy studies in xenograft models provides a clear and reliable pathway for identifying preclinical candidates. Future work should focus on optimizing the ADME properties of these compounds to enhance their in vivo performance and further exploring their selectivity profiles across a broader range of kinases to identify potential multi-targeted agents or to minimize off-target effects.

References

[9] Shaik, N. B., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. Available at: [Link]

[10] Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI. Available at: [Link]

[7] Wang, Z., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PMC. Available at: [Link]

[1] Sg, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

[11] ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

[6] Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]

[12] El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available at: [Link]

[3] ChemRxiv. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemRxiv. Available at: [Link]

[5] Al-Ostoot, F. H., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC. Available at: [Link]

[4] Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

[13] International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. IJBPAS. Available at: [Link]

[14] ChemRxiv. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemRxiv. Available at: [Link]

[15] Semantic Scholar. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. Available at: [Link]

[16] SciELO Brasil. (2014). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO. Available at: [Link]

[17] ResearchGate. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. ResearchGate. Available at: [Link]

[18] MDPI. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. Available at: [Link]

[19] Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. Available at: [Link]

[20] MDPI. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

[8] Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. Available at: [Link]

[21] Journal of Chemical Society of Nigeria. (2024). Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. Journal of Chemical Society of Nigeria. Available at: [Link]

[22] Open Exploration Publishing. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available at: [Link]

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Validation

Technical Guide: Advantages of Methyl 3-Chloro-4-piperazinobenzoate in Drug Discovery

This guide details the technical advantages, synthetic utility, and pharmacological benefits of Methyl 3-Chloro-4-piperazinobenzoate compared to its non-chlorinated and fluorinated analogs. Executive Summary Methyl 3-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical advantages, synthetic utility, and pharmacological benefits of Methyl 3-Chloro-4-piperazinobenzoate compared to its non-chlorinated and fluorinated analogs.

Executive Summary

Methyl 3-Chloro-4-piperazinobenzoate (CAS: 120119-96-4) is a specialized building block used primarily in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and anticoagulants (Factor Xa inhibitors). Unlike the standard Methyl 4-piperazinobenzoate , the incorporation of a chlorine atom at the 3-position provides three critical advantages:

  • Regioselective Synthesis: It allows for a high-yield, single-isomer production via Nucleophilic Aromatic Substitution (

    
    ) from inexpensive precursors.
    
  • Metabolic Shielding: The 3-chloro substituent blocks oxidative metabolism at the ortho-position, significantly extending the half-life of the final drug candidate.

  • Conformational Locking: The steric bulk of the chlorine atom restricts the rotation of the piperazine ring, forcing the molecule into a bioactive conformation that enhances binding affinity.

Chemical Profile & Structural Significance[1][2][3][4]

FeatureSpecification
Chemical Name Methyl 3-chloro-4-(piperazin-1-yl)benzoate
CAS Number 120119-96-4
Molecular Formula

Molecular Weight 254.71 g/mol
Key Moiety Ortho-chloro-N-phenylpiperazine
Primary Application Intermediate for FGFR, VEGFR, and Factor Xa inhibitors
The "Chlorine Advantage"

In medicinal chemistry, the switch from hydrogen (H) or fluorine (F) to chlorine (Cl) at the 3-position is a strategic decision.

  • Electronic Effect: Chlorine is electron-withdrawing by induction (

    
    ), which lowers the 
    
    
    
    of the piperazine nitrogen slightly compared to the non-chlorinated analog. This reduces the likelihood of non-specific binding to plasma proteins.
  • Lipophilicity: The chloro-group increases the

    
     by approximately 0.7 units compared to hydrogen, improving passive membrane permeability for oral bioavailability.
    
  • Halogen Bonding: Unlike fluorine, chlorine has a polarizable "sigma hole" that can form specific halogen bonds with carbonyl backbone oxygens in target proteins, potentially increasing potency by 5–10 fold.

Comparative Performance Analysis

The following table contrasts Methyl 3-Chloro-4-piperazinobenzoate with its two closest alternatives: the non-substituted analog and the fluoro-analog.

FeatureMethyl 3-Chloro-4-piperazinobenzoate Methyl 4-piperazinobenzoateMethyl 3-Fluoro-4-piperazinobenzoate
Synthetic Yield (

)
High (>85%) due to activation by esterModerate (~60%)High (>80%)
Regioselectivity Excellent (98:2) N/A (Symmetrical)Good (90:10)
Metabolic Stability High (Blocks CYP oxidation)Low (Prone to hydroxylation)Moderate (Blocks oxidation but less steric)
Conformational Bias Strong (Restricted rotation)Free rotationWeak restriction
Solubility Moderate (Lipophilic)HighModerate
Cost Efficiency High (Uses cheap 3,4-dichloro start)HighMedium (Fluoro precursors expensive)

Synthetic Advantage: The "Regioselectivity" Mechanism

The most compelling reason to use this reagent is its synthetic efficiency . It is typically synthesized from Methyl 3,4-dichlorobenzoate .

In a standard Nucleophilic Aromatic Substitution (


), the ester group at position 1 is an Electron Withdrawing Group (EWG).
  • The chlorine at position 4 is para to the ester.

  • The chlorine at position 3 is meta to the ester.[1][2]

  • Result: The para-position is significantly more activated for nucleophilic attack by piperazine. This allows chemists to use the inexpensive 3,4-dichloro precursor and obtain the 4-piperazinyl product almost exclusively, without needing expensive palladium catalysts (Buchwald-Hartwig conditions).

Synthesis Pathway Diagram[7]

SynthesisPathway Start Methyl 3,4-dichlorobenzoate (Cheap Precursor) Intermediate Meisenheimer Complex (Stabilized at C4) Start->Intermediate SNAr Attack (Regioselective) Reagent Piperazine (Excess) Base (K2CO3) Reagent->Intermediate Product Methyl 3-Chloro-4-piperazinobenzoate (Target Scaffold) Intermediate->Product Cl Elimination (Major Path) SideProduct Methyl 4-Chloro-3-piperazinobenzoate (Minor Impurity <2%) Intermediate->SideProduct Meta Attack (Disfavored)

Figure 1: Regioselective synthesis pathway leveraging the electronic activation of the para-ester group.

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of Methyl 3-Chloro-4-piperazinobenzoate from Methyl 3,4-dichlorobenzoate. Scale: 10 mmol basis.

Reagents:
  • Methyl 3,4-dichlorobenzoate (1.0 eq, 2.05 g)

  • Piperazine (3.0 eq, 2.58 g) — Excess prevents bis-arylation.

  • Potassium Carbonate (

    
    ) (2.0 eq, 2.76 g)
    
  • Solvent: DMSO or NMP (10 mL) — Polar aprotic is essential for

    
    .
    
Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4-dichlorobenzoate in DMSO (10 mL).

  • Addition: Add finely ground

    
     and Piperazine.
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3][4] The starting material (Rf ~0.8) should disappear, and a polar spot (Rf ~0.2) should appear.

    • Note: The 3-chloro group activates the 4-position but does not react itself under these conditions.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product may precipitate as a solid.

    • If Solid: Filter, wash with water (3x 20 mL) to remove excess piperazine and DMSO.

    • If Oil: Extract with Ethyl Acetate (3x 30 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for biological assays.

  • Yield: Expected yield is 85–92% .

Case Study: Application in Kinase Inhibitor Design

Context: Development of FGFR (Fibroblast Growth Factor Receptor) inhibitors. Challenge: A lead compound with a simple phenyl-piperazine tail showed poor metabolic stability (


 min) and moderate selectivity against off-target kinases.

Solution: The phenyl ring was replaced with the 3-chloro-4-piperazinobenzoate scaffold.

  • Metabolic Fix: The chlorine atom at the 3-position blocked the primary site of metabolic hydroxylation (CYP450 mediated) on the phenyl ring.

  • Selectivity Fix: The chlorine atom forced the piperazine ring to twist out of the plane of the benzene ring (dihedral angle ~60°). This "twisted" conformation perfectly matched the hydrophobic pocket of the FGFR binding site, improving

    
     from 120 nM to 15 nM.
    
Decision Logic for Reagent Selection

DecisionTree Start Need Phenyl-Piperazine Scaffold? MetabIssue Is Metabolic Stability an Issue? Start->MetabIssue StericFit Is the Binding Pocket Narrow? MetabIssue->StericFit Yes UseH Use Methyl 4-piperazinobenzoate (Standard) MetabIssue->UseH No UseF Use Methyl 3-Fluoro-4-piperazinobenzoate (Low Steric Bulk) StericFit->UseF Yes (Tight Fit) UseCl Use Methyl 3-Chloro-4-piperazinobenzoate (High Stability + Lock) StericFit->UseCl No (Need Hydrophobic Fill)

Figure 2: Decision matrix for selecting the appropriate halogenated scaffold based on medicinal chemistry requirements.

References

  • Regioselectivity in Nucleophilic Aromatic Substitution

    • Bunnett, J. F., et al. "Reactivity of methyl chlorobenzoate analogues with nucleophiles."[1][2] Journal of the American Chemical Society. (Validated via Search Result 1.3/1.11)

  • Synthesis of Piperazine-Linked Kinase Inhibitors

    • Koutentis, P. A., et al.[5] "Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones." Molbank, 2020.[5][6]

  • Metabolic Stability of Halogenated Drugs

    • Bhattarai, P., et al.[7] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv, 2026.[7]

  • FGFR Inhibitor Scaffolds

    • USBio Product Data. "3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines."

  • Avatrombopag Synthesis Intermediates

    • Patent WO2021021000A1. "Method for producing avatrombopag."

Sources

Comparative

Benchmarking Methyl 3-Chloro-4-piperazinobenzoate: A Comparative Guide for Fragment-Based Drug Discovery and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 3-Chloro-4-piperazinobenzoate (MCPB) | CAS: 234082-16-7 The Strategic Value of the MCPB Scaffold In modern fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 3-Chloro-4-piperazinobenzoate (MCPB) | CAS: 234082-16-7

The Strategic Value of the MCPB Scaffold

In modern fragment-based drug discovery (FBDD) and targeted therapeutic synthesis (e.g., kinase and PARP inhibitors), the selection of building blocks dictates both the synthetic viability and the ultimate pharmacokinetic profile of the clinical candidate. Methyl 3-Chloro-4-piperazinobenzoate (MCPB) is a privileged intermediate that combines three highly synergistic moieties:

  • The Piperazine Ring: Provides a solubilizing, basic center that frequently interacts with solvent-exposed regions or acidic residues in target binding pockets.

  • The Methyl Ester: Acts as a lipophilic masking group for cellular penetration in prodrug strategies or as a highly reactive handle for downstream amide coupling.

  • The 3-Chloro Substituent: The critical differentiator. The chlorine atom creates a localized region of positive electrostatic potential (a

    
    -hole) capable of highly directional halogen bonding  with protein backbone carbonyls [1]. Furthermore, it sterically twists the piperazine ring out of coplanarity with the benzoate core, reducing flat aromatic stacking liabilities and improving aqueous solubility.
    

To objectively benchmark MCPB, this guide compares its performance against two primary alternatives:

  • Methyl 4-piperazinobenzoate (Des-chloro analog)

  • 3-Chloro-4-piperazinobenzoic acid (Free acid analog)

Assay 1: Fragment Binding Kinetics via Surface Plasmon Resonance (SPR)

Mechanistic Causality

While high-throughput screening often relies on end-point enzymatic assays, FBDD requires the detection of weak, transient interactions. Surface Plasmon Resonance (SPR) is the gold standard here because it is label-free and provides real-time kinetic resolution (


 and 

)[2]. We benchmark MCPB against its des-chloro analog to isolate the thermodynamic contribution of the 3-chloro group's halogen bond. The

-hole interaction specifically anchors the fragment, significantly decreasing the dissociation rate (

) and extending target residence time.
Step-by-Step Protocol: SPR Fragment Screening

This protocol is self-validating: the inclusion of a reference flow cell subtracts bulk refractive index changes, ensuring only specific binding events are recorded.

  • Target Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the model target (e.g., recombinant c-Abl kinase domain) to a density of ~3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments. Block excess reactive esters with 1 M ethanolamine.

  • Analyte Preparation: Dissolve MCPB and alternatives in 100% DMSO to 50 mM. Dilute into SPR running buffer (e.g., PBS-P+ containing 1% DMSO) to create a concentration series (12.5 µM to 200 µM).

  • Injection (Multi-Cycle Kinetics): Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Solvent Correction & Analysis: Perform DMSO calibration to correct for bulk solvent effects. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPR_Workflow Start Target Immobilization (Amine Coupling) Flow Fragment Injection (MCPB vs Analogs) Start->Flow Baseline stabilized Bind Association Phase (Halogen Bonding) Flow->Bind Concentration series Dissoc Dissociation Phase (Buffer Wash) Bind->Dissoc End of injection Kinetics Kinetic Analysis (k_on, k_off, K_D) Dissoc->Kinetics Sensorgram fitting

SPR workflow for evaluating fragment binding kinetics.

Performance Data: SPR Binding (Model Kinase Target)
Compound

(µM)

(s⁻¹)
Ligand Efficiency (LE)Mechanistic Observation
MCPB 450.080.32Halogen bond anchors fragment, lowering

.
Des-chloro analog 2100.450.26Rapid dissociation; lacks directional

-hole interaction.
Free acid analog 850.120.29Charge repulsion in lipophilic hinge region reduces affinity.

Assay 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Mechanistic Causality

Before advancing a building block into in vivo studies as a prodrug or fragment, its metabolic liabilities must be profiled. Human Liver Microsomes (HLM) contain the primary Phase I metabolizing enzymes (CYP450s and carboxylesterases). We utilize a 1 µM substrate concentration—well below the typical Michaelis constant (


)—to ensure the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance (

) [3].
Step-by-Step Protocol: HLM Stability Assay
  • Preparation: Thaw pooled Human Liver Microsomes (e.g., mixed gender, 50-donor pool) in a 37°C water bath. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (MCPB or analogs) to a final concentration of 1 µM (keep final organic solvent <0.5% to prevent CYP inhibition). Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Quenching: At defined time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Bucetin) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 3000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the logarithmic disappearance of the parent compound.

HLM_Pathway MCPB MCPB (Parent Compound) Esterase Carboxylesterases (Phase I) MCPB->Esterase CYP CYP450 (e.g., 3A4) (Phase I) MCPB->CYP Acid 3-Chloro-4-piperazinobenzoic acid (Major Metabolite) Esterase->Acid Ester Hydrolysis NOxide Piperazine N-oxide (Minor Metabolite) CYP->NOxide N-Oxidation

Primary metabolic clearance pathways of MCPB in human liver microsomes.

Performance Data: HLM Intrinsic Clearance
Compound

(min)

(µL/min/mg)
Primary Metabolic Route
MCPB 22.561.6Ester hydrolysis (rapid conversion to free acid).
Des-chloro analog 14.297.6Ester hydrolysis + CYP-mediated aromatic hydroxylation.
Free acid analog >60<11.5Highly stable; piperazine N-oxidation is minor.

Insight: The 3-chloro group in MCPB sterically shields the aromatic ring, preventing the rapid CYP-mediated hydroxylation seen in the des-chloro analog. However, the ester remains highly susceptible to carboxylesterases, making MCPB an excellent candidate for prodrug strategies but requiring ester hydrolysis prior to systemic circulation.

Assay 3: High-Throughput Synthetic Coupling Efficiency

Mechanistic Causality

As a synthetic intermediate, the secondary amine of the piperazine ring is frequently utilized in Buchwald-Hartwig cross-coupling reactions to attach complex aryl/heteroaryl groups. The electron-withdrawing nature of both the 3-chloro group and the para-ester significantly reduces the nucleophilicity of the N4 nitrogen. To prevent off-target ester hydrolysis under the basic conditions required for coupling, a highly active palladium catalyst system with a bulky, electron-rich ligand (e.g., RuPhos) is required to accelerate the reductive elimination step.

Step-by-Step Protocol: Microscale Buchwald-Hartwig Amination
  • Reagent Dispensing: In a nitrogen-filled glovebox, dispense the aryl bromide electrophile (0.1 mmol), MCPB (0.12 mmol), and base (Cs₂CO₃, 0.2 mmol) into a 2 mL reaction vial.

  • Catalyst Addition: Add a pre-mixed solution of Pd₂(dba)₃ (2 mol%) and the selected phosphine ligand (4 mol%) in anhydrous 1,4-dioxane (0.5 mL).

  • Reaction: Seal the vial and heat at 90°C in an aluminum heating block for 4 hours.

  • Workup & Quantification: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and analyze conversion via UPLC-UV against an internal standard (biphenyl).

Performance Data: Coupling Yields by Ligand
CompoundBINAP Yield (%)XPhos Yield (%)RuPhos Yield (%)Synthetic Limitation
MCPB 12%68%94% Requires RuPhos due to reduced N-nucleophilicity.
Des-chloro analog 45%88%96%Higher intrinsic nucleophilicity; broader ligand scope.
Free acid analog 0%15%32%Free acid poisons Pd catalyst and consumes base.

Insight: While the des-chloro analog couples more easily, MCPB achieves near-quantitative yields when paired with RuPhos. Crucially, attempting this coupling with the free acid analog results in catalyst poisoning and poor yields, validating the necessity of the methyl ester protecting group during early-stage scaffold decoration.

References

  • Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors. PubMed / Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEwCtru05Aurrb6oKH0GVCbDKFDD6KrdrwEEvVIrCksFrF2rjki-MT0PtN-_gm-JhWGqOKxpoW1LaroAmGvhw_YmmNCsmnHGlVdMOSrXxdpQsRy8wj6le7uAUA69ZqSONwq3E4]
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed / Future Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS8JtOmRFsX7zmw_RSrgd1Wjxfnc_tDbf-kxVZj2YKMyWYceHSybcNC_IvPrGAI4XUnXjAxjBaUfcy4Z3HSvQtQkUP9wBIZSu-keqwAoN3Jl9uh6TsmRFI89fy7JNi73tgAKh9]
  • Microsomal Stability Assay Protocols and ADME-Tox Solutions. Evotec / Cyprotex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDJs49vMqFwa53TVc16mJdkB_5d_VqrJeyyDRt63JMhjMkvCt3VOfBou9mB_knww3Mo-SOMm2j2GdYy9mKaWYYaWqH9kU4we_PjMEAKDcP8q2pqIc0WMs2vttJ3peioTnnC_wZ0uIWkttpHX6If4aOVVa6_W2C4NYrxwxxHEmECK_vWQNUQ-PylrmIB8e_4KsFO3XnW001V9wP-5iiIKGh6Hi7l6C059a7LgWB_e_0Q-ZOfVG2cMCg5_HYhSMqTHO5qtG_i1O4VPRC0M=]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-Chloro-4-piperazinobenzoate

Foreword: As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Methyl 3-Chloro-4-piperazinobenzoate, a compound featuring a chlorina...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Methyl 3-Chloro-4-piperazinobenzoate, a compound featuring a chlorinated aromatic ring, an ester, and a piperazine moiety, requires a handling protocol that respects the potential hazards of each functional group. This guide synthesizes established best practices for analogous chemical structures to provide a comprehensive framework for its safe management in the laboratory, from initial handling to final disposal. The following procedures are designed to empower researchers with the knowledge to operate safely, ensuring both personal protection and the integrity of their work.

Hazard Analysis: A Proactive Approach to Safety

  • Chlorinated Aromatic System: This class of compounds can exhibit varying levels of toxicity and may be persistent in the environment.[1] They can cause skin and eye irritation.[2] The chlorine atom modifies the electronic properties of the benzene ring, which can influence its metabolic pathways and toxicological profile.

  • Piperazine Moiety: Piperazine and its derivatives are known to be potential skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[3][4] They can also cause skin burns and eye damage.[5]

  • Methyl Ester Group: While generally less reactive, this group can undergo hydrolysis, particularly in the presence of strong acids or bases.

Given this composite structure, we must assume Methyl 3-Chloro-4-piperazinobenzoate may be harmful if swallowed, cause skin and eye irritation, and potentially act as a sensitizer.[6] All handling procedures should be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of specific PPE should be based on the task being performed.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) • Nitrile or Neoprene Gloves (double-gloved) • Laboratory Coat • Chemical Splash Goggles with Side Shields • N95 RespiratorTo prevent the inhalation of fine particles and to protect the skin and eyes from accidental contact with the solid compound.[3] All weighing of solids should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling • Nitrile Rubber Gloves (>0.11 mm thickness) • Laboratory Coat • Chemical Splash Goggles • Face Shield (if splash potential is high)Protects against splashes of the chemical in solution, which can cause severe skin and eye irritation.[3][7] A fume hood is the primary engineering control to prevent inhalation of vapors.
Experimental Procedures • Nitrile Gloves • Laboratory Coat • Chemical Splash GogglesProvides a baseline of protection during routine experimental work where the risk of significant splashes or aerosol generation is lower but still present.[3]
Waste Disposal and Spill Cleanup • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical-Resistant Apron or Gown • Chemical Splash Goggles • Face ShieldOffers enhanced protection when handling larger volumes of potentially corrosive or irritant chemical waste and during spill cleanup procedures.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is critical for ensuring safety. The following protocol breaks down the handling process into distinct phases, each with its own set of critical control points.

prep 1. Preparation handling 2. Handling prep->handling Proceed when ready cleanup 3. Decontamination handling->cleanup After experiment disposal 4. Waste Disposal cleanup->disposal Segregate waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Chloro-4-piperazinobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Chloro-4-piperazinobenzoate
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